1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-3(1-9-10)4(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLKZJLGDFGFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402664-77-0 | |
| Record name | 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of reaction mechanisms, field-proven experimental protocols, and critical evaluation of various synthetic routes. We will explore the foundational cyclocondensation reactions, modern multicomponent approaches, and functionalization of pre-formed pyrazole rings, equipping the reader with the necessary knowledge to select and optimize the synthesis of this important heterocyclic compound.
Introduction: The Significance of the 1-(Trifluoromethyl)-1H-pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its metabolic stability and diverse biological activities.[1][2] The introduction of a trifluoromethyl group (CF3) often enhances the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. Consequently, this compound and its derivatives are crucial intermediates in the synthesis of a wide range of compounds, including potent inhibitors of enzymes such as cyclooxygenase (COX) and succinate dehydrogenase (SDHI).[3][4][5] This guide will dissect the core synthetic methodologies to empower researchers in their pursuit of novel chemical entities based on this valuable heterocyclic core.
Foundational Strategy: Cyclocondensation of 1,3-Dicarbonyl Compounds with Trifluoromethylhydrazine
The most classical and widely employed method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.[2][6][7][8] In the context of our target molecule, this involves the reaction of a suitable four-carbon building block bearing two electrophilic centers with trifluoromethylhydrazine.
Mechanistic Insights
The reaction proceeds through an initial nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to yield the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the trifluoromethyl group on the pyrazole ring, is a critical aspect to consider and can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.
Key Precursors and Reaction Workflow
A common precursor for the synthesis of pyrazole-4-carboxylic acid esters is ethyl 2-formyl-3-oxobutanoate (or its equivalent). The reaction with trifluoromethylhydrazine would theoretically lead to the desired this compound ethyl ester, which can then be hydrolyzed to the final product.
Caption: General workflow for the synthesis via cyclocondensation.
Experimental Protocol: A Representative Synthesis of a Pyrazole-4-carboxylate Ester
The following protocol is a generalized procedure based on established methods for pyrazole synthesis from β-ketoesters.[9]
Step 1: Synthesis of Ethyl 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylate
-
To a stirred solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add trifluoromethylhydrazine (1 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Step 2: Hydrolysis to this compound
-
The purified ethyl 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2 equivalents) is added to the mixture.
-
The reaction is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until the pH is acidic.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford the desired this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |
| Ethyl 2-formyl-3-oxobutanoate | 158.15 | 1 | (User defined) |
| Trifluoromethylhydrazine | 100.04 | 1 | (Calculated) |
| Sodium Hydroxide | 40.00 | 2 | (Calculated) |
Table 1: Stoichiometry for the synthesis of this compound.
Modern Approaches: Multicomponent and Vilsmeier-Haack Reactions
Modern organic synthesis often favors multicomponent reactions (MCRs) for their efficiency and atom economy.[1][8] Additionally, the Vilsmeier-Haack reaction provides a powerful tool for the synthesis of pyrazole-4-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.
Three-Component Synthesis of Pyrazole-4-carboxylate Esters
A notable MCR involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[1] While this method is highly efficient for synthesizing a variety of substituted pyrazoles, its direct application to our target molecule would require careful selection of reagents to ensure the desired substitution pattern.
Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is another powerful method for synthesizing pyrazole-4-carboxaldehydes from hydrazones of ketones.[9][10] The resulting aldehyde can then be oxidized to the carboxylic acid.
Caption: Vilsmeier-Haack approach to pyrazole-4-carboxylic acids.
Functionalization of the Pre-formed Pyrazole Ring
An alternative strategy involves the synthesis of a 1-(Trifluoromethyl)-1H-pyrazole core, followed by the introduction of the carboxylic acid group at the C4 position. This approach can be advantageous when the required substituted pyrazole core is readily accessible.
Lithiation and Carboxylation
Directing a strong base, such as n-butyllithium, to deprotonate the C4 position of the pyrazole ring, followed by quenching with carbon dioxide (dry ice), is a common method for introducing a carboxylic acid group.[11][12] The regioselectivity of the lithiation is crucial and can be influenced by the substituents already present on the pyrazole ring.
Oxidation of a C4-Substituent
If a 1-(Trifluoromethyl)-1H-pyrazole with a suitable precursor group at the C4 position (e.g., a methyl or formyl group) is available, it can be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.[13][14]
Trapping of Transiently-Generated Trifluoromethylhydrazine
A recent and highly innovative approach involves the in-situ generation and trapping of trifluoromethylhydrazine.[15] This method avoids the handling of potentially unstable trifluoromethylhydrazine and allows for the synthesis of a diverse range of N-trifluoromethyl pyrazoles from various 1,3-dicarbonyl compounds. This strategy is particularly promising for accessing our target molecule with high efficiency.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The classical cyclocondensation method remains a robust and reliable approach. Multicomponent reactions offer an efficient alternative, while the functionalization of a pre-formed pyrazole ring provides strategic flexibility. The emerging method of trapping transiently-generated trifluoromethylhydrazine presents an exciting and potentially superior strategy. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. As the demand for novel trifluoromethyl-substituted heterocycles continues to grow, further advancements in the synthesis of this valuable building block are anticipated.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.).
- Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. (2020). Organic Letters, 22(3), 809–813.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. (n.d.).
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules.
- Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. (2023). Taylor & Francis Online.
- Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. (2020). Organic Process Research & Development, 24(11), 2619–2632.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. (2022).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate. (n.d.).
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.).
- 4-Pyrazolecarboxylic acid synthesis - ChemicalBook. (n.d.).
- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (2025).
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. (n.d.).
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (n.d.). PubMed.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. (n.d.).
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025).
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.).
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed Central.
Sources
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS RN: 1402664-77-0), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. For researchers, synthetic chemists, and drug development professionals, a deep understanding of properties such as the acid dissociation constant (pKa), lipophilicity (logP), and solubility is fundamental to predicting a molecule's behavior in biological systems and guiding rational design. This document synthesizes available data with established experimental methodologies, offering both a reference for the compound's characteristics and a practical guide to their determination in a laboratory setting.
Introduction and Strategic Importance
This compound is a versatile molecular scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The strategic placement of a trifluoromethyl group at the N1 position significantly modulates the electronic properties of the pyrazole ring, enhancing metabolic stability and membrane permeability.[2] This, combined with the carboxylic acid moiety at the C4 position—a key functional group for forming salts, esters, and amides—makes this compound a valuable building block for creating novel therapeutic agents and agrochemicals.[3][4]
A thorough characterization of its physicochemical properties is the critical first step in its journey from a laboratory reagent to a component of a final product. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety. This guide is structured to provide not just the data, but the scientific context and experimental causality behind the numbers.
Molecular Identity and Core Properties
The foundational attributes of this compound are summarized below. These identifiers are crucial for accurate sourcing, regulatory documentation, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1402664-77-0 | [2][5] |
| Molecular Formula | C₅H₃F₃N₂O₂ | [5] |
| Molecular Weight | 180.08 g/mol | [5] |
| Canonical SMILES | O=C(O)c1cnn(c1)C(F)(F)F | [6] |
| Physical Form | Solid | [2] |
Ionization Behavior: The Acid Dissociation Constant (pKa)
The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the charge state of a molecule at a given pH, which in turn profoundly influences its solubility, absorption across biological membranes, and interaction with its target receptor. For an acidic compound like this compound, the pKa represents the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form.
While experimentally determined data for this specific molecule is not widely published, computational predictions and data from structurally similar compounds suggest the carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa compared to a non-substituted pyrazole carboxylic acid.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its precision and reliability.[7][8] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, such as NaOH) is added incrementally. The resulting titration curve allows for the precise identification of the half-equivalence point, where pH equals the pKa.[9]
Workflow: pKa Determination by Potentiometric Titration
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CAS 1402664-77-0: 1-(trifluoromethyl)-1H-pyrazole-4-carbox… [cymitquimica.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 1402664-77-0 [chemicalbook.com]
- 6. Synthonix, Inc > 1402664-77-0 | this compound [synthonix.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Key Building Block in Modern Chemistry
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide on 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. We will delve into its core attributes, synthesis, and applications, offering field-proven insights for professionals in drug development and chemical research.
Core Compound Identification and Structure
Chemical Name: this compound CAS Number: 1402664-77-0 Molecular Formula: C₅H₃F₃N₂O₂ Molecular Weight: 180.08 g/mol
The structure of this compound is characterized by a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A key feature is the trifluoromethyl (-CF₃) group attached to one of the nitrogen atoms (N1), which significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The carboxylic acid (-COOH) functional group at the 4-position provides a reactive handle for further chemical modifications, making it a versatile building block.[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for handling, storage, and experimental design.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Storage Temperature | 0-8 °C is recommended for long-term storage. | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Synthesis Methodology
While a specific, detailed synthesis protocol for this compound (CAS 1402664-77-0) is not extensively documented in readily available literature, a plausible and efficient synthetic route can be inferred from the synthesis of its ethyl ester, ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by hydrolysis. General reviews on the synthesis of trifluoromethyl-pyrazoles provide a strong foundation for this proposed pathway.[2][3]
A likely approach involves a cyclization reaction between a suitable trifluoromethyl-containing hydrazine and a three-carbon building block with appropriate functional groups to form the pyrazole ring, followed by the introduction and subsequent hydrolysis of the carboxylate group.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate in a suitable solvent such as ethanol, add a trifluoromethylhydrazine precursor. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, is added.
-
Reaction Conditions: The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Applications in Drug Discovery and Agrochemicals
The unique properties imparted by the trifluoromethyl group make this compound a valuable scaffold in both pharmaceutical and agrochemical research.
4.1. Medicinal Chemistry:
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
-
As a Precursor for Bioactive Carboxamides: This carboxylic acid is a key starting material for the synthesis of a wide range of N-substituted pyrazole-4-carboxamides. These derivatives have shown promise as:
-
Anti-inflammatory Agents: By serving as a core structure for the development of selective cyclooxygenase (COX) inhibitors. The carboxylic acid can be coupled with various amines to generate a library of carboxamides for screening against COX-1 and COX-2.
-
Anticancer Agents: Certain pyrazole derivatives have demonstrated antiproliferative activity.
-
Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in several antimicrobial and antifungal compounds.[4]
-
Illustrative Pathway for Derivative Synthesis:
Caption: General scheme for the synthesis of bioactive carboxamide derivatives.
4.2. Agrochemicals:
Trifluoromethylated pyrazoles are also prominent in the agrochemical industry, particularly as fungicides and herbicides. The trifluoromethyl group often contributes to increased efficacy and a broader spectrum of activity. While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are found in active ingredients, suggesting its potential as a building block for novel crop protection agents.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole ring and the acidic proton of the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the pyrazole ring, the carboxylic acid group, and the trifluoromethyl group. The carbon of the -CF₃ group would likely show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet for the three equivalent fluorine atoms of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (180.08 g/mol ).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical development. Its trifluoromethyl group offers distinct advantages in modulating the physicochemical and biological properties of target compounds. While detailed experimental data for this specific molecule is emerging, its structural relationship to a wide range of bioactive compounds underscores its importance for further research and development. This guide provides a foundational understanding for scientists and researchers looking to leverage the potential of this promising chemical entity.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. Available at: [Link]
-
Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the presence of a silver catalyst. ResearchGate. Available at: [Link]
-
1H-pyrazole-4-carboxylic acid 1402664-77-0 C5H3F3N2O2 180.08 g/mol-Products Wonder. Wonder Chemical Technology. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of trifluoromethyl pyrazole compounds
An In-Depth Technical Guide to the Discovery and History of Trifluoromethyl Pyrazole Compounds
Introduction: A Tale of Two Moieties
The story of trifluoromethyl pyrazole compounds is a compelling narrative in modern medicinal and agricultural chemistry, born from the strategic union of two powerful chemical entities: the pyrazole ring and the trifluoromethyl group. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of pharmacophore design for over a century, prized for its structural versatility and diverse biological activities.[1] The trifluoromethyl (CF₃) group, on the other hand, is a hallmark of modern drug design. Its introduction into organic molecules can dramatically enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
This guide delves into the historical evolution and discovery of this potent class of compounds. We will trace their origins from foundational synthetic principles to their emergence as blockbuster drugs and essential agrochemicals. By examining the causality behind experimental choices and the structure-activity relationships that guided their development, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical scaffold.
Chapter 1: Foundational Synthesis and the Dawn of a New Era
The journey begins not with fluorine, but with the fundamental chemistry of the pyrazole ring itself. The first synthesis of a substituted pyrazole was accomplished in 1883 by Ludwig Knorr, who discovered that reacting a β-diketone with a hydrazine derivative resulted in the formation of the pyrazole core via a cyclocondensation reaction.[4][5] This robust and versatile reaction remains a cornerstone of pyrazole synthesis today.
The true revolution, however, was the strategic incorporation of the trifluoromethyl group. As organofluorine chemistry gained prominence in the 20th century, chemists recognized the CF₃ group's unique ability to act as a "super-hydrogen" or "super-methyl" group, profoundly altering a molecule's electronic and physical properties without significantly increasing its size.[3] This led to a concerted effort to develop synthetic methods for introducing this group into heterocyclic scaffolds.
The most direct application of Knorr's principle to this new challenge involved the use of trifluoromethylated 1,3-dicarbonyl compounds as starting materials. Reacting these precursors with various hydrazines provided a direct and efficient route to a wide array of trifluoromethyl-substituted pyrazoles.
Caption: Foundational Knorr synthesis for trifluoromethyl pyrazoles.
This synthetic accessibility laid the groundwork for the exploration of trifluoromethyl pyrazoles in various life science applications, leading to the discovery of compounds with profound biological impacts.
Chapter 2: Landmark Discoveries - From Crop Protection to Human Health
The true potential of trifluoromethyl pyrazoles was realized through the development of two landmark compounds that transformed their respective industries: Fipronil in agriculture and Celecoxib in pharmaceuticals.
Fipronil: A Revolution in Pest Control
Introduced in the mid-1990s, Fipronil quickly became a leading broad-spectrum insecticide.[6] It belongs to the phenylpyrazole class of insecticides and its discovery was a triumph of rational design aimed at a specific neurological target in insects.[7]
Mechanism of Action: Fipronil functions by disrupting the central nervous system of insects. It acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors).[8][9] In a healthy nervous system, GABA binds to these receptors, opening the chloride channels and inhibiting nerve impulses. Fipronil binds to an allosteric site within the channel, blocking this ion flow.[7] This disruption prevents neuronal inhibition, leading to uncontrolled neuronal firing, hyperexcitation, and ultimately, the death of the insect.[6][10]
A key factor in Fipronil's success is its selectivity. It exhibits a much higher binding affinity for the GABA receptors of insects compared to those of mammals, providing a crucial margin of safety.[7]
Caption: Mechanism of action for the insecticide Fipronil.
Celecoxib: Targeting Inflammation with Precision
In the pharmaceutical arena, the discovery of Celecoxib (marketed as Celebrex) marked a paradigm shift in the management of pain and inflammation. Its development was a direct result of the groundbreaking discovery of two distinct cyclooxygenase (COX) enzyme isoforms: COX-1 and COX-2.[11]
COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[11] COX-2, however, is primarily induced at sites of inflammation.[11] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms, leading to potent anti-inflammatory effects but also a risk of gastrointestinal side effects.
The therapeutic hypothesis was clear: selectively inhibiting COX-2 could provide powerful anti-inflammatory relief while sparing the protective functions of COX-1. A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib to meet this goal.[12][13] Approved by the FDA on December 31, 1998, it was the first selective COX-2 inhibitor to reach the market.[11][14]
The structure of Celecoxib is a textbook example of structure-activity relationship (SAR). The 1,5-diarylpyrazole core is critical for its activity. The trifluoromethyl group on the pyrazole ring provides superior potency and selectivity, while the p-sulfonamide (-SO₂NH₂) moiety on one of the phenyl rings is essential for binding to a specific side pocket in the COX-2 enzyme, contributing significantly to its selectivity over COX-1.[13]
Chapter 3: Modern Synthetic Methodologies and Protocols
While the Knorr synthesis remains fundamental, modern organic chemistry has introduced more sophisticated and efficient methods for creating trifluoromethyl pyrazoles. These include silver-catalyzed reactions of trifluoromethylated ynones with hydrazines and (3+2)-cycloaddition reactions using in-situ generated fluorinated nitrile imines.[4][15] These advanced methods offer improvements in regioselectivity and substrate scope.[16]
Experimental Protocol: General Synthesis of a 1-Aryl-3-trifluoromethyl-5-phenyl-1H-pyrazole
This protocol describes a standard cyclocondensation reaction, a foundational method in the field.
Objective: To synthesize a representative trifluoromethyl pyrazole via the reaction of a trifluoromethyl β-diketone with an arylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol (or Acetic Acid as an alternative solvent)
-
Sodium Acetate (if using hydrochloride salt)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) and the arylhydrazine hydrochloride (1.1 eq).
-
Solvent Addition: Add ethanol to the flask to create a solution or suspension (approx. 5-10 mL per gram of diketone).
-
Base Addition: If using a hydrazine salt, add sodium acetate (1.2 eq) to neutralize the HCl and free the hydrazine base.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure trifluoromethyl pyrazole.[4][17]
Caption: General workflow for trifluoromethyl pyrazole synthesis.
Chapter 4: Expanding Applications and Future Outlook
The success of Fipronil and Celecoxib spurred extensive research into other applications for the trifluoromethyl pyrazole scaffold. This has led to the discovery of compounds with a wide range of biological activities.
Table 1: Biological Activities of Various Trifluoromethyl Pyrazole Derivatives
| Compound Class | Biological Target/Activity | Therapeutic/Application Area | Reference(s) |
| 1,5-Diaryl-3-(trifluoromethyl)pyrazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | [1][17] |
| 5-Amino-3-cyano-phenylpyrazoles | GABA-gated Chloride Channel | Insecticide, Acaricide | [7][8] |
| N-(Trifluoromethyl)phenyl pyrazoles | Bacterial Growth Inhibition | Antibacterial (Anti-MRSA) | [18][19] |
| 3,5-Bis(trifluoromethyl)phenyl pyrazoles | Bacterial Growth Inhibition | Antibacterial (Gram-positive) | [20] |
| Pyrazole-carboxamides | Fungicide (SDH Inhibition) | Agrochemical Fungicide | [17][21] |
| Various Scaffolds | Kinase Inhibition | Anticancer | [18][22] |
The versatility of the trifluoromethyl pyrazole core continues to make it a "privileged scaffold" in drug discovery and agrochemical research.[18] Future efforts will likely focus on developing novel derivatives with enhanced selectivity, improved safety profiles, and new mechanisms of action to combat challenges like drug resistance and the need for more sustainable agricultural practices. The ongoing innovation in synthetic methodologies will undoubtedly provide access to an even greater diversity of these powerful molecules, ensuring their relevance for years to come.
References
-
Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Retrieved from [Link]
-
Fipronil Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
Celecoxib History - News-Medical.Net. (n.d.). Retrieved from [Link]
-
The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. (n.d.). Retrieved from [Link]
-
Fipronil - Wikipedia. (n.d.). Retrieved from [Link]
-
Fipronil: What You Need To Know - Veterinary Prescriber. (2023, February 21). Retrieved from [Link]
-
Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchGate. (2018, August 9). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]
-
Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013, April 7). Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved from [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (2024, September 19). Retrieved from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (2021, August 22). Retrieved from [Link]
-
Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. (2022, March 28). Retrieved from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. (2022, March 28). Retrieved from [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
Some anticancer compounds with pyrazole and trifluoromethylphenyl rings - ResearchGate. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed Central. (2025, October 29). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fipronil - Wikipedia [en.wikipedia.org]
- 8. Fipronil Technical Fact Sheet [npic.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fipronil: What You Need To Know — Veterinary Prescriber [veterinaryprescriber.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
The Pyrazole-4-Carboxylic Acid Scaffold: A Versatile Framework for Modulating Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly substituted pyrazole-4-carboxylic acids, have garnered significant attention due to their broad and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the diverse pharmacological potential of this molecular class, delving into their antimicrobial, anti-inflammatory, and anticancer properties. We will explore the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide exemplary experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the pyrazole-4-carboxylic acid core.
Introduction: The Enduring Appeal of the Pyrazole Nucleus
Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in drug discovery.[1] The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it an ideal framework for designing molecules that can effectively interact with biological targets.[4] The incorporation of a carboxylic acid moiety at the 4-position further enhances the drug-like properties of these compounds, providing a key interaction point with many enzymes and receptors.[5] This guide will systematically explore the multifaceted biological activities stemming from this versatile scaffold.
Antimicrobial Activity: A Renewed Weapon in the Fight Against Resistance
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted pyrazole-4-carboxylic acids and their derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[6][7]
Mechanism of Action
The antimicrobial effects of pyrazole derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific substitution pattern, several key targets have been identified. For instance, some pyrazole-4-carboxamide derivatives have shown significant potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] The proposed mechanisms often involve the inhibition of crucial enzymes or the disruption of cell membrane integrity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyrazole-4-carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and any appended functionalities. Studies have shown that the introduction of specific aryl or heterocyclic moieties can significantly enhance activity. For example, the synthesis of novel pyrazole carboxylic and dicarboxylic acid derivatives has demonstrated that the presence and position of electronegative atoms, such as fluorine and oxygen, are crucial for antifungal activity against Candida albicans.[7]
Representative Data
The following table summarizes the antimicrobial activity of a series of synthesized pyrazole-4-carboxamide derivatives against various microbial strains.
| Compound | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 6a | Significant | Significant | Significant | Significant | Significant | Significant |
| 6f | Significant | Significant | Significant | Significant | Significant | Significant |
| 6g | Significant | Significant | Significant | Significant | Significant | Significant |
| [Source: Adapted from Scilit[6]] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel pyrazole derivatives.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth with solvent).
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Targeting the Drivers of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8] Substituted pyrazole-4-carboxylic acids have demonstrated significant anti-inflammatory properties, with some derivatives acting as potent inhibitors of key inflammatory mediators.[4][9]
Mechanism of Action: Inhibition of Key Inflammatory Enzymes
A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[9] Additionally, some pyrazole derivatives have been shown to inhibit other inflammatory targets such as 5-lipoxygenase (5-LOX) and interleukin-1 receptor-associated kinase 4 (IRAK4).[9][10]
Structure-Activity Relationship (SAR) Insights
The development of selective COX-2 inhibitors has been a major focus in anti-inflammatory drug discovery. The structure of celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. SAR studies on pyrazole-4-carboxylic acid derivatives have revealed that the nature of the substituents at the 1, 3, and 5-positions of the pyrazole ring plays a crucial role in determining both potency and selectivity for COX-2 over COX-1.[8] For instance, the introduction of a p-sulfamoylphenyl group at the 1-position is a common feature in many selective COX-2 inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds and reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2).
-
Assay buffer (e.g., Tris-HCl).
-
EIA kit for prostaglandin E2 (PGE2) detection.
Procedure:
-
Pre-incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The pyrazole scaffold is present in numerous approved and investigational anticancer agents, highlighting its importance in oncology drug discovery.[11] Substituted pyrazole-4-carboxylic acids have demonstrated a wide range of anticancer activities, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[12]
Mechanisms of Action in Oncology
The anticancer properties of pyrazole-4-carboxylic acid derivatives are diverse and can involve:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[11][12]
-
DNA Demethylase Inhibition: Some derivatives have been identified as potent inhibitors of DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[5]
-
Carbonic Anhydrase Inhibition: Certain pyrazole derivatives bearing a sulfamoylphenyl moiety have shown inhibitory activity against cancer-related carbonic anhydrase isoforms IX and XII.[13]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrazole-4-carboxylic acids is intricately linked to their substitution patterns. For instance, in the development of ALKBH1 inhibitors, modifications on the pyrazole ring and the appended side chains were systematically explored to optimize potency.[5] Similarly, for CDK2 inhibitors, specific substitutions on the pyrazole core were found to be critical for achieving high inhibitory activity.[12]
Representative Data
The following table presents the in vitro anticancer activity of selected pyrazole derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Target |
| 29 | HGC27 (Gastric) | 0.031 ± 0.007 | ALKBH1 |
| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 |
| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 |
| 53 | HepG2 | 15.98 | EGFR/VEGFR-2 |
| 54 | HepG2 | 13.85 | EGFR/VEGFR-2 |
| [Source: Adapted from ACS Publications[5], PMC[11]] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyrazole compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
Substituted pyrazole-4-carboxylic acids represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents underscores their potential for the development of novel therapeutics. The continued exploration of the structure-activity relationships of this scaffold, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of even more potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and, ultimately, clinical success.
References
-
Cottineau, F., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. [Link]
-
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]
-
Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(10), 17808-17823. [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]
-
Lebedev, A. V., et al. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Russian Journal of Organic Chemistry, 41(8), 1217-1222. [Link]
-
Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. (2009). ResearchGate. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry, 11(1), 7733-7746. [Link]
-
Bektas, H., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 80, 466-481. [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-5388. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). NIH. [Link]
-
Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC - NIH. [Link]
-
Kanyonyo, M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 765-777. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]
-
Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (2020). PMC - NIH. [Link]
-
Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). PMC - NIH. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7006. [Link]
-
Chahal, A., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(6), 576-588. [Link]
-
Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Pyrazole Carboxylic Acid Core: A Technical Guide for Advanced Synthesis and Application
Foreword: The Strategic Value of the 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid Scaffold
In the landscape of modern drug discovery and agrochemical development, certain molecular scaffolds emerge as "privileged structures" due to their proven utility and versatile reactivity. This compound is a paramount example of such a scaffold. Its value lies not just in the robust pyrazole core, a staple in medicinal chemistry, but in the strategic placement of a trifluoromethyl (CF₃) group on the N1 position. This single modification imparts profound effects on the molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of this high-value building block, from its synthesis and properties to its application in creating next-generation therapeutic and crop protection agents.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of N-trifluoromethyl pyrazoles presents a unique challenge due to the inherent instability of the key reagent, trifluoromethylhydrazine. Direct handling is often unfeasible, necessitating its in situ generation. The most effective strategies leverage a protected precursor which, under specific acidic conditions, unmasks the reactive hydrazine for immediate condensation and cyclization.
A robust and well-documented approach involves the deprotection of a di-Boc protected trifluoromethylhydrazine, followed by an acid-catalyzed condensation with a suitable 1,3-dicarbonyl equivalent.[2]
Key Synthetic Workflow: Cyclization via In Situ Hydrazine Generation
The causality behind this workflow is rooted in controlling the reactivity of the unstable trifluoromethylhydrazine. By generating it transiently in the presence of the cyclization partner, decomposition pathways are minimized, and the desired pyrazole formation is favored. The choice of a strong acid like TsOH is critical not only for the deprotection step but also for catalyzing the subsequent condensation and dehydration steps that lead to the aromatic pyrazole ring.
Caption: General synthetic workflow for this compound.
Self-Validating Experimental Protocol: Synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for N-CF₃ pyrazole synthesis.[2] The validation lies in the monitoring of each stage; completion of the reaction is confirmed by Thin-Layer Chromatography (TLC) before proceeding to the next step, ensuring high fidelity and yield.
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Di-tert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and a 1,3-dicarbonyl substrate such as ethyl 2-formyl-3-oxopropanoate (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv). The use of a strong acid is crucial for efficient deprotection and to catalyze the cyclization, which helps suppress the formation of undesired des-CF₃ side products.[2]
-
Reaction Execution: Stir the mixture at ambient temperature (20-40 °C) for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the appearance of the product spot.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the target ester: Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The resulting ester can be readily hydrolyzed to the final carboxylic acid by stirring with a base like potassium hydroxide in a solvent mixture (e.g., water/methanol) at room temperature, followed by acidification with dilute HCl to precipitate the product.[3]
Part 2: Physicochemical and Structural Profile
The introduction of the N-CF₃ group dramatically alters the electronic character of the pyrazole ring compared to its N-methyl or N-H counterparts. The trifluoromethyl group is a powerful electron-withdrawing group, which lowers the pKa of the carboxylic acid, making it more acidic. It also significantly increases the molecule's lipophilicity, a key parameter in drug design for membrane permeability.
| Property | This compound | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Isomer) |
| CAS Number | 1402664-77-0[4] | 113100-53-1[3][5] |
| Molecular Formula | C₅H₃F₃N₂O₂[4] | C₆H₅F₃N₂O₂[3][5] |
| Molecular Weight | 180.08 g/mol [4] | 194.11 g/mol [3][5] |
| Appearance | Not specified (Predicted: Solid) | White to off-white solid[6] |
| Melting Point | Data not available | 200-204 °C |
| Boiling Point | Data not available | 285.6±40.0 °C (Predicted)[3] |
| Solubility | Data not available | DMSO (Slightly), Methanol (Slightly)[3] |
Note: Experimental data for the title compound is limited. Data for the well-characterized N-methyl isomer is provided for comparison.
Part 3: Core Applications in R&D
The true utility of this scaffold is realized upon its conversion into derivatives, primarily carboxamides. The carboxylic acid handle is an ideal point for diversification, allowing for the exploration of vast chemical space.
A. Pharmaceutical Development: A Scaffold for COX Inhibitors
The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), most famously in COX-2 selective inhibitors like Celecoxib.[7] Derivatives of trifluoromethyl-pyrazole-carboxylic acids are actively investigated as potent and selective COX inhibitors for treating inflammation, pain, and fever.[7][8][9] The trifluoromethyl group often enhances the binding affinity within the hydrophobic channels of the COX enzymes.[10]
Caption: Mechanism of action for pyrazole-based COX inhibitors.
This protocol describes a standard peptide coupling reaction to synthesize a carboxamide derivative, a crucial step in developing novel therapeutics from the carboxylic acid core.[7][8]
-
Reagent Preparation: To a stirred solution of this compound (1.0 equiv) in anhydrous DCM, add the desired aniline or amine derivative (1.1 equiv).
-
Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equiv) as the primary coupling agent. To improve efficiency and reduce side reactions, an activator like Hydroxybenzotriazole (HOBt) can also be included.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), to neutralize the HCl salt formed and facilitate the reaction.
-
Reaction: Allow the mixture to stir at room temperature for 12-48 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution. Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to yield the final carboxamide product.
B. Agrochemical Innovation: The Backbone of SDHI Fungicides
In agriculture, the pyrazole-carboxamide structure is the defining feature of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[11][12][13] These fungicides are vital for controlling a wide spectrum of fungal diseases in major crops.[11][14] They function by targeting Complex II in the mitochondrial respiratory chain, effectively shutting down energy production in the fungal cell.[12][13] The this compound core is a key precursor for synthesizing highly effective SDHI active ingredients.[11][15]
The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as Group 7, highlighting their specific mode of action and the need for careful resistance management.[16] The development of new derivatives from this core aims to improve efficacy and overcome emerging fungal resistance.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic platform for innovation. Its robust chemical nature, combined with the advantageous properties conferred by the N-trifluoromethyl group, makes it an indispensable tool for researchers, scientists, and drug development professionals. The synthetic accessibility and versatile reactivity of its carboxylic acid function ensure its continued prominence in the quest for novel, more effective molecules in both medicine and agriculture.
References
-
Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid Source: ResearchGate URL: [Link]
-
Title: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 Source: PubChem URL: [Link]
-
Title: Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer Source: Wanxingda URL: [Link]
-
Title: 1 Methyl 3 trifluoromethyl 1H pyrazole 4 carboxylic acid Source: mzCloud URL: [Link]
-
Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Wikipedia URL: [Link]
-
Title: 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: ResearchGate URL: [Link]
-
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove - University of Mississippi URL: [Link]
-
Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PubMed Central URL: [Link]
-
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI URL: [Link]
-
Title: Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors Source: OUCI URL: [Link]
-
Title: Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PubMed URL: [Link]
-
Title: Understanding the SDHI (FRAC group 7) Fungicides Source: Rutgers Plant and Pest Advisory URL: [Link]
-
Title: SDHI Fungicides Source: FRAC.info URL: [Link]
-
Title: SDHI fungicides and turfgrass disease control: An overview Source: University of Georgia (UGA) Turf and Ornamental Pest Management URL: [Link]
-
Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: PubMed Central URL: [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 4. This compound | 1402664-77-0 [chemicalbook.com]
- 5. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 13. site.caes.uga.edu [site.caes.uga.edu]
- 14. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SDHI Fungicides | FRAC [frac.info]
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid agrochemical use
An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Cornerstone Intermediate for Modern Agrochemicals
Abstract
This technical guide provides a comprehensive analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a pivotal intermediate in the synthesis of modern agrochemicals. We delve into its chemical synthesis, derivatization into potent fungicidal and herbicidal compounds, and the underlying mechanisms of action that confer its biological activity. The primary focus is on its role in the development of Pyrazole Carboxamide fungicides, a critical class of Succinate Dehydrogenase Inhibitors (SDHIs) that play a vital role in global crop protection.[1] This document explores the structure-activity relationships of its derivatives, the molecular basis of their fungicidal action, and the challenge of target-site resistance. Furthermore, we provide detailed, field-proven experimental protocols for the evaluation of these compounds, designed for researchers and scientists in agrochemical discovery and development.
Introduction to Pyrazole Carboxylic Acids in Agrochemicals
The Rise of Pyrazole-Based Agrochemicals
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its unique structural and electronic properties.[2][3] Its characteristics, including multiple substitution sites and the ability to form stable, biologically active conformations, have made it a cornerstone in the discovery of novel pesticides.[2][4] Pyrazole amide compounds, in particular, exhibit a wide array of biological activities and are central to many commercial insecticides, fungicides, and herbicides.[4][5] The introduction of a trifluoromethyl (CF3) group to the pyrazole ring is a key strategic decision in molecular design; this moiety is known to significantly enhance metabolic stability, lipophilicity, and overall bioactivity of the final product.[6][7]
Significance of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid as a Key Intermediate
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not typically an end-use product but serves as a high-value intermediate for a range of potent agrochemicals.[8][9] Its primary application is in the synthesis of the pyrazole carboxamide class of fungicides.[4] These fungicides are renowned for their high efficacy and broad-spectrum control of plant pathogenic fungi.[1] The carboxylic acid group at the 4-position of the pyrazole ring is the critical reactive handle for creating a diverse library of amide derivatives, allowing for the fine-tuning of biological activity and crop specificity.[2][4] This acid is the foundational building block for a generation of fungicides that target fungal respiration, a mode of action distinct from many older chemistries.[1][10]
Physicochemical Properties
A clear understanding of the intermediate's properties is fundamental for its use in synthesis and process development.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | [11] |
| CAS Number | 113100-53-1 | [12] |
| Molecular Formula | C₆H₅F₃N₂O₂ | [11][12] |
| Molar Mass | 194.11 g/mol | [11][12] |
| Appearance | White to off-white solid | [12][13] |
| Melting Point | 200-204 °C | [12] |
Synthesis and Chemical Derivatization
Core Synthesis Pathways for the Pyrazole Ring System
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be approached through several established routes in heterocyclic chemistry. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. A common and effective strategy involves the cyclization of a β-ketoester equivalent with a hydrazine source.
A generalized workflow involves reacting a trifluoromethyl-containing building block, such as a trifluoroacetyl derivative, with a suitable three-carbon chain precursor, followed by cyclization with methylhydrazine to form the pyrazole ring. Subsequent hydrolysis of an ester intermediate yields the final carboxylic acid.[14][15]
Protocol: A Generalized Laboratory-Scale Synthesis
This protocol outlines a representative synthesis based on literature methods for pyrazole-4-carboxylic acids.[14][16]
Objective: To synthesize 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methylhydrazine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Toluene
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Enol Ether: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq). Heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC or GC-MS.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool and remove volatile components under reduced pressure using a rotary evaporator.
-
Cyclization: Dissolve the crude enol ether intermediate in a suitable solvent such as ethanol. Cool the solution in an ice bath to 0-5 °C. Add methylhydrazine (1.1 eq) dropwise while maintaining the temperature. Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Isolation of Ester: Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Purify via column chromatography if necessary.
-
Hydrolysis to Carboxylic Acid: Dissolve the isolated ester in ethanol. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq). Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
-
Acidification and Precipitation: Cool the reaction mixture and remove the ethanol. Dilute with water and acidify to pH 1-2 with concentrated HCl. The product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.
-
Final Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
Self-Validation: The identity and purity of the final product and key intermediates should be confirmed using analytical techniques such as ¹H-NMR, ¹⁹F-NMR, Mass Spectrometry, and Melting Point analysis.
Derivatization to Active Amides: The Gateway to Biological Activity
The true agrochemical potential is unlocked when the carboxylic acid is converted into an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a selected aniline or other amine derivative. The nature of this amine component is crucial for determining the final compound's biological target spectrum and properties.[17]
Primary Agrochemical Application: SDHI Fungicides
Mechanism of Action: Inhibition of Fungal Succinate Dehydrogenase (Complex II)
Amide derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[1][18][19] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal action.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[1] The disruption of this vital process leads to a catastrophic failure of cellular energy production, resulting in the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately causing fungal cell death.[1][20]
Detailed Molecular Interaction
The inhibition of the electron transport chain by SDHIs has several downstream consequences:
-
Inhibition of ATP Synthesis: The blockade severely limits the production of ATP, the cell's primary energy currency.[1]
-
Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the formation of damaging ROS, causing oxidative stress.[1]
-
Metabolic Disruption: The halt in the TCA cycle disrupts key metabolic pathways essential for fungal survival.[1]
Spectrum of Activity and Efficacy Data of Key Derivatives
The efficacy of these fungicides can be quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency. The table below summarizes efficacy data for representative pyrazole carboxamide fungicides against the major plant pathogen Rhizoctonia solani.
| Compound Class | Representative Compound | Pathogen | Efficacy (EC₅₀/IC₅₀) | Source |
| Pyrazole Carboxamide | Boscalid (Reference) | R. solani | 2.2 µg/mL (EC₅₀) | [21] |
| Pyrazole Carboxamide | Boscalid (Reference) | R. solani | 7.9 µM (IC₅₀) | [21][22] |
| Novel Pyrazole Carboxamide | Compound E1 | R. solani | 1.1 µg/mL (EC₅₀) | [21] |
| Novel Pyrazole Carboxamide | Compound E1 | R. solani | 3.3 µM (IC₅₀) | [21][22] |
| Difluoromethyl Pyrazole Carboxamide | Compound SCU2028 | R. solani | 0.022 mg/L (EC₅₀) | [20][23] |
Note: Direct comparison between different units (µg/mL, µM, mg/L) should be done with caution after molar mass conversion.
The Challenge of Fungicide Resistance
The high specificity of SDHIs makes them prone to the development of resistance in fungal populations.[10] Resistance is primarily caused by single-point mutations in the genes encoding the subunits of the SDH enzyme (specifically sdhB, sdhC, and sdhD).[24][25] These mutations can decrease the binding affinity of the fungicide to the Qp site, rendering it less effective.[25] Therefore, resistance management strategies, such as alternating modes of action and using fungicide mixtures, are crucial for preserving the long-term efficacy of this chemical class.[10]
Secondary Agrochemical Applications: Herbicidal Activity
While the primary use of this core structure is in fungicides, the pyrazole scaffold is also prevalent in herbicides.[5][26] Derivatives of pyrazole carboxylic acids have been explored for weed control, often acting on different biological targets than their fungicidal counterparts.[27][28]
Mechanisms of action for pyrazole-based herbicides include:
-
Protoporphyrinogen IX oxidase (PPO) inhibition.
-
Acetolactate synthase (ALS) inhibition. [5]
-
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition. [5]
-
Synthetic auxins: Certain pyrazole-picolinic acid derivatives function as synthetic auxin herbicides.[27]
The development of herbicidal activity from the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid core would involve derivatization with different amine or alcohol moieties designed to fit the active sites of these specific plant enzymes.
Experimental Protocols for Efficacy and Mechanism Elucidation
Protocol: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the EC₅₀ value of a test compound against a target fungus.
Materials:
-
Potato Dextrose Agar (PDA)
-
Test compound stock solution in DMSO
-
Target fungus culture (e.g., Rhizoctonia solani)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55 °C in a water bath.
-
Compound Amendment: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a DMSO-only control plate. Swirl gently to mix and pour approximately 20 mL into each petri dish.
-
Inoculation: Once the agar has solidified, use the sterile cork borer to cut a 5 mm mycelial plug from the leading edge of an actively growing fungus culture. Place the plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Seal the plates with paraffin film and incubate at the optimal temperature for the fungus (e.g., 25 °C) in the dark.
-
Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter (in two perpendicular directions) for all treatments.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that inhibits growth by 50%.
Protocol: SDH Enzyme Activity Inhibition Assay
Objective: To confirm the inhibition of the SDH enzyme by the test compound.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
DCPIP (2,6-dichlorophenolindophenol, electron acceptor)
-
Phenazine methosulfate (PMS, electron carrier)
-
Test compound stock solution in DMSO
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, DCPIP, PMS, and the mitochondrial suspension.
-
Pre-incubation: Add the test compound at various concentrations (or DMSO for control) to the cuvettes and pre-incubate for 5-10 minutes at room temperature to allow for binding to the enzyme.
-
Initiate Reaction: Start the reaction by adding succinate.
-
Spectrophotometric Measurement: Immediately monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of this decrease is proportional to SDH activity.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ value.
Protocol: Morphological Analysis using Scanning Electron Microscopy (SEM)
Objective: To visualize the effect of the test compound on fungal mycelial morphology.[20][22]
Materials:
-
Fungal culture grown on a suitable medium (e.g., cellophane on PDA)
-
Test compound at a sub-lethal concentration (e.g., EC₅₀)
-
Primary fixative (e.g., 2.5% glutaraldehyde in phosphate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration
-
Critical point dryer
-
Sputter coater (gold or gold-palladium)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Treatment: Grow the fungus on cellophane placed over PDA amended with the test compound (and a control).
-
Fixation: Carefully cut small sections of the cellophane with mycelia and immerse them in the primary fixative for 2-4 hours at 4 °C.
-
Washing and Post-fixation: Wash the samples with buffer and then post-fix with the secondary fixative for 1-2 hours.
-
Dehydration: Wash the samples again and then dehydrate them through a graded ethanol series, spending 15-20 minutes at each concentration.
-
Drying: Subject the samples to critical point drying to remove the ethanol without causing structural collapse.
-
Mounting and Coating: Mount the dried samples onto SEM stubs using carbon tape and sputter-coat them with a thin layer of metal to make them conductive.
-
Imaging: Observe the samples under the SEM, focusing on changes in hyphal structure, such as abnormal branching, swelling, or collapse, compared to the control.
Conclusion and Future Outlook
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a testament to the power of strategic molecular design in modern agrochemistry. Its role as a central building block for the highly successful SDHI class of fungicides has had a significant impact on global food production. The versatility of the pyrazole scaffold continues to offer fertile ground for the discovery of new active ingredients, including herbicides and potentially other classes of pesticides.[2][5] Future research will undoubtedly focus on creating novel derivatives that can overcome existing resistance mechanisms, broaden the spectrum of controlled pests, and exhibit even more favorable environmental and toxicological profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers dedicated to advancing the next generation of crop protection solutions based on this remarkable chemical core.
References
- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.
- SDHi fungicides: An example of mitotoxic pesticides targeting the succin
- Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
- Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy - New Zealand Plant Protection Society.
- Pyrazole Amide Scaffolds in Agricultural Chemistry:
- Succinate-Dehydrogenase Inhibitor (SDHI)
- Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid - NDSU.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed.
- Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Public
- Pyrazole Amide Scaffolds in Agricultural Chemistry:
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Blago Fund.
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchG
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia.
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Chem-Impex.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succin
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665.
- Structures of commercial herbicides containing pyrazoles.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- 1-Methyl-3-(Trifluoromethyl)
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed.
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97 113100-53-1 - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royal-chem.com [royal-chem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 9. chemimpex.com [chemimpex.com]
- 10. nzpps.org [nzpps.org]
- 11. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(トリフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 20. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. d-nb.info [d-nb.info]
- 25. ndsu.edu [ndsu.edu]
- 26. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Solubility Profile of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid in Organic Solvents: A Theoretical and Practical Guide
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid in various organic solvents. Given the specificity of this compound, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework to generate reliable solubility data in-house.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic compound featuring a pyrazole ring, a carboxylic acid group, and a trifluoromethyl group. This unique combination of functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in numerous scientific applications, from drug discovery and formulation to organic synthesis and materials science.[1] Understanding and quantifying the solubility of this molecule in different organic solvents is paramount for:
-
Drug Development: Solubility directly impacts bioavailability, formulation strategies, and the choice of solvents for purification and crystallization.[2]
-
Process Chemistry: Efficient reaction workups, purification, and crystallization processes are contingent on selecting appropriate solvent systems.[3]
-
Analytical Chemistry: The choice of solvent is crucial for preparing solutions for analysis by techniques such as HPLC and NMR.[4]
This guide will first explore the theoretical underpinnings that govern the solubility of this compound and then provide a detailed experimental protocol for its empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5][6] For this compound, several structural features are key to predicting its solubility profile.
Key Molecular Features and Their Impact on Solubility
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).[7] This feature strongly suggests good solubility in polar, protic solvents that can participate in hydrogen bonding, such as alcohols (methanol, ethanol).[8]
-
Pyrazole Ring: The pyrazole ring itself is aromatic and contains nitrogen atoms that can act as hydrogen bond acceptors.[3] The N-H proton of the pyrazole can also act as a hydrogen bond donor, contributing to strong solute-solute interactions in the solid state (high lattice energy).[9][10]
-
Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group. While it can participate in dipole-dipole interactions, its primary effect is to increase the non-polar character of the molecule, potentially enhancing solubility in less polar or aprotic polar solvents.
The interplay of these groups means that the molecule has both polar, hydrophilic regions and less polar, lipophilic regions. Therefore, its solubility will be highly dependent on the specific characteristics of the organic solvent.
The Role of Solvent Properties
The choice of solvent is critical, and their properties can be broadly categorized to anticipate their interaction with this compound.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid and pyrazole N-H groups, strong interactions are expected, likely leading to higher solubility.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They are expected to be effective at dissolving the compound by interacting with the acidic protons.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[12] Given the highly polar nature of the carboxylic acid group, the solubility of this compound is expected to be very low in these solvents.
The following diagram illustrates the key intermolecular forces at play when predicting the solubility of the target compound.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. Solubility factors when choosing a solvent [labclinics.com]
- 6. quora.com [quora.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. al-kindipublisher.com [al-kindipublisher.com]
- 9. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and agrochemical research. Its unique structural features, particularly the electron-withdrawing trifluoromethyl group at the 1-position of the pyrazole ring, impart advantageous properties to its derivatives, influencing their biological activity and physicochemical profiles. This technical guide provides a comprehensive overview of the synthesis, characterization, and critical applications of this versatile molecule, with a focus on its role in the development of innovative therapeutic agents and crop protection solutions. The narrative delves into the causality behind experimental choices in its synthesis and the mechanistic underpinnings of its derivatives' biological functions, offering field-proven insights for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated heterocyclic compound. A clear distinction must be made between this compound and its commonly researched N-methylated analogs, as their properties and synthetic routes differ.
Molecular Formula and Weight
The fundamental chemical attributes of this compound are summarized in the table below. It is imperative to distinguish this compound from its N-methylated counterparts, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which possess different molecular formulas and weights.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₃F₃N₂O₂ | [1] |
| Molecular Weight | 180.08 g/mol | [1] |
| CAS Number | 1402664-77-0 | [1] |
Table 1: Core Chemical Properties of this compound
Physicochemical Data
Detailed experimental data on the physicochemical properties of this compound, such as its pKa, solubility, and melting point, are not extensively reported in publicly available literature. However, data for the related N-methylated analog, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₆H₅F₃N₂O₂, MW: 194.11 g/mol ), is available and can offer some insights. This analog is reported to be a solid with a melting point in the range of 200-204 °C. It exhibits slight solubility in DMSO and methanol.
It is crucial for researchers to experimentally determine the physicochemical properties of this compound for their specific applications, as the presence of the N-H proton versus an N-methyl group will significantly influence properties like acidity, hydrogen bonding potential, and solubility.
Synthesis and Spectroscopic Characterization
Synthetic Pathway Overview
A plausible synthetic route, based on established pyrazole chemistry, is outlined below. This pathway represents a logical approach for laboratory-scale synthesis.
Figure 1: A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on general methods for pyrazole synthesis. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate in a suitable solvent such as ethanol, slowly add hydrazine under controlled temperature conditions (e.g., ice bath).
-
Reaction Progression: Stir the reaction mixture at room temperature for an extended period (e.g., 17 hours) to ensure complete cyclization.[2]
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane and ethyl acetate) to yield ethyl 1H-pyrazole-4-carboxylate.[2] A similar procedure would be adapted for the trifluoromethyl analog.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the synthesized ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a suitable solvent and add a solution of a strong base, such as potassium hydroxide.
-
Reaction Monitoring: Stir the mixture at room temperature overnight, monitoring the reaction progress by thin-layer chromatography.
-
Acidification and Isolation: Upon completion, carefully acidify the reaction mixture with a dilute acid like hydrochloric acid to a pH of 1. The desired carboxylic acid should precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with a suitable solvent, and dry to obtain the final product.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are paramount. The following are the expected spectroscopic data for this compound, based on the analysis of its structural features and data from similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals will include those for the pyrazole ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon, which will exhibit splitting due to fluorine coupling.
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₃F₃N₂O₂.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-F stretching bands for the trifluoromethyl group.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a privileged structure in the design of bioactive molecules. Its derivatives have shown significant promise as pharmaceuticals and agrochemicals.
Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture
A major application of pyrazole-4-carboxylic acids is in the development of succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides.[3]
Mechanism of Action: SDHIs function by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi.[4][5] This inhibition disrupts the production of ATP, the energy currency of the cell, leading to fungal cell death.
Sources
- 1. This compound | 1402664-77-0 [chemicalbook.com]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Leveraging 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Modern Synthesis
Introduction: The Strategic Value of Fluorinated Pyrazoles
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups.[1] When appended to a pyrazole scaffold—a privileged heterocycle known for its diverse biological activities—the resulting building block becomes a powerful tool for innovation.[2][3]
1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out as a versatile and highly valuable synthon. Its structure combines the robust, aromatic pyrazole core with the potent electronic influence of a CF₃ group and a synthetically versatile carboxylic acid handle. This unique combination allows researchers to readily introduce the trifluoromethyl-pyrazole moiety into a wide array of molecular architectures, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals.[4][5] This guide provides an in-depth exploration of its properties, key synthetic transformations, and detailed, field-proven protocols to facilitate its effective use in research and development.
Molecular Profile and Physicochemical Properties
The reactivity and utility of this compound are direct consequences of its structure. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic character of the pyrazole ring and the acidity of the carboxylic acid proton. This electronic modulation is a key factor to consider when designing synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂O₂ | [6] |
| Molecular Weight | 180.09 g/mol | [6] |
| Melting Point | ~200-204 °C | |
| Appearance | Solid | |
| InChI Key | FZNKJQNEJGXCJH-UHFFFAOYSA-N | |
| CAS Number | 113100-53-1 | [6] |
Note: The isomer 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a reported melting point of 203°C and a molecular weight of 194.11 g/mol .[6][7] Researchers should always verify the specific isomer and properties via a Certificate of Analysis.
Core Synthetic Applications & Mechanistic Insights
The carboxylic acid group is a gateway to a multitude of chemical transformations. We will focus on three of the most common and powerful applications for this building block: amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.
Workflow for Utilizing the Building Block
Caption: General synthetic workflow from the pyrazole carboxylic acid to diverse functionalized products.
Amide Bond Formation: Accessing Bioactive Scaffolds
The formation of an amide bond is arguably the most critical reaction in drug discovery.[8] Pyrazole-carboxamides are prevalent motifs in pharmaceuticals and agrochemicals, often acting as potent enzyme inhibitors or receptor modulators.[2][9] The primary challenge in amide coupling is the need to "activate" the carboxylic acid to prevent the formation of a non-reactive ammonium carboxylate salt with the amine coupling partner.[8]
Mechanistic Insight: Carbodiimide-Mediated Coupling
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[8] The reaction proceeds via an O-acylisourea intermediate, which is highly reactive but prone to racemization and side reactions. To mitigate this, an additive like N-hydroxysuccinimide (NHS) is used to trap the intermediate, forming a more stable, yet still highly reactive, NHS-activated ester. This ester then cleanly reacts with the target amine to yield the desired amide.
Caption: Mechanism of EDC/NHS-mediated amide coupling.
Protocol 3.1: General Procedure for EDC/NHS-Mediated Amide Coupling
This protocol describes the synthesis of a representative N-aryl pyrazole carboxamide.
Reaction Scheme: this compound + Substituted Aniline --(EDC, NHS, Base)--> N-Aryl-1-(trifluoromethyl)-1H-pyrazole-4-carboxamide
| Reagents & Materials | Molar Eq. | Purpose |
| 1-(CF₃)-1H-pyrazole-4-carboxylic acid | 1.0 | Starting Material |
| Substituted Aniline | 1.1 | Nucleophile |
| EDC (EDAC) | 1.2 | Coupling Reagent |
| NHS or HOBt | 1.2 | Activating Additive |
| Diisopropylethylamine (DIPEA) or Et₃N | 2.0-3.0 | Base |
| Dichloromethane (DCM) or DMF | - | Solvent |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).
-
Add NHS (1.2 eq) and the substituted aniline (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., DIPEA, 2.0 eq) dropwise, followed by the solid EDC (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the carboxylic acid starting material.[2]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.[8]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[2]
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and HRMS.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Complexity
To engage the pyrazole core in C-C bond formation, it must first be functionalized with a suitable leaving group, typically a halide (Br or I). The resulting halo-pyrazole is a versatile substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction forges a new carbon-carbon bond between the halo-pyrazole and an organoboron reagent (e.g., a boronic acid), and is a cornerstone of modern synthesis for creating biaryl structures.[10][11]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-pyrazole, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species. This species transfers its organic group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the final biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2: Suzuki-Miyaura Coupling of a Bromo-Pyrazole Derivative
This protocol assumes the starting material has been converted to a bromo-derivative at a position on the pyrazole ring.
Reaction Scheme: Bromo-1-(trifluoromethyl)-1H-pyrazole + Arylboronic Acid --(Pd Catalyst, Ligand, Base)--> Aryl-1-(trifluoromethyl)-1H-pyrazole
| Reagents & Materials | Molar Eq. | Purpose |
| Bromo-pyrazole derivative | 1.0 | Electrophile |
| Arylboronic acid | 1.2-1.5 | Nucleophile |
| Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 0.02-0.05 | Catalyst Precursor |
| Ligand (e.g., XPhos, SPhos) | 0.04-0.10 | Stabilizes Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0-3.0 | Boronic Acid Activation |
| Solvent System (e.g., Dioxane/H₂O, Toluene) | - | Solvent |
Step-by-Step Procedure:
-
To a microwave vial or Schlenk flask, add the bromo-pyrazole derivative (1.0 eq), arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., XPhosPdG2, 0.02 eq) and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane:Water).
-
Heat the reaction mixture to 80-110 °C (or use microwave irradiation) for 1-12 hours.[12]
-
Monitoring: Follow the disappearance of the bromo-pyrazole starting material by GC-MS or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate).
-
Characterization: Confirm the product structure by NMR and HRMS.
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with care in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[13][15]
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[13][15]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[13][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. The strategic placement of the trifluoromethyl group and the carboxylic acid handle provides a robust platform for creating complex molecules with tailored properties. Through straightforward transformations such as amide coupling and functionalization for cross-coupling reactions, this synthon offers a reliable pathway to novel chemical entities of significant interest in pharmaceutical and agrochemical research. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to unlock the full synthetic potential of this valuable compound.
References
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Khan, I., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. eLife, 12, e93084. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
University of Hawaii System. (2023). Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET. ScholarSpace. [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Retrieved from RSC Publishing. [Link]
-
Nenajdenko, V. G. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 520-604. [Link]
-
Cambié, D., et al. (2016). A Mechanistic Investigation of the Visible‐Light Photocatalytic Trifluoromethylation of Heterocycles Using CF3I in Flow. Chemistry – A European Journal, 22(39), 13909-13919. [Link]
-
ChemSrc. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from ChemSrc. [Link]
-
Djuric, S. W., et al. (2000). 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. Journal of Medicinal Chemistry, 43(16), 2975-2981. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Li, Y., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Hecheng Huaxue, 20(4), 501-504. [Link]
-
UB. (n.d.). 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from UB. [Link]
-
Basappa, et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8393-8409. [Link]
-
Ponomarev, A. D., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(15), 10303-10312. [Link]
-
Gümüş, H., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1015-1032. [Link]
-
Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2919-2931. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]
-
Ponomarev, A. D., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(15), 10303-10312. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
de Castro, P. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
Application Notes & Protocols: The Central Role of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Modern Agrochemical Discovery
Preamble: A Scaffold of Significance
In the landscape of modern crop protection, the pyrazole carboxamide class of molecules represents a cornerstone of fungicidal development.[1] These compounds are integral to global food security, offering potent and broad-spectrum control of devastating plant pathogens.[2] At the heart of many of these advanced fungicides lies a critical building block: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
This guide provides an in-depth exploration of this versatile chemical intermediate. We will dissect its application from the molecular mechanism of the final active ingredients to detailed, field-proven protocols for synthesis and biological evaluation. The narrative is designed for researchers and development scientists, emphasizing not just the procedural steps but the underlying scientific rationale that drives experimental design and interpretation. The inclusion of the trifluoromethyl group is particularly noteworthy, as this moiety is known to enhance biological activity, metabolic stability, and lipophilicity, making it a highly desirable feature in agrochemical design.[3][4]
Section 1: The Mechanism of Action - Targeting the Fungal Powerhouse
The primary application of this compound is as a precursor for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[5][6] These fungicides target a fundamental process in fungal cells: cellular respiration.
1.1. The Target: Succinate Dehydrogenase (Complex II)
Succinate Dehydrogenase (SDH) is a vital enzyme complex embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role, functioning as both a key enzyme in the tricarboxylic acid (TCA) cycle and as Complex II of the electron transport chain (ETC).[1][2] Its function is to oxidize succinate to fumarate, passing the resulting electrons to ubiquinone (Coenzyme Q). This electron transfer is crucial for the production of ATP, the cell's primary energy currency.[1]
1.2. Inhibition and its Consequences
Pyrazole carboxamide fungicides synthesized from our core compound bind to the ubiquinone-binding site (the Qp site) of the SDH enzyme.[1] This binding event physically blocks the electron transfer from succinate to ubiquinone, effectively shutting down the enzyme's function. The downstream consequences for the fungal cell are catastrophic:
-
ATP Synthesis Halts: The blockade of the electron transport chain severely curtails the production of ATP, starving the fungus of the energy required for growth and proliferation.[1]
-
Metabolic Disruption: Inhibition of the TCA cycle disrupts critical metabolic pathways necessary for the synthesis of essential cellular components.[1]
-
Oxidative Stress: The impaired electron flow leads to the accumulation of reactive oxygen species (ROS), which cause widespread damage to cellular structures like membranes, proteins, and DNA.[1]
This multi-faceted attack on the fungal cell's energy metabolism results in the cessation of growth and, ultimately, cell death, making SDHIs a highly effective class of fungicides.
Caption: General Synthetic Workflow for Pyrazole Carboxamides.
Protocol 1: Synthesis of a Model N-Aryl Pyrazole Carboxamide
This protocol details a standard, robust method for synthesizing a novel pyrazole carboxamide derivative for screening purposes.
Objective: To couple this compound with 2-chloroaniline as a representative reaction.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
2-Chloroaniline (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
To a flame-dried, N₂-purged round-bottom flask, add this compound.
-
Add anhydrous DCM, followed by a catalytic drop of anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Causality Insight: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride, priming it for nucleophilic attack by the aniline. DMF acts as a catalyst for this conversion. [7]
-
-
Amide Coupling:
-
In a separate N₂-purged flask, dissolve 2-chloroaniline and triethylamine in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Remove the solvent from the acid chloride mixture in vacuo. Re-dissolve the crude acid chloride in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold amine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Causality Insight: Triethylamine is a non-nucleophilic base used to scavenge the HCl gas generated during both the acid chloride formation and the subsequent coupling reaction, driving the equilibrium towards product formation.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality Insight: The acid wash removes excess triethylamine and any unreacted aniline. The base wash removes any remaining acid chloride or carboxylic acid. The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% Ethyl Acetate in Hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the expected N-(2-chlorophenyl)-1-(trifluoromethyl)-1H-pyrazole-4-carboxamide structure.
-
Section 3: Biological Evaluation - Quantifying Antifungal Efficacy
Once a new derivative is synthesized, its biological activity must be quantified. The standard primary screen is an in vitro mycelial growth inhibition assay, which determines the concentration required to inhibit fungal growth by 50% (EC₅₀).
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the EC₅₀ value of a synthesized pyrazole carboxamide against a target plant pathogen, such as Rhizoctonia solani.
Materials:
-
Pure culture of Rhizoctonia solani on Potato Dextrose Agar (PDA).
-
Synthesized test compound.
-
Commercial SDHI standard (e.g., Boscalid, Fluxapyroxad). [8]* Sterile Potato Dextrose Agar (PDA) medium.
-
Sterile 90 mm Petri dishes.
-
Dimethyl sulfoxide (DMSO).
-
Sterile 5 mm cork borer.
-
Incubator set to 25 °C.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 10,000 µg/mL stock solution of the test compound and the commercial standard in DMSO.
-
-
Media Preparation:
-
Autoclave PDA medium and cool it to approximately 50-55 °C in a water bath.
-
Prepare a series of dilutions (e.g., 100, 10, 1, 0.1, 0.01 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.
-
Prepare a solvent control plate containing only DMSO (at the highest concentration used) and a negative control plate with no additives.
-
Trustworthiness Insight: The solvent control is critical to ensure that DMSO itself does not inhibit fungal growth, which would invalidate the results.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing R. solani culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
-
Incubation and Measurement:
-
Seal the plates with paraffin film and incubate them in the dark at 25 °C.
-
Incubate until the fungal growth in the negative control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control using the formula: Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100
-
Perform a probit analysis or non-linear regression on the inhibition data to calculate the EC₅₀ value.
-
Data Presentation: Comparative Efficacy
The data generated from these assays allow for direct comparison of novel derivatives against established commercial products, guiding the selection of lead compounds for further development.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference EC₅₀ (Boscalid) |
| Derivative A (2-chloroaniline) | Rhizoctonia solani | 0.025 | 2.2 [8] |
| Derivative B (2-fluoroaniline) | Rhizoctonia solani | 0.041 | 2.2 [8] |
| Derivative C (2-methylaniline) | Rhizoctonia solani | 0.115 | 2.2 [8] |
| Derivative A (2-chloroaniline) | Botrytis cinerea | 0.58 | >10 |
| Derivative B (2-fluoroaniline) | Botrytis cinerea | 0.72 | >10 |
Note: Data are illustrative and based on trends observed in scientific literature. Actual values will vary. [8]
Section 4: Structure-Activity Relationship (SAR) - Rational Design
The synthetic flexibility offered by this compound allows for systematic modifications to the amine portion of the molecule. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to optimizing potency, spectrum, and safety.
Caption: Key regions for SAR studies in pyrazole carboxamides.
-
Acid Scaffold (Blue): The 1-methyl-3-(trifluoromethyl)-1H-pyrazole core is a highly optimized "acid head" that provides a strong anchor point within the SDH enzyme. It is generally conserved among high-performing fungicides.
-
Amide Linker (Gray): This linker is essential for the correct orientation and binding within the active site.
-
Amine Moiety (Red): This is the primary site for derivatization. Modifications to the 'R' group (e.g., changing substituents on an aniline ring) can drastically alter the compound's binding affinity, spectrum of activity, and physicochemical properties like solubility and systemic movement within the plant. Research has shown that introducing different halogen or alkyl groups can fine-tune efficacy against specific fungal pathogens. [8][9]
Conclusion
This compound is far more than a simple chemical intermediate; it is a validated and highly effective scaffold for the discovery of next-generation agrochemicals. Its inherent structural features, combined with its synthetic accessibility, provide researchers with a powerful platform for creating novel SDHI fungicides. By understanding the core mechanism of action, employing robust synthetic and screening protocols, and applying rational SAR principles, scientists can leverage this key building block to develop innovative solutions that protect crops and contribute to a secure and sustainable food supply.
References
-
Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11633–11644. Available at: [Link]
-
ACS Publications. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kovacevik, B., et al. (2025). The Succinate Dehydrogenase Inhibitor Fungicides: Fungal Resistance and Its Management. UGD Publishing System. Available at: [Link]
-
Jeschke, P. (2016). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(23), 9786–9797. Available at: [Link]
-
ResearchGate. (n.d.). The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Society of Chemical Industry. (n.d.). Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. Pest Management Science. Available at: [Link]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Blago Fund. (n.d.). 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Hecheng Huaxue. Available at: [Link]
-
J&K Scientific. (n.d.). 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Representatives of succinate dehydrogenase inhibitors (SDHIs) fungicides. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. Available at: [Link]
-
UB. (n.d.). 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. ResearchGate. Available at: [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. js.ugd.edu.mk [js.ugd.edu.mk]
- 3. chemimpex.com [chemimpex.com]
- 4. chigroup.site [chigroup.site]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This building block has emerged as a privileged scaffold in modern medicinal chemistry, primarily due to the synergistic combination of a metabolically stable pyrazole core and the unique physicochemical properties of the trifluoromethyl group.[1][2] We will explore the scientific rationale for its use, detail its application in the design of targeted therapeutics such as enzyme inhibitors, and provide robust, field-tested protocols for its synthesis and derivatization.
Scientific Rationale: The Strategic Advantage of the Trifluoromethyl-Pyrazole Scaffold
The value of this compound in drug design is not coincidental; it is the result of the deliberate combination of two moieties that confer significant advantages in pharmacokinetics and pharmacodynamics.
The Pyrazole Ring: The pyrazole nucleus is a cornerstone of several approved drugs.[1] Its planarity, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for orienting functional groups toward a biological target.[3][4] It is often considered a "privileged structure" due to its proven role in numerous inhibitors targeting enzymes like protein kinases and cyclooxygenases (COX).[2][4]
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a powerful strategy in medicinal chemistry for optimizing a lead compound's profile.[5][6] Its benefits are multifaceted:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by enzymes such as cytochrome P450.[7] This often leads to an increased half-life and improved bioavailability.[5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and access intracellular targets.[6][7]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing target engagement or solubility.[5]
-
Improved Binding Affinity: The CF₃ group can engage in favorable hydrophobic and dipole-dipole interactions within a target's binding pocket, often acting as a "super-methyl" group to enhance binding affinity and selectivity.[3][7]
Together, these features make this compound a versatile starting point for developing potent and selective therapeutic agents with favorable drug-like properties.
Key Therapeutic Applications & Case Studies
The utility of this scaffold is best demonstrated through its application in the development of inhibitors for critical enzyme families.
Case Study: Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[8][9] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce gastrointestinal side effects.[10] The trifluoromethyl-pyrazole scaffold is central to this effort, as exemplified by the FDA-approved drug Celecoxib, a diaryl-substituted pyrazole.
Recent studies on a series of trifluoromethyl-pyrazole-carboxamides have provided critical insights into their structure-activity relationship (SAR).[3][11] The incorporation of the trifluoromethyl group was found to significantly enhance hydrophobic stabilization within the COX binding pockets, contributing to increased ligand-receptor affinity.[3]
Caption: General mechanism of ATP-competitive kinase inhibition.
Application Protocols
The following protocols are provided as a guide for the synthesis and derivatization of the title compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Representative Synthesis of this compound
This multi-step synthesis is based on established methodologies for constructing substituted pyrazole cores. [12][13]
Caption: Representative synthetic workflow for the title compound.
-
Step 1: Condensation: React a suitable trifluoromethyl-containing ketone (e.g., 1,1,1-trifluoroacetone) with a diester (e.g., diethyl oxalate) under basic conditions (e.g., sodium ethoxide in ethanol) to form a trifluoromethylated diketone intermediate.
-
Step 2: Cyclization: React the diketone intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form the pyrazole ring, yielding the corresponding pyrazole-4-carboxylate ester.
-
Step 3: Hydrolysis: Saponify the resulting ester using an aqueous base (e.g., sodium hydroxide in a water/ethanol mixture) followed by acidic workup (e.g., with HCl) to precipitate the final this compound product.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system.
Protocol 2: Standard Amide Coupling via EDCI/DMAP
This protocol is highly effective for coupling the title carboxylic acid with a wide range of primary and secondary amines. It is adapted from a robust procedure used for analogous compounds. [3]
Caption: General scheme for EDCI-mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.3 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.3 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) and DMAP (0.3 equiv) in anhydrous DCM.
-
Reagent Addition: Add the amine (1.1 equiv) to the solution. Finally, add EDCI·HCl (1.3 equiv) in one portion.
-
Causality Note: EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which accelerates the reaction with the amine. [3]3. Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), using stains such as bromocresol green to track the consumption of the carboxylic acid and ninhydrin to track the consumption of the amine. [3]Reaction times can range from 12 to 72 hours depending on the reactivity of the amine.
-
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 1M HCl (to remove excess DMAP and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Alternative Coupling for Challenging Substrates
For sterically hindered or electron-deficient amines where standard methods like EDCI coupling may be sluggish, an alternative protocol involving the in situ formation of an acyl fluoride can be highly effective. [14]This involves treating the carboxylic acid with a fluorinating agent (e.g., Cyanuric Fluoride) to form the acyl fluoride, which is then reacted with the amine, often at elevated temperatures. This method can overcome the low reactivity of challenging coupling partners.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its strategic design combines the stability and favorable interaction profile of the pyrazole ring with the pharmacokinetic benefits conferred by the trifluoromethyl group. The provided case studies and protocols demonstrate its proven utility in developing targeted inhibitors and offer reliable methodologies for its incorporation into novel molecular entities. Further exploration of this scaffold is highly encouraged for the development of next-generation therapeutics.
References
-
Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
-
Ghareb, N., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Synthesis, 19(6), 579-595. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available at: [Link]
-
Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available at: [Link]
-
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1325, 139418. Available at: [Link]
-
Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1853. Available at: [Link]
-
Mezo, A. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
Mezo, A. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
-
Ilie, M. A., & Ilas, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]
-
Mezo, A. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, 41163037. Available at: [Link]
-
Ilie, M. A., & Ilas, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37513286. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1362. Available at: [Link]
-
Dargad, R. R., & Prajapati, A. S. (2024). Celecoxib. StatPearls. Available at: [Link]
-
UB. (n.d.). 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. Available at: [Link]
-
Wang, Z., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]
-
Hawash, M., et al. (2025). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed, 41163037. Available at: [Link]
-
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. Available at: [Link]
-
Yang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8391-8402. Available at: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 166-173. Available at: [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Available at: [Link]
-
Wang, Q., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 15(4), 1146-1163. Available at: [Link]
-
Patel, P. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1129-1135. Available at: [Link]
-
El-Fass, F., et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry, 13(28), 7621-7625. Available at: [Link]
-
Aday, B., & Yakan, H. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Coruh University Journal of Forestry Faculty, 19(2), 146-155. Available at: [Link]
-
D'Amato, V., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(16), 11335-11343. Available at: [Link]
-
D'Amato, V., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach. ResearchGate. Available at: [Link]
-
Alam, M. A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(10), 1406-1428. Available at: [Link]
-
Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Yang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]
-
D'Amato, V., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(16), 11335-11343. Available at: [Link]
-
Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols for High-Throughput Screening of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives
Introduction: The Strategic Importance of the Pyrazole Scaffold
The 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid moiety represents a "privileged scaffold" in modern medicinal chemistry.[1] Pyrazoles are five-membered heterocyclic compounds that are integral to numerous approved drugs and bioactive molecules.[1][2] The incorporation of a trifluoromethyl group enhances metabolic stability and binding affinity, while the carboxylic acid group provides a versatile handle for synthetic modification and potential interactions with biological targets.[3][4] Consequently, derivatives from this scaffold are explored for a vast range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][5][6]
High-Throughput Screening (HTS) is the cornerstone of early-stage drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[7] This guide provides a comprehensive overview and detailed protocols for designing and executing HTS campaigns focused on identifying novel drug candidates from libraries of this compound derivatives. We will delve into the rationale behind assay selection, provide step-by-step methodologies for both biochemical and cell-based assays, and discuss critical data analysis and validation strategies.
Part 1: Target Landscape for Pyrazole Derivatives
The versatility of the pyrazole scaffold allows its derivatives to interact with a wide array of biological targets. Understanding this landscape is crucial for selecting the appropriate screening assay. The trifluoromethyl-pyrazole core has been successfully employed to develop potent inhibitors for several key enzyme families.
Table 1: Common Biological Targets for Pyrazole-Based Compounds
| Target Class | Specific Examples | Therapeutic Area | References |
|---|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinases (CDK2, CDK8), c-Jun N-terminal Kinase (JNK), Aurora A Kinase | Oncology, Inflammation | [2][8][9][10][11][12][13] |
| Oxidoreductases | Cyclooxygenase (COX-1, COX-2), Xanthine Oxidoreductase (XOR), L-2-hydroxy acid oxidase (Hao2) | Inflammation, Gout, Metabolic Disorders | [5][14][15][16] |
| Other Enzymes | Succinate Dehydrogenase (SDHI) | Fungicides, Agrochemicals | [17] |
| Phenotypic Screens | Cytotoxicity, Antimicrobial Activity | Oncology, Infectious Disease |[6][18][19][20] |
Part 2: Designing the HTS Campaign
A successful HTS campaign begins with a robust and logical design. The choice between a direct-target biochemical assay and a more physiologically relevant cell-based assay is a critical first step, dictated by the research question and the known biology of the target.
Assay Selection: Biochemical vs. Cell-Based Approaches
-
Biochemical Assays: These assays measure the direct interaction between a compound and an isolated biological target (e.g., an enzyme or receptor). They are ideal for identifying potent target binders and understanding the mechanism of action (e.g., competitive vs. non-competitive inhibition). Their primary advantage is the elimination of complexities like cell permeability and off-target effects. For pyrazole derivatives, kinase inhibition assays are a common and powerful application.[9][13]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype, such as cell viability, apoptosis, or the activation of a signaling pathway. They provide valuable information on a compound's ability to cross the cell membrane and exert its effect in a biological context. Cytotoxicity assays against cancer cell lines are frequently used to screen pyrazole libraries for novel anticancer agents.[12][19][20]
HTS Assay Development Workflow
The development of a reliable HTS assay is a multi-step process focused on optimization and validation to ensure the data generated is accurate and reproducible. The goal is to achieve a high Z'-factor (a statistical measure of assay quality), a stable signal, and minimal variability.
Caption: Workflow for HTS assay development and validation.
Part 3: Application Note - Biochemical Kinase Inhibition Assay
This protocol describes a generic, luminescence-based biochemical assay for screening this compound derivatives against a protein kinase of interest. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
Principle
The assay quantifies kinase activity by measuring ATP consumption. The kinase reaction is performed in the presence of the test compound. After incubation, a reagent is added that lyses the reaction components and contains luciferase. The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to kinase activity.
Materials & Reagents
-
Kinase of interest (e.g., CDK8)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
Test compounds (10 mM stock in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Detailed Protocol (384-Well Format)
-
Compound Plating:
-
Prepare a compound source plate by diluting the 10 mM stock compounds. For a final assay concentration of 10 µM, perform an intermediate dilution.
-
Using an acoustic dispenser or liquid handler, transfer 50 nL of each compound solution from the source plate to the final assay plate.
-
Add 50 nL of 100% DMSO to "vehicle control" wells (representing 0% inhibition).
-
Add 50 nL of a high concentration of the positive control inhibitor to "positive control" wells (representing 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate mix to all wells of the assay plate.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Following the manufacturer's instructions for the ATP detection reagent, stop the kinase reaction and develop the luminescent signal. This typically involves two addition steps.
-
First, add 10 µL of the ATP detection reagent to all wells to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second, add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the signals from the vehicle control wells (Low Signal, L_sig) and the positive control wells (High Signal, H_sig).
-
For each test compound well (Signal, C_sig), calculate the percent inhibition using the following formula: % Inhibition = 100 * (C_sig - L_sig) / (H_sig - L_sig)
-
-
Hit Identification:
-
A "hit" is defined as a compound that exceeds a certain inhibition threshold, typically >50% inhibition or >3 standard deviations from the mean of the vehicle controls.
-
-
Dose-Response and IC₅₀ Determination:
-
Hits identified from the primary screen are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
Table 2: Sample Dose-Response Data for a Pyrazole Hit Compound
| Concentration (µM) | % Inhibition |
|---|---|
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.41 | 28.9 |
| 0.14 | 10.1 |
| 0.05 | 2.5 |
| Calculated IC₅₀ | 1.1 µM |
Part 4: Application Note - Cell-Based Cytotoxicity Assay
This protocol outlines a colorimetric cell-based assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to screen pyrazole derivatives for anticancer activity.[12][19] The assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Principle
Viable cells reduce the MTT reagent to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in the purple color indicates compound-induced cytotoxicity or cytostatic effects.
Materials & Reagents
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (10 mM stock in 100% DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Clear, flat-bottom 96-well or 384-well cell culture plates
-
Spectrophotometer (absorbance plate reader)
Detailed Protocol (96-Well Format)
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete medium to the optimized seeding density (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives and control compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control wells (medium with DMSO only) and positive control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis
-
Calculate Percent Viability:
-
Average the absorbance readings from the vehicle control wells (Abs_vehicle).
-
For each test compound well (Abs_compound), calculate the percent viability: % Viability = 100 * (Abs_compound / Abs_vehicle)
-
-
Determine IC₅₀/GI₅₀:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ (or GI₅₀), the concentration that causes a 50% reduction in cell viability.
-
Part 5: Hit Validation and Counter-Screening
A primary HTS campaign will inevitably produce false positives.[7] A rigorous hit validation and triage process is essential to focus resources on the most promising compounds.
Caption: A typical workflow for hit triage and validation.
Key Counter-Screening Strategies:
-
Promiscuous Inhibitor Assays: Many compounds inhibit enzymes through non-specific mechanisms, such as forming aggregates.[7] Assays containing detergents (e.g., Triton X-100) can be used to disrupt these aggregates; a loss of activity in the presence of detergent suggests promiscuous inhibition.
-
Assay Interference Screens: For fluorescence-based assays, screen compounds in the absence of the target enzyme to identify auto-fluorescent compounds. For luminescence assays, test for direct inhibitors of the reporter enzyme (e.g., luciferase).
-
Selectivity Profiling: For kinase inhibitors, screen hits against a panel of related and unrelated kinases to determine their selectivity profile. A highly selective compound is often a more desirable starting point for drug development.
Conclusion
The this compound scaffold is a rich source of potential therapeutic agents. A well-designed HTS campaign, utilizing either biochemical or cell-based assays, is a powerful method for unlocking this potential. By following robust protocols, carefully analyzing data, and implementing a rigorous hit validation strategy, researchers can efficiently identify and advance novel pyrazole-based compounds from a large library screen to a validated hit ready for lead optimization.
References
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). SpringerLink.
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 113100-53-1. J&K Scientific.
- Synthesis and biological evaluation of novel pyrazole compounds. (2010). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Buy 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1. (2023). Smolecule.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). PubMed.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025).
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central.
- High-throughput assays for promiscuous inhibitors. PubMed - NIH.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH.
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed.
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.
- Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). PubMed.
- Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018). Thieme.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Buy 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 [smolecule.com]
- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme.de [thieme.de]
- 18. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Systems for the Synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols
Introduction: The Significance of a Privileged Scaffold
The 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid motif is a cornerstone in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (CF₃) group onto the pyrazole nitrogen atom imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and improved membrane permeability. These attributes have led to the successful development of numerous commercial fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHI), and a wide array of pharmaceutical candidates.[1]
This technical guide provides an in-depth exploration of robust catalytic and synthetic strategies for accessing this high-value scaffold. We will dissect two primary, field-proven synthetic routes, providing not only step-by-step protocols but also the underlying chemical logic to empower researchers in their synthetic endeavors.
Strategic Overview: Convergent Pathways to the Target Molecule
The synthesis of this compound can be approached through two principal strategies, each with distinct advantages.
-
Post-Cyclization C4-Functionalization: This route first establishes the 1-(Trifluoromethyl)-1H-pyrazole core, which is subsequently functionalized at the C4-position. This strategy is advantageous when the initial pyrazole core is readily accessible.
-
Cyclization with a C4-Precursor: This more convergent approach constructs the pyrazole ring using a starting material that already contains a precursor to the C4-carboxylic acid, such as an ester group. This method can be more efficient in terms of step economy.
Below, we provide detailed protocols and the scientific rationale for both approaches.
Strategy 1: Post-Cyclization C4-Functionalization via Vilsmeier-Haack Reaction
This linear approach prioritizes the formation of the N-trifluoromethylated pyrazole ring, followed by regioselective formylation and subsequent oxidation. It offers a high degree of control at each distinct chemical transformation.
Conceptual Workflow
The workflow begins with the acid-catalyzed cyclocondensation to form the pyrazole. The electron-rich C4 position is then targeted for electrophilic substitution using the Vilsmeier-Haack reagent. The final step involves a standard oxidation of the introduced aldehyde.
Protocol 1.1: Synthesis of 1-(Trifluoromethyl)-1H-pyrazole
This protocol is adapted from methodologies involving the in situ generation of trifluoromethylhydrazine from a stable precursor, which then reacts with a 1,3-dicarbonyl equivalent.[2]
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (di-Boc-CF₃-hydrazine)
-
Malondialdehyde tetrabutylammonium salt (or equivalent 1,3-dialdehyde source)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of di-Boc-CF₃-hydrazine (1.0 equiv) and malondialdehyde tetrabutylammonium salt (1.2 equiv) in anhydrous DCM (approx. 0.3 M), add TsOH·H₂O (5.0 equiv).
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. The in situ deprotection of the Boc groups generates the reactive trifluoromethylhydrazine.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-(Trifluoromethyl)-1H-pyrazole.
Protocol 1.2: Vilsmeier-Haack Formylation to Yield 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.[3]
Materials:
-
1-(Trifluoromethyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice-water bath
-
Saturated sodium acetate solution
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous DMF (3.0 equiv) in anhydrous DCE to 0 °C.
-
Slowly add POCl₃ (1.2 equiv) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add a solution of 1-(Trifluoromethyl)-1H-pyrazole (1.0 equiv) in DCE dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is ~7.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude aldehyde by flash chromatography or recrystallization.
Protocol 1.3: Oxidation to this compound
The aldehyde is readily oxidized to the target carboxylic acid using a strong oxidant.[4]
Materials:
-
1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of KMnO₄ (approx. 1.5 equiv) in water portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature until the purple color disappears and a brown MnO₂ precipitate forms.
-
Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the solution is colorless.
-
Filter the mixture to remove the MnO₂ precipitate, washing the solid with water.
-
Acidify the filtrate to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Strategy 2: Convergent Synthesis via Cyclization with a C4-Ester Precursor
This strategy builds the pyrazole ring and incorporates the C4-carboxy precursor in a single cyclocondensation step, followed by a simple hydrolysis. This is often a more atom- and step-economical approach.
Catalytic Rationale
The core of this strategy is the acid-catalyzed reaction between in situ generated trifluoromethylhydrazine and a 1,3-dicarbonyl compound that already bears an ester group at the C2 position, such as ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate or a related substrate.[5] The final de-esterification is a robust, high-yielding hydrolysis reaction.[6]
Protocol 2.1: Synthesis of Ethyl 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylate
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (di-Boc-CF₃-hydrazine)
-
Ethyl 2-formyl-3-oxopropanoate sodium salt (or equivalent)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Follow the procedure outlined in Protocol 1.1, substituting malondialdehyde with ethyl 2-formyl-3-oxopropanoate sodium salt (1.2 equiv). Ethanol can be used as the solvent in place of DCM.
-
The reaction involves the acid-catalyzed deprotection of the hydrazine followed by a direct cyclocondensation with the keto-ester.
-
After stirring for 12-16 hours at room temperature (or with gentle heating to 40 °C if the reaction is sluggish), perform an aqueous workup as described previously.
-
Purify the crude product by flash column chromatography to isolate the target ester, ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Protocol 2.2: Alkaline Hydrolysis to this compound
This is a standard saponification procedure.[6]
Materials:
-
Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (3 M)
Procedure:
-
Dissolve the pyrazole ester (1.0 equiv) in a mixture of ethanol and water.
-
Add a solution of NaOH (2.0-3.0 equiv) in water.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 3 M HCl.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to a constant weight.
Quantitative Data Summary
The choice of synthetic route can be guided by factors such as starting material availability, desired scale, and step-count tolerance. The following table provides a comparative overview.
| Parameter | Strategy 1: Post-Cyclization Functionalization | Strategy 2: Convergent Synthesis |
| Number of Steps | 3 | 2 |
| Key Intermediates | 1-(CF₃)-1H-pyrazole, 4-formyl derivative | Ethyl 1-(CF₃)-1H-pyrazole-4-carboxylate |
| Reagents of Note | Vilsmeier Reagent (POCl₃/DMF), KMnO₄ | 1,3-Ketoester, NaOH |
| Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Good | Excellent |
| Key Advantages | Modular; allows for diversification at C4 | More step- and atom-economical |
Future Outlook: Direct C-H Carboxylation
While the protocols described above are robust and well-established, the field is continually advancing toward more efficient and sustainable methodologies. A highly desirable, albeit challenging, future direction is the direct catalytic C-H carboxylation of the 1-(Trifluoromethyl)-1H-pyrazole core using CO₂ as the C1 source.
Recent progress in catalysis has shown that N-Heterocyclic Carbene (NHC)-copper complexes can effectively catalyze the C-H carboxylation of certain activated heterocyles.[7] A hypothetical catalytic cycle for this transformation is presented below.
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ETHYL 3-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Among its derivatives, pyrazole-4-carboxylic acids are of particular interest due to their versatile biological activities. Traditional multi-step syntheses of these compounds are often time-consuming and inefficient. This application note provides a comprehensive guide to the one-pot synthesis of pyrazole-4-carboxylic acid derivatives, a streamlined and efficient alternative. We will delve into the prevalent synthetic strategies, offering detailed experimental protocols and exploring the mechanistic rationale behind these powerful reactions. This guide is intended to equip researchers in drug discovery and development with the practical knowledge to effectively synthesize these valuable compounds.
Introduction: The Significance of Pyrazole-4-Carboxylic Acid Derivatives
Pyrazole derivatives are a prominent class of heterocyclic compounds that are widely represented in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The pyrazole ring system is a key pharmacophore in drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the anti-obesity drug Rimonabant. The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring often enhances the therapeutic potential of these molecules by providing a site for strong electrostatic and hydrogen bonding interactions, which can be crucial for target engagement.[4]
The development of efficient and scalable synthetic routes to pyrazole-4-carboxylic acid derivatives is therefore a critical endeavor in medicinal chemistry and drug development. One-pot multicomponent reactions have emerged as a powerful strategy, offering significant advantages over classical multi-step approaches, including reduced reaction times, lower costs, and a more environmentally friendly footprint.[1][5]
Strategic Approaches to One-Pot Synthesis
The one-pot synthesis of pyrazole-4-carboxylic acid derivatives predominantly relies on the condensation of a hydrazine source with a 1,3-dicarbonyl compound or a synthetic equivalent. The key to these syntheses is the in-situ formation of the necessary intermediates, which then undergo cyclization to form the pyrazole ring.
Three-Component Synthesis from Aldehydes, β-Ketoesters, and Hydrazines
A widely employed and highly efficient method involves the three-component reaction of an aldehyde, a β-ketoester, and a hydrazine. This approach allows for the direct construction of highly substituted pyrazole-4-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acids, sometimes in the same pot.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is crucial for the efficiency of this reaction. Lewis acids such as Yb(PFO)₃ (ytterbium perfluorooctanoate) have been shown to be highly effective in promoting the initial condensation steps.[3] More environmentally benign and recyclable catalysts, such as magnetic ionic liquids (e.g., [bmim][FeCl₄]), have also been successfully employed.[1] The catalyst facilitates the reaction by activating the carbonyl groups of the aldehyde and β-ketoester, making them more susceptible to nucleophilic attack.
-
Solvent and Reaction Conditions: The reaction conditions can be tailored to optimize yields and reaction times. Solvent-free conditions or the use of green solvents like ethanol or water are often preferred to minimize environmental impact.[6] Microwave irradiation has also been demonstrated to significantly reduce reaction times and improve yields compared to conventional heating.[7][8]
Reaction Workflow:
The general workflow for this three-component synthesis is depicted below.
Caption: General workflow for the three-component synthesis of pyrazole-4-carboxylic acid derivatives.
Four-Component Synthesis for Fused Pyrazole Systems
The three-component system can be extended to a four-component reaction to generate more complex, fused pyrazole structures, such as pyranopyrazoles. These derivatives also exhibit a wide range of biological activities. A common four-component reaction involves an aldehyde, a β-ketoester, a hydrazine, and an active methylene compound like malononitrile.
Causality Behind Experimental Choices:
-
Catalyst: Mild organocatalysts like citric acid are effective in promoting this multi-step cascade in an aqueous medium, making it a green and cost-effective option.[6]
-
Reaction Sequence: The reaction proceeds through a series of tandem reactions, including Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to form the fused heterocyclic system. The one-pot nature of this process is highly efficient as it avoids the isolation of intermediates.
Reaction Mechanism Overview:
Sources
- 1. sid.ir [sid.ir]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Compounds bearing this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][4] The market success of pyrazole-containing drugs such as Celecoxib (anti-inflammatory), Rimonabant (anorectic), and various kinase inhibitors in oncology underscores the therapeutic importance of this heterocyclic system.[2]
Traditionally, the synthesis of pyrazoles, most notably through the Knorr synthesis involving the condensation of β-dicarbonyl compounds with hydrazines, has been reliant on conventional heating methods.[5] These methods, while effective, often necessitate long reaction times, high temperatures, and the use of large volumes of organic solvents, posing challenges in terms of efficiency, energy consumption, and environmental impact.[6][7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[6][7][8] By utilizing microwave irradiation, this technique facilitates rapid and uniform heating of the reaction mixture through direct coupling with polar molecules.[8][9] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, alongside improvements in product yields and purity.[7][9] This application note provides a detailed guide to the principles and protocols of microwave-assisted pyrazole synthesis, designed to empower researchers in harnessing this powerful technology.
Core Principles of Microwave-Assisted Synthesis
The efficacy of microwave heating stems from its unique mechanism of energy transfer. Unlike conventional heating, which relies on slow conduction and convection, microwaves directly interact with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate. This friction generates intense, localized heat, leading to a rapid and uniform increase in temperature throughout the sample.[8][9]
Key Advantages in Pyrazole Synthesis:
-
Reaction Rate Acceleration: The rapid and efficient heating dramatically shortens reaction times, increasing throughput and productivity.[7][9]
-
Improved Yields and Purity: Uniform heating minimizes the formation of byproducts that can arise from localized overheating or prolonged reaction times associated with conventional methods.[7]
-
Enhanced Selectivity: The precise temperature control offered by modern microwave reactors can lead to greater chemo-, regio-, and stereoselectivity.[9]
-
Energy Efficiency: Reduced reaction times translate to significant energy savings.[9]
-
Green Chemistry Alignment: MAOS often allows for the use of less solvent or greener solvents like water and ethanol, reducing the environmental footprint of chemical synthesis.[6][8][9]
Reaction Mechanisms and Starting Materials
The versatility of microwave-assisted synthesis is evident in the wide array of reaction pathways available for constructing the pyrazole core.
Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
This is the most classic and widely used method, analogous to the Knorr synthesis. The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.
-
Starting Materials:
-
Mechanism: The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. Microwave irradiation accelerates each step of this sequence.
Multi-Component Reactions (MCRs)
MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials.[11][12] Microwave assistance is particularly beneficial for MCRs, as it can overcome the activation energy barriers for multiple reaction steps in a short timeframe.[11][12]
-
Example: A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a hydrazine.[5][13] This approach allows for the rapid generation of highly functionalized pyrazole libraries.[11]
Experimental Protocols
The following protocols are illustrative examples of microwave-assisted pyrazole synthesis. Researchers should optimize conditions based on their specific substrates and available microwave instrumentation.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol details the cyclization of a chalcone with a hydrazine derivative, a common and effective method for creating a diverse range of pyrazoles.[1][14]
Workflow Diagram:
Caption: Workflow for the two-step microwave-assisted synthesis of pyrazoles from chalcones.
Step 1: Microwave-Assisted Synthesis of Chalcone [4]
-
In a microwave-safe reaction vessel, combine p-substituted benzaldehyde (5 mmol), acetophenone (5 mmol), and a catalytic amount of piperidine (2-3 drops) in 10 mL of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 150-300 W for 30-60 seconds. Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice. The solid chalcone will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Microwave-Assisted Cyclization to Pyrazole [4][15]
-
In a microwave-safe reaction vessel, dissolve the synthesized chalcone (4 mmol) and a hydrazine derivative (e.g., phenylhydrazine, 4 mmol) in 10 mL of ethanol or glacial acetic acid.[4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 300-450 W for 1-5 minutes. The reaction temperature is typically held between 100-120°C.[10] Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Data Summary Table for Chalcone to Pyrazole Synthesis:
| Reactant 1 (Chalcone) | Reactant 2 (Hydrazine) | Solvent | Power (W) | Time (min) | Typical Yield (%) |
| 1,3-diphenylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | 300 | 2-4 | 85-95 |
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Acetic Acid | 400 | 3-5 | 80-90 |
| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Isoniazid | Ethanol | 350 | 2-3 | 82-93 |
Note: Yields are indicative and may vary based on specific substrates and reaction scale.[1][4][10]
Protocol 2: One-Pot, Three-Component Synthesis of Pyranopyrazoles
This protocol demonstrates the power of microwave-assisted MCRs for the rapid assembly of complex heterocyclic systems.[13]
Reaction Mechanism Diagram:
Caption: Proposed mechanism for the three-component synthesis of pyranopyrazoles.
Procedure: [16]
-
In a microwave vial, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a 3-methyl-1-phenyl-5-pyrazolone (1 mmol).
-
Add 5 mL of a green solvent such as water or ethanol, followed by a catalytic amount of piperidine or pyrrolidine (10 mol%).[13][16]
-
Seal the vial and subject it to microwave irradiation at 100-140°C for 5-10 minutes.[13]
-
Monitor the reaction using TLC.
-
Upon completion, cool the reaction vessel. The product often precipitates directly from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification by recrystallization may be performed if necessary.
Data Summary Table for Three-Component Synthesis:
| Aldehyde | Active Methylene | Pyrazolone | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| Benzaldehyde | Malononitrile | 3-methyl-1-phenyl-5-pyrazolone | Water | 115 | 9 | 85 |
| 4-Chlorobenzaldehyde | Malononitrile | 3-methyl-1-phenyl-5-pyrazolone | Ethanol | 120 | 7 | 90 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 3-methyl-1H-pyrazol-5(4H)-one | Water | 140 | 10 | 78-90 |
Note: Yields are based on reported multi-component syntheses under microwave irradiation.[11][13][16]
Safety and Best Practices
-
Specialized Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Ensure the microwave reactor has reliable pressure monitoring and control systems.
-
Solvent Choice: Be aware of the dielectric properties of your chosen solvents. Polar solvents (e.g., DMF, ethanol, water) heat very efficiently, while nonpolar solvents (e.g., toluene, hexane) do not.
-
Thermal Runaway: Highly exothermic reactions can be prone to thermal runaway. Always start with small-scale reactions to establish safe parameters.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole compounds, offering significant advantages in terms of speed, efficiency, and environmental sustainability. By leveraging the principles of dielectric heating, researchers can rapidly access a wide diversity of pyrazole scaffolds, accelerating the pace of discovery in medicinal chemistry and drug development. The protocols outlined in this guide serve as a starting point for the exploration and optimization of microwave-assisted pyrazole synthesis in your laboratory.
References
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. [Link]
-
Bobbili, D. R., et al. (2023). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. [Link]
-
Patel, H. D., et al. (2018). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry. [Link]
-
Abdel-Aziz, H. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. [Link]
-
de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]
-
Sharma, V. K., & Goswami, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Quiroga, J., & Insuasty, B. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Al-Amiery, A. A., et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. (n.d.). ResearchGate. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]
-
Bener, M., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. [Link]
-
Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014). The Pharma Innovation. [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate. [Link]
-
A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 15. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Material Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a versatile building block in the synthesis of advanced materials. The focus is on the design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, highlighting the unique advantages conferred by the trifluoromethyl functional group. These application notes delve into the scientific rationale behind experimental design and provide detailed, adaptable protocols for the synthesis and characterization of novel materials with potential applications in gas storage, catalysis, and sensing.
Introduction: The Strategic Advantage of Fluorination in Crystal Engineering
The field of material science is in a perpetual quest for novel materials with precisely tailored properties. Metal-Organic Frameworks (MOFs) and coordination polymers, constructed from metal nodes and organic linkers, have emerged as a highly promising class of crystalline porous materials.[1] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.
This compound is a particularly compelling organic linker due to the presence of the trifluoromethyl (-CF3) group. This functional group imparts several desirable characteristics to the resulting materials:
-
Enhanced Thermal and Chemical Stability: The strong carbon-fluorine bonds in the -CF3 group contribute to increased thermal and chemical stability of the framework, a critical attribute for applications in harsh industrial environments.[2][3]
-
Modulated Acidity and Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the pyrazole N-H proton and the coordination behavior of the carboxylate group, offering a handle to fine-tune the metal-ligand interactions.
-
Hydrophobicity: The presence of fluorine atoms can introduce hydrophobicity into the pores of the MOF, which can be advantageous for applications such as the separation of gases from humid streams.[2]
-
Unique Host-Guest Interactions: The fluorinated environment within the pores can lead to specific interactions with guest molecules, enhancing selectivity in adsorption and separation processes.
This guide will provide a foundational understanding and practical protocols for leveraging these properties in the synthesis of novel materials.
Synthesis of the Ligand: this compound
While commercially available, understanding the synthesis of the ligand provides deeper insight into its chemistry and potential for derivatization. An adapted synthesis based on related pyrazole carboxylic acids is presented below.[4]
Conceptual Workflow for Ligand Synthesis
Caption: A generalized workflow for the synthesis of the target ligand.
Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol adapted from the synthesis of analogous compounds. Researchers should consult original literature and perform appropriate safety assessments.
Materials:
-
Trifluoroacetic anhydride
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of the Pyrazole Ester Intermediate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in ethanol.
-
Slowly add trifluoroacetic anhydride to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Slowly add hydrazine hydrate to the reaction mixture, maintaining the temperature below 40°C.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
-
Step 2: Hydrolysis to the Carboxylic Acid.
-
Dissolve the crude ester in a solution of sodium hydroxide in a mixture of ethanol and water.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The product will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Synthesis of Metal-Organic Frameworks and Coordination Polymers
The synthesis of MOFs and coordination polymers typically involves the reaction of the organic linker with a metal salt under solvothermal conditions.[5] The choice of metal, solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the material.
Conceptual Workflow for MOF/Coordination Polymer Synthesis
Caption: General solvothermal synthesis workflow for MOFs.
Protocol: General Solvothermal Synthesis of a MOF
This protocol provides a general starting point for the synthesis of a MOF using this compound. The specific metal salt, solvent system, and reaction conditions should be optimized for the desired target material.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave or a sealed glass vial
Procedure:
-
Reaction Setup:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in a Teflon-lined autoclave or a larger glass vial.
-
Seal the vessel tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vessel in a programmable oven.
-
Heat the oven to the desired temperature (typically between 80 °C and 150 °C) and hold for a specified time (typically 24 to 72 hours).
-
Allow the oven to cool down to room temperature slowly.
-
-
Product Isolation and Activation:
-
Carefully open the reaction vessel and collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
To activate the material and remove solvent molecules from the pores, exchange the solvent with a more volatile one (e.g., ethanol or acetone) by soaking the crystals for several hours, repeating the process 2-3 times.
-
Dry the activated material under vacuum at an elevated temperature (e.g., 100-150 °C) to obtain the final porous product.
-
Characterization of the Resulting Materials
A thorough characterization of the synthesized material is crucial to confirm its structure, purity, and properties.
| Technique | Purpose | Expected Observations |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A well-defined diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction if available. |
| Single-Crystal X-ray Diffraction | To determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the metal centers. | Provides definitive structural information and the topology of the framework. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | A plateau in the TGA curve up to a certain temperature, indicating the decomposition temperature of the framework. The initial weight loss corresponds to the removal of guest/solvent molecules. The presence of the -CF3 group is expected to enhance thermal stability compared to non-fluorinated analogues. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the material and confirm the coordination of the carboxylate group to the metal center. | Disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the metal ion. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated material. | A type I isotherm is characteristic of microporous materials, indicating a high surface area. |
Potential Applications in Material Science
The unique properties imparted by the this compound linker open up a range of potential applications for the resulting materials:
-
Gas Storage and Separation: The tailored pore size and fluorinated pore surface can lead to selective adsorption of specific gases, such as CO₂ or hydrocarbons.
-
Catalysis: The exposed metal sites within the framework can act as active centers for various catalytic reactions. The electron-withdrawing nature of the -CF3 group can modulate the Lewis acidity of the metal centers, potentially enhancing catalytic activity.
-
Sensing: The interaction of guest molecules with the fluorinated framework can lead to changes in the material's optical or electronic properties, enabling its use as a chemical sensor.
Conclusion
This compound is a highly promising building block for the rational design and synthesis of functional MOFs and coordination polymers. The strategic incorporation of the trifluoromethyl group offers a powerful tool to enhance the stability and modulate the properties of these advanced materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the exciting field of fluorinated porous materials, paving the way for the development of novel materials with superior performance in a variety of applications.
References
- Boutaybi, M. El, et al. "Importance of pyrazole carboxylic acid in MOFs preparation." Arabian Journal of Chemistry & Environmental Research, vol. 6, 2019, pp. 94-103.
-
Kandiah, M., et al. "Metal-organic frameworks: synthetic methods and potential applications." Molecules, vol. 15, no. 5, 2010, pp. 3188-221. [Link]
-
D'Amato, R., et al. "Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs)." Chemical Society Reviews, vol. 52, no. 20, 2023, pp. 6893-6938. [Link]
-
"Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid." ResearchGate, .
-
"SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE." ChemRxiv, 2023. [Link]
-
"Crystal structure of the coordination polymer catena-poly[chlorido-{μ2-2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoato-κ4N,N,O:O′}copper(II)], C11H16ClCuN2O3." An-Najah Staff, 2018. [Link]
-
"1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials." ResearchGate, .
-
"Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization." American Chemical Society, 2025. [Link]
-
"New route for the synthesis of Co-MOF from metal substrates." RUA, 2021. [Link]
-
"Cu(II) bifunctional (N,O,O') coordination polymer: a case study for complex ab-initio crystal structure determination." AIR Unimi, 2015. [Link]
-
"Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides." MDPI, 2015. [Link]
- "1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665." PubChem, pubchem.ncbi.nlm.nih.gov/compound/2775665.
-
"Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands." CrystEngComm, 2020. [Link]
-
"Stable Metal–Organic Frameworks: Design, Synthesis, and Applications." OSTI.gov, .
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this synthesis, ensuring efficiency, purity, and reproducibility.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds via a multi-step sequence. The core of this process involves the construction of the pyrazole ring, followed by the generation of the carboxylic acid functionality. A common and effective modern approach involves the condensation of a transiently generated trifluoromethylhydrazine (2) with a suitable 1,3-dicarbonyl equivalent, such as an ester of formylacetic acid, followed by hydrolysis.
The trifluoromethylhydrazine (2) is highly unstable and is therefore generated in situ from a stable, protected precursor like N,N'-bis(tert-butoxycarbonyl)trifluoromethylhydrazine (di-Boc-trifluoromethylhydrazine, 1 ). The deprotection is typically acid-catalyzed, and the subsequent cyclization with the dicarbonyl compound yields the pyrazole ester (3 ). The final step is the saponification of the ester to afford the target carboxylic acid (4 ).
Caption: Pathway for the formation of the des-CF3 impurity.
Troubleshooting Protocol:
-
Optimize Acid and Solvent: The choice of acid and solvent for the in situ deprotection and cyclization is critical. Using a strong acid like p-toluenesulfonic acid (TsOH) in a non-polar, aprotic solvent such as dichloromethane (DCM) has been shown to be effective in suppressing the formation of des-CF3 impurities. [1]2. Control Temperature: Maintain a low to moderate reaction temperature (e.g., 20–40 °C) during the deprotection and cyclization. While higher temperatures can accelerate the desired reaction, they disproportionately increase the rate of trifluoromethylhydrazine decomposition. [1]3. Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC or LCMS and proceed with the work-up as soon as the formation of the desired product plateaus.
-
Use a Stoichiometric Excess of the Dicarbonyl: Employing a slight excess (e.g., 1.2 equivalents) of the 1,3-dicarbonyl component can help to trap the transient trifluoromethylhydrazine as it is formed, outcompeting its decomposition pathway. [1]
FAQ 2: Incomplete Saponification of the Ester
Question: After the final hydrolysis step, my NMR spectrum shows a mixture of the desired carboxylic acid and the starting pyrazole ester. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue, often resulting from insufficient reaction time, inadequate temperature, or steric hindrance. The electron-withdrawing nature of the pyrazole ring and the trifluoromethyl group can influence the reactivity of the ester carbonyl, sometimes making it more resilient to hydrolysis than expected.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of saponification.
-
Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC by spotting the reaction mixture on a silica plate and eluting with a polar solvent system. The carboxylic acid product should have a much lower Rf value than the ester starting material.
-
Use a Co-solvent: If the pyrazole ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like methanol, ethanol, or THF can improve homogeneity and accelerate the reaction.
-
Increase Base Equivalents: Ensure at least 2-3 equivalents of the base (e.g., NaOH or LiOH) are used to not only catalyze the reaction but also to neutralize the resulting carboxylic acid and drive the equilibrium towards the product.
FAQ 3: Difficulty in Purifying the Final Product
Question: My final product is an oil or a sticky solid that is difficult to purify. Column chromatography gives poor recovery. What are the best practices for purification?
Answer: Purifying trifluoromethylated pyrazoles, which are often acidic or basic in nature, can be challenging. Standard silica gel chromatography can sometimes lead to product degradation or poor separation.
Data Summary: Recommended Purification Techniques
| Method | Purity Achievable | Recovery Rate | Best For | Key Considerations & Troubleshooting |
| Recrystallization | >99% | 60-90% | Solid products with >90% initial purity. | Ideal for removing minor impurities. Requires screening for a suitable solvent system (e.g., ethyl acetate/hexanes, water/ethanol). |
| Column Chromatography | 95-99% | 70-95% | Oily products or mixtures with significant impurities. | Problem: Tailing or product loss on the column. Solution: Deactivate the silica gel by adding ~0.5-1% triethylamine to the eluent. This neutralizes acidic silanol groups. [2] |
| Acid/Base Extraction | - | - | Crude product work-up. | Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove basic impurities, then with a mild base (e.g., sat. NaHCO₃) to remove acidic impurities. |
| Reversed-Phase HPLC | >99.5% | 80-95% | High-purity samples for analysis or biological testing; separation of very similar isomers. | Requires specialized equipment and is less scalable. A C18 column with a water/acetonitrile or water/methanol mobile phase is typical. [2] |
Step-by-Step Protocol for Column Chromatography with Deactivated Silica:
-
Prepare the Eluent: Based on TLC analysis, determine an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Add triethylamine (TEA) to the prepared eluent to a final concentration of 0.5% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the TEA-containing eluent and pack the column as usual.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect: Run the column, collecting fractions and monitoring by TLC. The TEA in the eluent will prevent the pyrazole from sticking to the silica, resulting in better peak shape and improved recovery.
III. References
-
Smith, J. D., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Our goal is to provide you with in-depth, actionable insights grounded in established scientific principles to help you improve your reaction yields and final product purity.
Introduction: Navigating the Synthesis of a Key Building Block
This compound is a crucial building block in medicinal chemistry, valued for its unique electronic properties imparted by the trifluoromethyl group. However, its synthesis can present several challenges that may lead to suboptimal yields and the formation of unwanted byproducts. This guide will walk you through common problems, their underlying causes, and effective solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing detailed explanations and actionable steps to resolve them.
Issue 1: Low Overall Yield of the Desired Product
You've completed the synthesis, but the final isolated yield of this compound is significantly lower than expected.
Potential Causes and Solutions:
-
Incomplete Cyclization: The initial reaction between a trifluoromethyl-β-diketone (like ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate) and a hydrazine source to form the pyrazole ring may be incomplete.
-
Scientific Rationale: The cyclization reaction is a critical step. Its efficiency can be highly dependent on the pH, temperature, and choice of solvent. For instance, using hydrazine hydrate often requires careful temperature control to prevent side reactions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting materials.
-
Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature. However, be cautious as excessive heat can lead to the formation of regioisomeric impurities. A controlled approach, starting at room temperature and gradually warming, is often effective.
-
Solvent Selection: The choice of solvent is crucial. While ethanol is commonly used, exploring other polar protic solvents might be beneficial depending on your specific hydrazine source.
-
-
-
Suboptimal Hydrolysis: The final step of hydrolyzing the ester precursor to the carboxylic acid may not have gone to completion.
-
Scientific Rationale: Saponification (ester hydrolysis) with a base like sodium hydroxide or lithium hydroxide is an equilibrium-driven process. Insufficient base, reaction time, or temperature can result in incomplete conversion.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Instead of using a stoichiometric amount, try increasing the equivalents of your base (e.g., 2-3 equivalents of NaOH or LiOH).
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or LC-MS until the ester starting material is no longer detectable. Gentle heating can often drive the reaction to completion.
-
Co-solvent Addition: If your ester has poor solubility in the aqueous base, adding a co-solvent like tetrahydrofuran (THF) or methanol can improve miscibility and reaction rate.
-
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction and crystallization steps.
-
Scientific Rationale: this compound has a degree of water solubility, especially in its salt form (carboxylate). During aqueous work-up, product can be lost to the aqueous layer if the pH is not carefully controlled.
-
Troubleshooting Steps:
-
pH Adjustment during Extraction: After hydrolysis, it is critical to acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl) to ensure the carboxylic acid is fully protonated and less water-soluble before extraction with an organic solvent (like ethyl acetate).
-
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of your product in the aqueous phase and improve extraction efficiency.
-
Optimize Crystallization: If you are purifying by crystallization, carefully select the solvent system. A solvent screen using small amounts of your crude product can help identify conditions that provide good recovery and high purity.
-
-
Issue 2: Presence of Regioisomeric Impurities
Your final product is contaminated with the regioisomer, 1-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid or 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Potential Causes and Solutions:
-
Lack of Regiocontrol in Cyclization: The reaction of an unsymmetrical diketone with a hydrazine can lead to the formation of two different pyrazole regioisomers.
-
Scientific Rationale: The initial condensation of hydrazine can occur at either of the two carbonyl groups of the diketone. The reaction pathway is influenced by the electronic and steric nature of the substituents on the diketone.
-
Troubleshooting Steps:
-
Choice of Hydrazine Source: While hydrazine hydrate is common, using substituted hydrazines can sometimes offer better regiocontrol, although this would lead to a different N-substituted pyrazole. For the synthesis of the N-unsubstituted pyrazole, careful control of reaction conditions is key.
-
pH Control: The pH of the reaction mixture can influence which carbonyl group is more reactive towards nucleophilic attack by hydrazine. Experimenting with buffered solutions or the addition of a catalytic amount of acid could favor the formation of the desired isomer.
-
Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification method is necessary. Reverse-phase High-Performance Liquid Chromatography (HPLC) is often effective for separating regioisomers. Alternatively, careful column chromatography on silica gel with a well-chosen eluent system may also provide the required separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A common and commercially available starting material is ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate. This β-dicarbonyl compound readily reacts with hydrazine sources to form the pyrazole ring structure.
Q2: Can I use a different base for the final hydrolysis step?
Yes, while sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are most common, potassium hydroxide (KOH) can also be used. LiOH is sometimes preferred as it can occasionally lead to cleaner reactions and easier removal of salts during work-up. It is important to ensure sufficient equivalents of the base are used to drive the reaction to completion.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the structure of the final compound and identifying any impurities. The chemical shifts and coupling constants will be characteristic of the this compound structure.
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final product and can also be used to quantify the amount of any impurities present.
Q4: My reaction seems to stall. What should I do?
If your reaction appears to have stopped before all the starting material is consumed, consider the following:
Reagent Purity: Ensure that your reagents, especially the hydrazine source, are of high purity and have not degraded.
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric oxygen or moisture, particularly if your reagents are sensitive.
Re-addition of Reagents: In some cases, a second addition of a small amount of the limiting reagent can help to drive the reaction to completion.
Experimental Workflow and Data
General Synthetic Protocol
The synthesis of this compound typically follows a two-step process:
-
Cyclization: Reaction of a β-diketone with hydrazine to form the pyrazole ester.
-
Hydrolysis: Saponification of the resulting ester to the final carboxylic acid.
Below is a visual representation of this workflow:
Caption: General two-step synthesis workflow.
Table 1: Troubleshooting Common Yield Issues
| Problem | Potential Cause | Recommended Action | Parameter to Monitor |
| Low Yield after Cyclization | Incomplete reaction | Increase reaction time or gently warm the mixture. | Disappearance of starting materials by TLC/LC-MS. |
| Low Yield after Hydrolysis | Incomplete saponification | Increase equivalents of base (NaOH/LiOH) and/or reaction time. | Disappearance of ester by TLC/LC-MS. |
| Product Loss | Product solubility in aqueous layer | Acidify to pH 1-2 before extraction; add NaCl to saturate the aqueous phase. | pH of the aqueous layer. |
| Impure Product | Formation of regioisomers | Optimize reaction conditions (pH, temp.); purify by HPLC or column chromatography. | Purity profile by HPLC or NMR. |
Logical Relationship Diagram
The following diagram illustrates the logical flow for troubleshooting low yield in this synthesis:
Technical Support Center: Purification of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1). This molecule is a crucial building block in the development of novel pharmaceuticals and agrochemicals, making its purity paramount for successful downstream applications.[1][2][3] The unique combination of a heterocyclic pyrazole ring, an acidic carboxylic acid moiety, and a strongly electron-withdrawing trifluoromethyl group presents specific purification hurdles.[4][5]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general questions to specific troubleshooting scenarios, supported by detailed protocols and the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. However, based on common syntheses, such as the hydrolysis of a corresponding ester, you should anticipate:
-
Unreacted Starting Material: The most frequent impurity is the parent ester (e.g., ethyl or methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate). Incomplete hydrolysis is a common issue.[6]
-
Isomeric Byproducts: Pyrazole synthesis can sometimes lack complete regioselectivity, leading to the formation of structural isomers which can be very difficult to separate.[7][8]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, methanol, toluene, THF) can be trapped in the solid product.
-
Inorganic Salts: Salts formed during pH adjustment or workup (e.g., NaCl, KCl) if the product is not washed thoroughly.
-
Degradation Products: While generally stable, harsh acidic or basic conditions at high temperatures could lead to minor degradation. The trifluoromethyl group can influence the electronic properties and stability of the heterocyclic core.[7]
Q2: What is the best initial purification strategy for a crude solid of this compound?
A2: For a typical crude solid obtained after synthesis and initial workup, we recommend a two-stage approach:
-
Trituration/Washing: Begin by washing the crude solid with a cold, non-polar solvent like hexanes or diethyl ether. This is highly effective at removing non-polar organic impurities without dissolving a significant amount of your polar carboxylic acid product.
-
Recrystallization: This is the workhorse method for purifying this class of compounds.[9] A mixed solvent system, such as ethanol/water or isopropanol/water, is often ideal.[2] This technique is excellent for removing impurities with different solubility profiles.
Q3: My final product has a broad melting point. What does this indicate?
A3: A broad melting point range (typically > 2 °C) is a classic indicator of impurity. The impurities disrupt the crystal lattice of the pure compound, causing it to melt at a lower temperature and over a wider range.[10] Even small amounts of residual solvent or isomeric byproducts can have this effect. Further purification is necessary.
Q4: How does the trifluoromethyl (-CF3) group specifically impact the purification process?
A4: The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule.[4] This has two main effects:
-
Acidity: It increases the acidity of the carboxylic acid proton, which can be beneficial for clean acid-base extractions.
-
Solubility: It increases solubility in organic solvents compared to a non-fluorinated analog, which must be accounted for when selecting solvents for recrystallization or chromatography. This property is often leveraged to enhance the metabolic stability and pharmacokinetic properties of drug molecules.[4]
Part 2: Troubleshooting Guide
This section tackles specific experimental failures in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The chosen solvent or solvent system is too effective, keeping the product in solution even when cold.2. Too much solvent was used during the dissolution step.3. The solution was cooled too quickly, trapping impurities and preventing full crystallization. | 1. Re-evaluate Solvents: Conduct small-scale solubility tests. An ideal single solvent dissolves the compound when hot but not when cold. For mixed systems (e.g., Ethanol/Water), ensure you are adding just enough of the "good" solvent (Ethanol) to dissolve the solid at reflux before adding the "poor" solvent (Water) to the cloud point.[10]2. Use Minimal Solvent: Add the hot solvent portion-wise until the solid just dissolves. This ensures the solution is saturated.3. Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of pure, well-defined crystals. |
| Product "Oils Out" During Crystallization | 1. High impurity levels are depressing the melting point of the mixture below the temperature of the solution.2. The boiling point of the crystallization solvent is higher than the melting point of your product-impurity mixture.3. Rapid cooling. | 1. Pre-Purification: Clean the material first with a simpler method. An acid-base extraction (see Protocol 2) is excellent for removing non-acidic impurities.2. Change Solvents: Switch to a lower-boiling point solvent system.3. Promote Crystallization: Ensure slow cooling. If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal to induce nucleation.[7] |
| Severe Streaking/Tailing on Silica Gel TLC or Column | 1. The highly polar and acidic carboxylic acid is interacting very strongly with the acidic silica gel surface.2. The compound is not fully dissolving in the mobile phase. | 1. Modify the Eluent: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane). The acid in the eluent will suppress the ionization of your compound's carboxylic acid group, drastically reducing its interaction with silica and leading to sharper bands.2. Increase Eluent Polarity: Use a more polar solvent system, such as Dichloromethane/Methanol.3. Change Stationary Phase: If tailing persists, consider switching to a different stationary phase like neutral alumina or performing reverse-phase (C18) chromatography.[7] |
| Starting Ester Impurity Persists After Purification | 1. The ester and the acid have similar polarities, making them co-elute in chromatography or co-crystallize.2. The initial hydrolysis reaction was incomplete. | 1. Leverage Acidity: The most robust method to separate a carboxylic acid from its neutral ester is Acid-Base Extraction . Dissolve the mixture in an organic solvent (e.g., Ethyl Acetate) and extract with a weak aqueous base like sodium bicarbonate (NaHCO₃). The acid will move to the aqueous layer as its sodium salt, while the ester remains in the organic layer. Separate the layers and re-acidify the aqueous layer with HCl to precipitate your pure acid.[11] |
| Isomeric Impurities Detected by NMR/LC-MS | 1. The synthesis reaction (e.g., pyrazole ring formation) was not regioselective. | 1. Fractional Recrystallization: This can sometimes work if the isomers have sufficiently different solubilities, but it is often tedious and may result in low yields.2. Preparative Chromatography: This is the most definitive method for separating isomers. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) often provide the necessary resolution where standard flash chromatography fails.[7] |
Part 3: Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
This diagram outlines the decision-making process for purifying your crude product.
Caption: A general workflow for selecting the appropriate purification method.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for removing both more polar and less polar impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove any residual ethanol.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This method is exceptionally effective for removing neutral organic impurities, such as unreacted starting ester.
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer, while neutral impurities (like the ester) will remain in the lower organic layer. Drain and save the organic layer.
-
Repeat: Extract the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring. The pure carboxylic acid will precipitate out as a solid. Monitor the pH with litmus paper to ensure it is acidic (pH ~2).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Part 4: Data Summary
Table 1: Physicochemical Properties
| Parameter | Value | Source |
| CAS Number | 113100-53-1 | [6][12][13] |
| Molecular Formula | C₆H₅F₃N₂O₂ | [3][6][13] |
| Molecular Weight | 194.11 g/mol | [3][6][13] |
| Appearance | White to off-white solid | [14] |
| Solubility | Slightly soluble in DMSO, Methanol | [6] |
| Melting Point | ~203 °C (for 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid) | [6] |
Troubleshooting Logic: Low Recrystallization Yield
Caption: A logical diagram for diagnosing the cause of low recovery during crystallization.
References
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. Available from: [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available from: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
Recrystallization - Single Solvent. University of Calgary. Available from: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Available from: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. Available from: [Link]
-
1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer. Wanxingda. Available from: [Link]
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2. PubChem. Available from: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme Chemistry. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available from: [Link]
-
(PDF) Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme.de [thieme.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. scbt.com [scbt.com]
- 14. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
Technical Support Center: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the stability, storage, and handling of this valuable synthetic building block. Our goal is to empower you with the knowledge to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air. Storage at 2-8°C is recommended.[2] It is also prudent to store it away from direct sunlight and sources of ignition.[1][3]
Q2: Is this compound sensitive to air or moisture?
A2: While the compound is generally stable, like most carboxylic acids, it can be hygroscopic.[4] Therefore, it is crucial to store it in a tightly closed container in a dry environment.[1][2] Exposure to moisture, especially in the presence of heat or catalysts, could potentially facilitate degradation pathways.
Q3: What solvents are recommended for dissolving and storing this compound in solution?
A3: this compound is soluble in a range of common organic solvents. For short-term experimental use, solvents like methanol, ethanol, and dimethylformamide (DMF) are suitable. However, for long-term storage in solution, it is advisable to use aprotic solvents and store at low temperatures (e.g., -20°C) to minimize the risk of esterification or other solvent-mediated reactions. Always use anhydrous solvents to avoid introducing water.
Q4: Are there any known chemical incompatibilities I should be aware of?
A4: Yes, you should avoid strong oxidizing agents, strong bases, and certain metals.[5] Strong bases can deprotonate the carboxylic acid and may promote decarboxylation or hydrolysis of the trifluoromethyl group under forcing conditions. Strong oxidizing agents can lead to decomposition of the pyrazole ring.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent or Poor Yields in Coupling Reactions
You are using the compound in an amide or ester coupling reaction and observe lower than expected yields or complete reaction failure.
Possible Causes & Solutions:
-
Degradation of Starting Material: The carboxylic acid may have degraded prior to use. This can occur due to improper storage or handling.
-
Verification Protocol:
-
Visual Inspection: Check for any change in color or consistency of the solid material.
-
Purity Analysis: Run a fresh analysis of your starting material. A proton NMR (¹H-NMR) in a deuterated solvent (e.g., DMSO-d₆) should show a clean spectrum consistent with the structure. Pay close attention to the carboxylic acid proton signal, which is typically a broad singlet. The absence or diminished integration of this peak could indicate decarboxylation. A fluorine NMR (¹⁹F-NMR) should show a sharp singlet for the CF₃ group. The appearance of other fluorine-containing species could indicate decomposition.
-
-
-
In-situ Degradation: The reaction conditions themselves may be causing decomposition.
-
Decarboxylation: Pyrazole carboxylic acids can undergo decarboxylation at elevated temperatures, especially in the presence of acid, base, or metal catalysts like copper.
-
Mitigation Strategy: If your reaction requires heat, try to keep the temperature as low as possible and the reaction time as short as possible. If applicable, consider alternative coupling reagents that are effective at lower temperatures. If metal catalysis is involved, screen for catalysts that are less prone to inducing decarboxylation.
-
-
Reaction with Reagents: Ensure that your coupling reagents and bases are compatible with the pyrazole and trifluoromethyl moieties.
-
Issue 2: Appearance of Unexpected Byproducts
You observe unexpected spots on your TLC or peaks in your LC-MS that do not correspond to your starting material or desired product.
Logical Troubleshooting Workflow:
Below is a diagram illustrating a logical workflow to diagnose the source of unexpected byproducts.
Sources
troubleshooting poor solubility of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives
Welcome to the technical support center for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (F-Py-CA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we will explore the underlying reasons for their typically low aqueous solubility and provide a systematic approach to overcoming these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of these compounds is often due to a combination of factors related to their molecular structure. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, is part of a planar, aromatic system that can favor crystal lattice packing. The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing, which can increase the compound's stability and its preference for non-polar environments.[1][2] While the carboxylic acid group provides a site for ionization and improved solubility, its effectiveness is often dependent on the pH of the solution.
Q2: I've noticed that my compound crashes out of solution during workup. What's happening?
A2: This is a common issue when transitioning from an organic reaction solvent to an aqueous environment for extraction or purification. The significant difference in polarity between the two phases can cause the compound to precipitate, especially if its concentration exceeds its solubility limit in the new solvent mixture.
Q3: Can I simply add more organic solvent to keep my compound dissolved during extraction?
A3: While increasing the volume of the organic solvent can sometimes help, it may not be the most efficient solution and can lead to large, difficult-to-handle extraction volumes. A more strategic approach is to consider the use of a co-solvent system or to adjust the pH of the aqueous phase to increase the solubility of your compound.[3]
Q4: How does pH affect the solubility of these pyrazole derivatives?
A4: The carboxylic acid moiety on your compound is ionizable. By adjusting the pH of the aqueous solution to be more basic (typically 1-2 pH units above the pKa of the carboxylic acid), you can deprotonate the acid, forming a more soluble carboxylate salt.[3][4] Conversely, pyrazoles are weakly basic and can be protonated in strongly acidic conditions to form more soluble salts.[3]
Systematic Troubleshooting Workflow for Poor Solubility
When faced with poor solubility of a this compound derivative, a systematic approach is crucial. The following workflow provides a step-by-step guide to diagnose and resolve solubility issues.
Caption: A decision tree for troubleshooting poor solubility of F-Py-CA derivatives.
In-Depth Solubility Enhancement Strategies
pH Adjustment
The most direct way to improve the aqueous solubility of your F-Py-CA derivative is by leveraging the ionizable carboxylic acid group.
Causality: By increasing the pH of the aqueous solution, you shift the equilibrium towards the deprotonated, anionic form of the carboxylic acid (a carboxylate). This charged species has significantly greater interaction with polar water molecules, leading to increased solubility.[4]
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of your solid F-Py-CA derivative to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Analysis: Centrifuge or filter the samples to separate the undissolved solid. Accurately dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. This will give you a clear indication of the pH range where your compound is most soluble.
Data Presentation: Example pH-Solubility Profile
| pH | Solubility (µg/mL) |
| 2.0 | 5 |
| 4.0 | 25 |
| 6.0 | 150 |
| 7.4 | 500 |
| 9.0 | >1000 |
Salt Formation
For solid formulations or to improve handling characteristics, forming a salt of your F-Py-CA derivative can be a highly effective strategy.[4][5][6]
Causality: By reacting the acidic F-Py-CA derivative with a suitable base, you can form a salt that often has a more favorable crystal lattice energy for dissolution compared to the free acid form.[5][6]
Experimental Protocol: Salt Screening
-
Solvent Selection: Dissolve your F-Py-CA derivative in a suitable organic solvent where it is freely soluble (e.g., methanol, ethanol, or acetone).
-
Counter-ion Selection: Prepare solutions of various pharmaceutically acceptable bases (counter-ions) such as sodium hydroxide, potassium hydroxide, calcium hydroxide, or organic bases like tromethamine (TRIS) or N-methyl-D-glucamine.
-
Stoichiometric Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the base solution to the solution of your compound.
-
Crystallization: Allow the salt to crystallize, which may occur spontaneously or require techniques like slow evaporation, cooling, or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a suitable solvent, and dry. Characterize the salt form to confirm its formation and assess its physicochemical properties, including solubility.
Co-solvency
When pH adjustment or salt formation is not sufficient or desirable, the use of co-solvents can be an effective approach.[7][8]
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like F-Py-CA derivatives.[7]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to screen, such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
-
Preparation of Co-solvent Systems: Prepare a range of co-solvent concentrations in water or a relevant buffer (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Determine the solubility of your F-Py-CA derivative in each co-solvent system using the equilibrium solubility method described in the pH adjustment section.
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 10 |
| Ethanol | 10 | 50 |
| Ethanol | 20 | 150 |
| PEG 400 | 10 | 120 |
| PEG 400 | 20 | 400 |
Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These often involve creating amorphous forms of the drug, which have higher apparent solubility than their crystalline counterparts.
-
Solid Dispersions: In this approach, the F-Py-CA derivative is dispersed at a molecular level within a hydrophilic polymer matrix.[9][10] This can be achieved through methods like spray drying or hot-melt extrusion. The polymer prevents the drug from recrystallizing, maintaining it in a higher energy, more soluble amorphous state.
-
Use of Surfactants and Cyclodextrins: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in aqueous media.[11] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and enhancing their solubility.
References
- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
Gomez, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Shaikh, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19343-19358. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6289. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31421). Lawrence Berkeley Lab., CA (United States). Retrieved from [Link]
-
Gomez, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. Retrieved from [Link]
-
Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(5), 452-459. Retrieved from [Link]
-
Goncharenko, V. E., et al. (2022). ACID SODIUM SALT OF 1H-PYRAZOLE-3,4,5- TRICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND FEATURES OF INTRAMOLECULAR BONDS. Journal of Structural Chemistry, 63(4), 593-602. Retrieved from [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-444. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. Retrieved from [Link]
-
Trofimov, B. A., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(11), 2933. Retrieved from [Link]
-
TATEMOTO, H., & THEORELL, H. (1974). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. The Journal of biological chemistry, 249(19), 6032-6038. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1324. Retrieved from [Link]
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles
Welcome to the Technical Support Center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring the successful optimization of your synthetic protocols. Pyrazole N-alkylation is a cornerstone reaction in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. However, controlling regioselectivity and achieving high yields can be challenging. This resource provides field-proven insights to navigate these complexities.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues that may arise during the N-alkylation of pyrazoles, offering a systematic approach to identify root causes and implement effective solutions.
Issue 1: Poor or No Product Yield
Question: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
Answer: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here is a systematic guide to troubleshoot this issue:
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are thoroughly dried.[1]
-
Stoichiometry: A slight excess of the base (1.5-2.0 equivalents) is often beneficial to drive the deprotonation to completion.[1]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can significantly hinder the reaction rate.
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group. The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: A bulky alkylating agent may react sluggishly. In such cases, increasing the reaction temperature or using a more reactive leaving group can be beneficial.
-
-
Optimize Reaction Temperature: Many N-alkylation reactions proceed at room temperature, but some may require heating to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I control the regioselectivity?
Answer: Controlling the regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by a delicate interplay of steric and electronic factors.[3][4]
-
Steric Control (Favoring N1-Alkylation): The N1 position is generally less sterically hindered than the N2 position (adjacent to a substituent at the 3-position).
-
Bulky Alkylating Agents: Using a sterically demanding alkylating agent will favor attack at the less hindered N1 position.[1][3] For instance, switching from methyl iodide to benzyl bromide can increase the N1/N2 ratio.
-
Sterically Bulky Bases: While less common, the use of a bulky non-nucleophilic base could potentially influence the regioselectivity.
-
Masked Methylating Reagents: The use of sterically bulky α-halomethylsilanes has been shown to significantly improve N1-selectivity, with subsequent protodesilylation yielding the N-methyl pyrazole.[5][6]
-
-
Electronic Control and Solvent Effects:
-
Solvent Polarity: The polarity of the solvent can influence the charge distribution in the pyrazole anion and affect the regioselectivity.[2] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) is recommended.
-
Counter-ion Effects: The nature of the cation from the base can influence regioselectivity.[4] For instance, using different alkali metal carbonates (e.g., K₂CO₃ vs. Cs₂CO₃) can alter the N1/N2 ratio.
-
-
Catalyst-Controlled Regioselectivity (Favoring N2-Alkylation):
Below is a diagram illustrating the key factors influencing regioselectivity:
Caption: Factors influencing N1 vs. N2 alkylation of pyrazoles.
Issue 3: Difficult Product Isolation and Purification
Question: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?
Answer: Co-elution of regioisomers is a frequent purification hurdle. When standard silica gel chromatography fails, consider the following strategies:
-
Optimize Your Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Alternative Stationary Phases: Consider using different stationary phases such as alumina, or reversed-phase silica (C18).
-
Preparative HPLC: If the scale is appropriate, preparative high-performance liquid chromatography (HPLC) can offer superior resolution.
-
-
Derivatization: If the isomers possess a suitable functional handle, derivatization to diastereomers (if a chiral center is present or introduced) or compounds with significantly different physical properties can facilitate separation. The desired isomer can then be regenerated.
-
Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent system. Seeding with a pure crystal, if available, can be beneficial.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of pyrazole N-alkylation.
Q1: What are the recommended starting conditions for a typical base-mediated pyrazole N-alkylation?
A1: A robust starting point for base-mediated N-alkylation is the use of potassium carbonate (K₂CO₃, 2.0 equiv.) in a polar aprotic solvent like DMF or DMSO.[1][2] The reaction can be initiated at room temperature and monitored for progress. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) can be applied. For substrates prone to N1-selectivity, sodium hydride (NaH) in tetrahydrofuran (THF) is another effective system.[1]
Q2: Are there alternative, milder methods for pyrazole N-alkylation that avoid strong bases or high temperatures?
A2: Yes, several alternative methods have been developed to circumvent the use of harsh conditions:
-
Acid-Catalyzed Alkylation: A method utilizing trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), enables the N-alkylation of pyrazoles under mild conditions (room temperature, 4 hours) without the need for a strong base.[2][8][9]
-
Phase-Transfer Catalysis (PTC): PTC offers a convenient and mild method for N-alkylation, often using weaker inorganic bases and allowing for a broader range of solvents.[10][11][12][13] This technique can sometimes be performed without a solvent.[10]
-
Mitsunobu Reaction: This reaction provides an alternative route for N-alkylation, though it can sometimes favor the N2 isomer.[14]
-
Enzyme-Catalyzed Alkylation: Engineered enzymes have been shown to catalyze pyrazole alkylation with high regioselectivity (>99%).[15]
Q3: How can I effectively monitor the progress of my pyrazole N-alkylation reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress.
-
TLC: Use a suitable solvent system to achieve good separation between the starting pyrazole, the alkylating agent, and the product(s). Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active.
-
LC-MS: This is a powerful tool for monitoring the disappearance of starting materials and the appearance of products. It also provides mass information, which can help to confirm the identity of the products and any side products.
Q4: Can microwave irradiation be used to accelerate pyrazole N-alkylation?
A4: Yes, microwave-assisted synthesis can significantly accelerate N-alkylation reactions, often reducing reaction times from hours to minutes and improving yields.[16][17][18][19][20] This is particularly useful for less reactive starting materials. Solvent-free microwave conditions have also been reported to minimize side reactions.[2]
Data and Experimental Protocols
Table 1: Influence of Base and Solvent on the N-alkylation of 3-Substituted Pyrazoles
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Typical Outcome | Reference |
| 1 | K₂CO₃ (2.0) | DMSO | RT - 80 | Good yields, often favors N1-alkylation. | [1] |
| 2 | NaH (1.2) | THF | 0 - RT | High N1-regioselectivity with primary alkyl halides. | [1][14] |
| 3 | Cs₂CO₃ (2.0) | DMF | RT - 60 | Generally high yields, can influence regioselectivity. | [1] |
| 4 | MgBr₂ (0.2) | THF | 25 | High N2-regioselectivity. | [7] |
| 5 | CSA (0.2) | 1,2-DCE | RT | Mild conditions, avoids strong base. | [8][9] |
Note: Data is illustrative and compiled from various sources on substituted pyrazoles. Optimal conditions will vary depending on the specific substrates.
General Experimental Protocol for N1-Selective Alkylation using K₂CO₃/DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[1]
-
To a solution of the 3-substituted pyrazole (1.0 equiv.) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.
-
Add the desired alkylating agent (1.1 equiv.) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for N1-selective pyrazole alkylation.
References
-
Norman, N. J., Bao, S., Chen, K., Hou, X., Huang, A., Liu, Z., ... & Yu, J. Q. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Yadav, J. S., Reddy, B. V. S., Reddy, G. S. K. K., & Reddy, K. S. (2001). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 31(3), 425-430. [Link]
-
De, S. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-121. [Link]
-
Edilova, Y. O., Kudyakova, Y. S., Kopchuk, D. S., Santra, S., Khalymbadzha, I. A., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. [Link]
-
De, S. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
Edilova, Y. O., Kudyakova, Y. S., Kopchuk, D. S., Santra, S., Khalymbadzha, I. A., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Norman, N. J., Bao, S., Chen, K., Hou, X., Huang, A., Liu, Z., ... & Yu, J. Q. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
El-Aal, A. A., El-Nakkady, S. S., & El-Deen, I. M. (2012). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. [Link]
-
Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Wang, Y., et al. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Climent, M. J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
Al-Warhi, T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Chen, I. H., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Bogdal, D. (2010). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
-
Cummins, J. E., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2614-2624. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 19. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of des-CF3 pyrazole impurity formation during the synthesis of trifluoromethylated pyrazoles. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve complex synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is a des-CF3 pyrazole impurity and why is it problematic?
A des-CF3 pyrazole impurity is a structural analog of the target trifluoromethylated pyrazole molecule where the trifluoromethyl (-CF3) group has been replaced by a hydrogen atom (-H). This impurity is particularly problematic because its polarity and structural similarity to the final product can make it very difficult to remove using standard purification techniques like column chromatography or recrystallization.[1][2] In pharmaceutical development, such impurities must be strictly controlled as they can impact the drug's efficacy, safety, and regulatory approval.
Q2: What is the primary cause of des-CF3 impurity formation?
The formation of des-CF3 impurities often stems from the instability of key fluorinated precursors or intermediates in the reaction.[3] For instance, in syntheses involving N-trifluoromethyl pyrazoles, the trifluoromethylhydrazine intermediate can be unstable and decompose to hydrazine. This non-fluorinated hydrazine then reacts via the same pathway to produce the unwanted des-CF3 pyrazole side product.[3]
Q3: Can I detect the des-CF3 impurity using standard analytical techniques?
Yes. A combination of techniques is highly effective:
-
Thin-Layer Chromatography (TLC): The des-CF3 impurity will typically have a slightly different Rf value than the target CF3-pyrazole. Visualizing under UV light is a quick way to monitor reaction progress.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detection. The des-CF3 impurity will have a molecular weight that is 68.01 g/mol lower than the target product (the mass of CF3 minus H), which is readily identifiable in the mass spectrum.[4]
-
NMR Spectroscopy: ¹H NMR can show distinct signals for the pyrazole ring protons in the impurity versus the product. More definitively, ¹⁹F NMR is an excellent tool; the target compound will show a characteristic signal for the CF3 group, while the impurity will be silent in the ¹⁹F spectrum.[3]
Q4: Is there a general reaction condition that favors the formation of the desired CF3-pyrazole?
While every reaction is substrate-dependent, studies have shown that careful selection of the acid and solvent is critical. For cyclization reactions that are prone to forming des-CF3 impurities, using a strong acid like p-toluenesulfonic acid (TsOH) in a non-polar, aprotic solvent such as dichloromethane (DCM) can suppress the formation of the undesired side product.[3] Highly polar protic solvents may favor the formation of specific regioisomers but can also promote the decomposition of sensitive fluorinated intermediates.[5]
Deep Dive: Mechanism of Impurity Formation
Understanding the reaction mechanism is key to controlling its outcome. The most common route to 3-(trifluoromethyl)pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7]
The desired pathway involves the reaction of a trifluoromethyl-containing dicarbonyl with hydrazine (or a hydrazine derivative).
The critical issue arises when the fluorinated starting material itself is the source of the non-fluorinated reactant. For example, when attempting to synthesize N-CF3 pyrazoles, the trifluoromethylhydrazine intermediate is often unstable and can degrade back to hydrazine. This hydrazine then competes with the remaining trifluoromethylhydrazine, leading directly to the des-CF3 product.[3]
Troubleshooting Guide 1: Optimizing Reaction Conditions
If you are observing significant levels of des-CF3 impurity (>5%), a systematic optimization of your reaction conditions is the most effective strategy.
Core Principle: The goal is to accelerate the desired cyclization reaction to outcompete the decomposition of the fluorinated intermediate.
Experimental Protocol: Reaction Optimization
This protocol outlines a methodical approach to screen key reaction parameters.
-
Setup: Arrange a parallel set of reactions in vials or a multi-well plate. Ensure each reaction has a stir bar and is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reactant Stoichiometry: Start with your standard stoichiometry. For a Knorr synthesis, this is typically a 1:1.2 ratio of the 1,3-dicarbonyl compound to the hydrazine derivative.[8]
-
Parameter Screening (see Table 1):
-
Solvent: Test a range of solvents with varying polarities, such as Dichloromethane (DCM), Toluene, Acetonitrile (ACN), and Ethanol (EtOH).
-
Acid Catalyst: If the reaction is acid-catalyzed, screen different acids like p-TsOH, Acetic Acid (AcOH), and Trifluoroacetic Acid (TFA). Test different loadings (e.g., 10 mol% vs. 5 equivalents).[3]
-
Temperature: Run reactions at different temperatures, for example, 0 °C, room temperature (25 °C), and 40 °C.
-
-
Monitoring: At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction. Quench the aliquot and analyze it by LC-MS to determine the ratio of the desired product to the des-CF3 impurity.
-
Analysis: Identify the conditions that provide the highest product-to-impurity ratio in the shortest time.
Table 1: Example Optimization Parameters and Expected Outcomes
| Parameter | Condition | Rationale | Expected Impact on des-CF3 Impurity |
| Solvent | DCM | Aprotic, less polar. May stabilize sensitive intermediates.[3] | Decrease |
| Ethanol | Protic. Can participate in hydrogen bonding and may accelerate decomposition. | Increase | |
| Acid | p-TsOH (5 eq.) | Strong acid. Drives cyclization quickly, minimizing time for decomposition.[3] | Significant Decrease |
| Acetic Acid (cat.) | Weak acid. Slower reaction may allow for more intermediate decomposition. | Baseline/Increase | |
| Temperature | 20-40 °C | Mild heat. Accelerates the desired reaction.[3] | Decrease |
| > 60 °C | High heat. May accelerate both the desired reaction and decomposition. | Variable/Increase |
graph TD { A[Start: High des-CF3 Impurity Detected] --> B{Analyze Reaction Parameters}; B --> C[Solvent Selection]; B --> D[Acid/Base Catalyst]; B --> E[Temperature Control];subgraph "Solvent Optimization" C --> C1{Is solvent protic (e.g., EtOH)?}; C1 -- Yes --> C2[Switch to aprotic solvent e.g., DCM, Toluene]; C1 -- No --> C3[Proceed to Catalyst Opt.]; C2 --> F[Run small-scale test reaction]; end subgraph "Catalyst Optimization" D --> D1{Is reaction slow?}; D1 -- Yes --> D2[Increase catalyst loading or switch to stronger acid (e.g., p-TsOH)]; D1 -- No --> D3[Consider temperature optimization]; D2 --> F; end subgraph "Temperature Optimization" E --> E1{Is reaction run at high temp?}; E1 -- Yes --> E2[Attempt reaction at lower temp (e.g., RT or 40°C)]; E1 -- No --> E3[Consider slight warming if reaction is too slow]; E2 --> F; E3 --> F; end F --> G{Analyze aliquot by LC-MS}; G -- Impurity Reduced? --> H[Scale-up optimized conditions]; G -- No Improvement --> B; style A fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style H fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124
}
Troubleshooting Guide 2: Post-Synthesis Purification
When reaction optimization is insufficient, a robust purification strategy is required. The structural similarity between the CF3-pyrazole and its des-CF3 analog makes this challenging.
Core Principle: Exploit the subtle differences in polarity and acidity/basicity between the product and the impurity.
Method 1: High-Performance Flash Chromatography
Standard column chromatography may result in co-elution. A high-performance system with a fine-mesh silica gel provides the best chance of separation.
Protocol: Column Chromatography for Difficult Separations
-
Solvent System Selection: Use TLC to find an eluent system that gives the maximum separation (ΔRf) between your product and the impurity spot. A common starting point for pyrazoles is a Hexane/Ethyl Acetate gradient.
-
Silica Deactivation (for basic pyrazoles): Pyrazoles can streak or fail to elute from acidic silica gel. To prevent this, pre-treat your stationary phase. Prepare a slurry of silica gel in your eluent and add 0.5-1% triethylamine (TEA) by volume.[1] Let it sit for 15 minutes before packing the column.
-
Column Packing: Use a long, narrow column for better separation. Pack the column using the "slurry method" to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~2x the mass of your crude product). Evaporate the solvent until you have a dry, free-flowing powder. This "dry loading" method provides much sharper bands than liquid injection.
-
Elution: Run a shallow gradient (e.g., from 5% to 20% Ethyl Acetate in Hexane over 20 column volumes). Collect small fractions and analyze them by TLC or LC-MS.
Method 2: Recrystallization
Recrystallization is effective if one compound is significantly more soluble than the other in a given solvent system.[9] It can sometimes be used to selectively precipitate the desired product, leaving the impurity in the mother liquor.
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Find a "good" solvent that your crude mixture dissolves in readily at elevated temperatures (e.g., Ethanol, Acetone). Find a "bad" solvent in which your product is poorly soluble, but the impurity has some solubility (e.g., Water, Hexane). The two solvents must be miscible.[9]
-
Dissolution: In a flask, dissolve the crude material in the minimum required amount of the hot "good" solvent.
-
Precipitation: While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry thoroughly.
-
Purity Check: Analyze the crystals and the mother liquor to assess the efficiency of the purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [cora.ucc.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Pyrazole Synthesis Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvent selection in controlling the regioselectivity of pyrazole synthesis. The content is designed to move beyond simple protocols, offering explanations for the underlying mechanisms to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the regioselectivity of pyrazole synthesis?
The synthesis of pyrazoles, most classically through the Knorr synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] If both the hydrazine (e.g., methylhydrazine) and the 1,3-dicarbonyl are unsymmetrical, two different regioisomers can be formed. The solvent plays a pivotal role in mediating the reaction pathway by influencing which carbonyl group of the dicarbonyl is preferentially attacked by which nitrogen of the hydrazine. It can affect the stability of intermediates and transition states, alter the nucleophilicity of the reagents, and in some cases, even participate in the reaction, leading to dramatic shifts in the isomeric ratio of the final product.[3][4]
Q2: What is the general mechanism, and where does the solvent exert its influence?
The reaction begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl. This is followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5][6] The crucial selectivity-determining step is typically the initial attack. Solvents can influence this step in several ways:
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, potentially lowering the activation energy for one pathway over another.
-
Reagent Nucleophilicity: The solvent can modulate the nucleophilicity of the hydrazine.
-
Direct Participation: Protic solvents like ethanol can act as competing nucleophiles, especially towards highly reactive carbonyl centers, which can decrease the overall regioselectivity.[3][7]
Q3: Are there "go-to" solvents for achieving high regioselectivity?
While every reaction is substrate-dependent, two classes of solvents have proven exceptionally effective for improving regioselectivity:
-
Fluorinated Alcohols (e.g., TFE, HFIP): These are polar, non-nucleophilic alcohols that can promote the reaction without competing with the hydrazine nucleophile, leading to excellent regioselectivity.[3]
-
Dipolar Aprotic Solvents (e.g., DMF, DMAc): These solvents, often used with an acid catalyst, can significantly enhance selectivity compared to traditional protic solvents like ethanol, particularly for reactions involving arylhydrazine hydrochlorides.[1][2]
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific experimental challenges in a question-and-answer format.
Problem: Poor Regioselectivity & Formation of Isomeric Mixtures
Q: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine in refluxing ethanol yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity to favor a single product?
This is a classic problem in pyrazole synthesis. The low selectivity in ethanol is often because ethanol, being a protic and nucleophilic solvent, can compete with the hydrazine in attacking the more reactive carbonyl group, thus diminishing the inherent selectivity of the reaction.[3][7] To overcome this, you must change the solvent environment to one that directs the nucleophilic attack more effectively.
Solution 1: Employ Non-Nucleophilic Fluorinated Alcohols
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3] These solvents are polar enough to facilitate the reaction but are significantly less nucleophilic than ethanol. This prevents the solvent from competing with the hydrazine, allowing the reaction to proceed based on the electronic differences between the two carbonyl groups of your diketone.
The table below illustrates the dramatic improvement in regioselectivity when switching from ethanol to fluorinated alcohols for the reaction between a fluorinated 1,3-diketone and methylhydrazine.
| Entry | 1,3-Diketone | Solvent | Temperature | Isomer Ratio (2a:4a) | Reference |
| 1 | 1a | EtOH | Reflux | 1:1.3 | [3] |
| 2 | 1a | TFE | rt | 88:12 | [3] |
| 3 | 1a | HFIP | rt | 97:3 | [3] |
Data adapted from a study on fluorinated tebufenpyrad analogs.[3]
Solution 2: Utilize Dipolar Aprotic Solvents with Acid
Another highly effective strategy is to switch to a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), often with the addition of a strong acid like HCl.[1] This approach has been shown to provide excellent yields and high regioselectivity, especially for the condensation of arylhydrazines with 1,3-diketones. For example, reactions that yield equimolar mixtures in ethanol can produce a single isomer in over 98:2 selectivity in an acidic amide solvent.[1] The polar aprotic solvent facilitates the cyclization and the acid accelerates the crucial dehydration steps.[1]
Visualizing the Reaction Pathway and Solvent Choice
The following diagrams illustrate the mechanistic basis for selectivity and a workflow for solvent selection.
Caption: Knorr synthesis pathways leading to two regioisomers.
Caption: Decision workflow for optimizing solvent selection.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is a general guideline adapted from literature procedures demonstrating improved regioselectivity.[3]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.1-0.5 M.
-
Hydrazine Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within a few hours to 24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired pyrazole regioisomer.
Protocol 2: Regioselective Pyrazole Synthesis Using Dipolar Aprotic Solvents
This protocol is a general guideline based on literature reports for arylhydrazines.[1][2]
-
Reagent Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in N,N-dimethylacetamide (DMAc) (approx. 0.2-0.5 M) in a round-bottom flask, add the arylhydrazine hydrochloride (1.0-1.2 eq).
-
Acid Addition (Optional but Recommended): Add a catalytic amount of a strong acid, such as a few drops of concentrated HCl, if not using the hydrazine salt.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often rapid. Monitor for completion by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash chromatography or recrystallization to obtain the pure regioisomer.
References
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5623. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
Kosmalski, T., et al. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences, 25(17), 9474. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 1-32. [Link]
-
Kosmalski, T., et al. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. ResearchGate. [Link]
-
Hardy, C. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2209-2216. [Link]
-
Martins, M. A. P., et al. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 109(9), 4140–4182. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Al-Mokhtar, M. A., et al. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate. [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
Kumar, A., et al. (2016). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
ResearchGate. (2019). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]
-
Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]
-
Pinar, A., et al. (2024). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 968-994. [Link]
-
Bentham Science Publishers. (2024). Solvent-Free Synthesis of Bioactive Heterocycles. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Martins, M. A. P., et al. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. [Link]
-
ResearchGate. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Welcome to the Technical Support Center for catalyst selection in the efficient synthesis of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of pyrazole synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the efficiency and success of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during pyrazole synthesis, offering concise answers and directing you to more detailed troubleshooting where necessary.
Q1: What are the most common catalytic methods for pyrazole synthesis?
A1: The most prevalent methods for synthesizing substituted pyrazoles involve cyclocondensation reactions. The classical Knorr pyrazole synthesis, which utilizes an acid catalyst to react a 1,3-dicarbonyl compound with a hydrazine, is a widely used technique.[1][2][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[2][4] A range of catalysts can be employed, from simple protic acids to Lewis acids and heterogeneous catalysts.[2]
Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can stem from several factors. Start by ensuring the purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative, as these can degrade over time.[2] Suboptimal reaction conditions such as temperature, reaction time, and solvent choice are also common culprits.[2] The choice of catalyst is critical; for instance, if you are using a simple acid catalyst like acetic acid, switching to a stronger acid or a solid acid catalyst might be more effective.[2] Finally, consider the possibility of stable intermediate formation that does not readily cyclize and dehydrate to the pyrazole. Adjusting the reaction temperature or adding a dehydrating agent can often resolve this.[2]
Q3: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5] Regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. One effective strategy is to use a solvent with specific properties, such as 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which can favor the formation of one regioisomer.[5] Catalyst choice also plays a crucial role. For example, copper-catalyzed sydnone-alkyne cycloadditions have been shown to provide excellent regioselectivity for 1,4-disubstituted pyrazoles.[6]
Q4: What are the advantages of using a heterogeneous catalyst for pyrazole synthesis?
A4: Heterogeneous catalysts offer several advantages, aligning with the principles of green chemistry. They are typically easy to separate from the reaction mixture by simple filtration, which simplifies the work-up procedure and often leads to a purer product.[7] Many heterogeneous catalysts are also recyclable and reusable, making the process more cost-effective and environmentally friendly.[7][8] Examples of effective heterogeneous catalysts include Amberlyst-70 and various metal oxides supported on silica or alumina.[7][9][10]
Q5: Can pyrazole synthesis be performed under "green" conditions?
A5: Absolutely. There is a growing emphasis on developing green synthetic routes for pyrazoles.[8] This can be achieved by using water as a solvent, employing recyclable catalysts, and utilizing energy-efficient methods like microwave irradiation or visible light photoredox catalysis.[9][11][12] For instance, the use of catalysts like ammonium chloride in a renewable solvent like ethanol exemplifies a green approach to the Knorr pyrazole synthesis.[13]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during pyrazole synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Impure Reactants | Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative. These compounds can degrade upon storage. Use freshly distilled or purified reagents. Impurities can lead to side reactions, consuming your starting materials and reducing the yield. |
| Suboptimal Reaction Conditions | Systematically optimize the reaction temperature, time, and solvent. The kinetics of pyrazole formation are highly dependent on these parameters. For example, some reactions require reflux temperatures to overcome the activation energy for cyclization and dehydration, while others proceed efficiently at room temperature.[14] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of your reactants. A slight excess of the hydrazine derivative is sometimes used to drive the reaction to completion.[2] |
| Ineffective Catalyst | Evaluate your choice of catalyst. If a weak acid catalyst is not providing good results, consider a stronger protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Sc(OTf)₃, nano-ZnO).[4][9] The catalyst's role is to protonate the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the hydrazine.[1][3] |
| Formation of a Stable Intermediate | Analyze the reaction mixture for the presence of intermediates. In some cases, the initial adduct or the hydrazone intermediate may be stable and reluctant to cyclize. Increasing the reaction temperature or adding a dehydrating agent (e.g., molecular sieves) can facilitate the final dehydration step to form the aromatic pyrazole ring.[2] |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Steric and Electronic Effects | Analyze the steric hindrance and electronic properties of the substituents on the unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered and more electrophilic carbonyl carbon. Modifying the substituents can direct the regioselectivity. |
| Solvent Effects | Experiment with different solvents. Solvents can influence the transition state energies of the two possible reaction pathways, thereby favoring one regioisomer. As mentioned, HFIP has been shown to be effective in controlling regioselectivity in certain cases.[5] |
| Catalyst Control | Investigate different catalytic systems. The coordination of the catalyst to the dicarbonyl compound can influence which carbonyl group is more activated. For instance, some metal catalysts can chelate to the dicarbonyl in a specific manner, directing the nucleophilic attack. |
| Reaction Temperature | Vary the reaction temperature. In some instances, lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable regioisomer. |
Part 3: Experimental Protocols & Data
This section provides detailed experimental protocols for key pyrazole synthesis methods and a comparative table of catalyst performance.
Protocol 1: Classical Knorr Pyrazole Synthesis with Acetic Acid Catalyst
This protocol describes a standard procedure for the synthesis of a pyrazole derivative using acetic acid as a catalyst.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.[2]
-
Collect the solid product by vacuum filtration and wash with cold water.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole.
Protocol 2: Green Synthesis of Pyrazoles using a Heterogeneous Catalyst (Amberlyst-70)
This protocol outlines an environmentally benign method for pyrazole synthesis using a recyclable solid acid catalyst in an aqueous medium.[7]
Materials:
-
1,3-Diketone
-
Hydrazine/Hydrazide
-
Amberlyst-70
-
Water
Procedure:
-
To a mixture of the 1,3-diketone and hydrazine/hydrazide in water, add Amberlyst-70.
-
Stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the completion of the reaction by TLC.
-
Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst.
-
The catalyst can be washed with ether, dried, and reused for subsequent reactions.[2]
-
The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a clear comparison of their efficacy under different experimental conditions.[14]
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported |
| Amberlyst-70 | 1,3-Diketones, Hydrazines/Hydrazides | - | Water | Room Temp | 5-30 min | - | Yes |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | - | Aqueous Media | - | Short | 95% | - |
| Ammonium Chloride | Acetylacetone, Hydrazine | Catalytic | Ethanol | - | - | - | - |
Part 4: Visualizations
Diagram 1: Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the step-by-step mechanism of the acid-catalyzed Knorr pyrazole synthesis.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low yields in pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Technical Support Center: Efficient Pyrazole Ring Form
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025).
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2012).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
- Solid acid-catalysed synthesis of pyrazolopyridines. (2025).
- A proposed reaction mechanism for the synthesis of pyrazole derivatives. (n.d.).
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. (n.d.). Benchchem.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. jetir.org [jetir.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid and Its Analogs
Introduction: The Significance of the Pyrazole Scaffold and Trifluoromethyl Substitution in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a versatile scaffold that can be readily functionalized to modulate pharmacological properties. Its derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, antifungal, anticancer, and antibacterial effects.[1][2]
A key strategy in modern drug design is the incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into lead compounds. The unique electronic properties of the CF₃ group—its high electronegativity and lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. When appended to the pyrazole core, the trifluoromethyl group can profoundly influence the biological activity of the resulting molecule.
This guide provides a comparative analysis of the biological activity of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its analogs. While direct comparative data for the carboxylic acid series is limited in the public domain, this document will leverage data from their closely related and extensively studied carboxamide derivatives to infer structure-activity relationships and guide future research. We will delve into their synthesis, comparative biological activities, and the experimental protocols used for their evaluation.
Synthesis of 1-Substituted-3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acids
The synthetic route to 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids typically involves a multi-step process commencing with the cyclization to form the pyrazole ring, followed by substitution at the N1 position and subsequent hydrolysis of an ester to the desired carboxylic acid.
A general synthetic pathway is outlined below:
Caption: General synthesis of 1-substituted pyrazole-4-carboxylic acids.
The synthesis of key analogs for comparison would follow similar pathways, with variations in the starting hydrazine to introduce different substituents at the 1-position (e.g., methylhydrazine for the 1-methyl analog, phenylhydrazine for the 1-phenyl analog). Halogenated analogs at the 1-position are less common and their synthesis can be more complex.
Comparative Biological Activities
The biological activities of this compound analogs are most extensively documented for their amide derivatives. This section will present a comparative overview of their antifungal, anti-inflammatory, and cytotoxic activities, with the understanding that these findings provide valuable insights into the potential activities of the parent carboxylic acids.
Antifungal Activity
Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have shown significant promise as antifungal agents, particularly against phytopathogenic fungi.[3][4] The mode of action for many of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5]
| Compound/Analog (Amide Derivative) | Target Fungi | Activity (Inhibition % at 100 µg/mL) | Reference |
| 1-Methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide | Gibberella zeae | 73.2% | [3] |
| Fusarium oxysporum | 53.5% | [3] | |
| Cytospora mandshurica | 48.7% | [3] | |
| 1-Phenyl-3-(trifluoromethyl)-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | Gibberella zeae | Moderate Activity | [3] |
Key Insights: The data suggests that the nature of the substituent at the 1-position of the pyrazole ring plays a crucial role in determining the antifungal potency and spectrum. The 1-methyl substituted amide generally exhibits good activity.
Anti-inflammatory Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The anti-inflammatory activity of pyrazole derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[6][7]
| Compound/Analog (Derivative) | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Trifluoromethyl-pyrazole-carboxamide 3b | COX-1 | 0.46 | - | [8] |
| COX-2 | 3.82 | - | [8] | |
| Trifluoromethyl-pyrazole-carboxamide 3g | COX-2 | 2.65 | 1.68 | [8] |
| Trifluoromethyl-pyrazole-carboxamide 3d | COX-2 | 4.92 | 1.14 | [8] |
Key Insights: The trifluoromethyl group is a common feature in potent COX inhibitors. The substitution pattern on the pyrazole ring and the nature of the amide substituent significantly influence both potency and selectivity for COX-2 over COX-1.
Cytotoxic Activity
The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been an active area of research.[9][10][11] The mechanisms of action are diverse and can involve the inhibition of kinases, induction of apoptosis, and cell cycle arrest.
| Compound/Analog (Derivative) | Cell Line | IC₅₀ (µM) | Reference |
| Indolo–pyrazole derivative 6c | SK-MEL-28 (Melanoma) | 3.46 | [10] |
| Pyrazole derivative 3f | MDA-MB-468 (Breast Cancer) | 14.97 (24h) | [12] |
| Pyrazolone derivative 2(b) | Brine Shrimp | 19.5 ppm | [2] |
Key Insights: Pyrazole-containing compounds have demonstrated significant cytotoxic effects. The structural modifications on the pyrazole core and its substituents are critical for achieving high potency and selectivity against specific cancer cell lines.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-documented experimental protocols.
Antifungal Activity Assay (Mycelium Growth Inhibition)
This in vitro assay is a common method to screen for antifungal activity.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Plate Preparation: Add appropriate concentrations of the test compounds to molten PDA before pouring into Petri dishes. A solvent control (PDA with solvent only) and a negative control (PDA only) should be included.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period sufficient for the fungal growth in the control plate to nearly cover the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.[13]
Caption: Workflow for the mycelium growth inhibition assay.
COX Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, and a solution of the substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control in a reaction buffer.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Stop Reaction: After a specific incubation period, stop the reaction (e.g., by adding a strong acid).
-
Quantify Prostaglandin Production: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[10]
Structure-Activity Relationship (SAR) and Discussion
Based on the available data for the carboxamide derivatives, we can infer some preliminary structure-activity relationships for the 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold.
Caption: Key structural features influencing biological activity.
-
Role of the Trifluoromethyl Group: The consistent presence of the CF₃ group at the 3-position in many active pyrazole derivatives suggests its importance for biological activity. This is likely due to its ability to enhance binding to target enzymes and improve pharmacokinetic properties.[8]
-
Influence of the N1-Substituent: The nature of the substituent at the 1-position of the pyrazole ring significantly impacts activity. For antifungal agents, a small alkyl group like methyl appears to be favorable.[3] For anti-inflammatory and other activities, both alkyl and aryl substituents have been shown to be effective, indicating that this position is a key site for modification to fine-tune activity and selectivity.[5]
-
The Carboxylic Acid vs. Carboxamide Moiety: While this guide focuses on the carboxylic acid, the prevalence of active carboxamide derivatives suggests that the carbonyl group at the 4-position is a critical pharmacophoric feature. The conversion of the carboxylic acid to an amide provides an additional point of diversity for interacting with biological targets. The carboxylic acid itself may serve as a key intermediate for the synthesis of these amides or could possess its own distinct biological activity profile.
Future Directions:
Direct comparative studies on the biological activities of this compound and its non-fluorinated and halogenated analogs are warranted to fully elucidate the role of the 1-substituent. Such studies would provide a clearer understanding of the structure-activity relationships within this series and guide the rational design of more potent and selective therapeutic agents.
References
- Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [URL: https://www.mdpi.com/1420-3049/17/12/14206]
- Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6863801/]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06953]
- Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/23202925/]
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9178652/]
- Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Antifungal-Activity-of-N--pyridinyl-Li-Liu/e387c8b28416d552602e1c3272493390234a5d48]
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [URL: https://www.researchgate.net/publication/281651421_Synthesis_of_1-methyl-3-trifluoromethyl-4-pyrazole_carboxylic_acid]
- (PDF) Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [URL: https://www.researchgate.
- (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [URL: https://www.researchgate.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [URL: https://www.japsonline.com/admin/php/uploads/696_pdf.pdf]
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8298711/]
- Cytotoxicity study of pyrazole derivatives. [URL: https://www.banglajol.info/index.php/bjp/article/view/868]
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [URL: https://en.wikipedia.org/wiki/3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic_acid]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272803/]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2165648]
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7921102/]
- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. [URL: https://www.researchgate.net/publication/221915951_Structure-activity_relationships_of_pyrazole_derivatives_as_potential_therapeutics_for_immune_thrombocytopenias]
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [URL: https://www.mdpi.com/1420-3049/20/5/8395]
- Current status of pyrazole and its biological activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070221/]
- 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011270/]
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. [URL: https://www.japsonline.com/admin/php/uploads/213_pdf.pdf]
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12573903/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 10. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven choices in method design, ensuring scientific integrity and robust, reproducible results.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motifs are present in a variety of pharmacologically active compounds. Consequently, the ability to accurately and reliably quantify this molecule, both as a raw material and within complex matrices, is paramount for quality control, stability testing, and pharmacokinetic studies.
The validation of an analytical procedure is the formal process of demonstrating its fitness for a specific intended purpose.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that underscore the non-negotiable requirement for validated methods in pharmaceutical development.[3][4][5] This guide will compare the primary analytical techniques suitable for this analyte and provide a detailed roadmap for validation, grounded in the principles of the ICH Q2(R2) guideline.[1][5][6]
The Ecosystem of Method Validation: Core Parameters
An analytical method is a self-validating system when its performance characteristics are thoroughly evaluated and documented. The objective is to establish, through laboratory studies, that the method consistently meets pre-defined acceptance criteria for reliability and accuracy.[6][7]
The core validation parameters, as defined by ICH Q2(R2), are interconnected. A change or failure in one can impact the others. This relationship highlights the necessity of a holistic validation approach rather than a simple checklist.
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the X-ray Crystal Structure of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrazole scaffolds are privileged structures, forming the core of numerous therapeutic agents. Their value is significantly amplified by the strategic incorporation of a trifluoromethyl (CF3) group. This "super-methyl" group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] The C–F bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation and extending the half-life of a drug.[1][2]
Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-based drug design. X-ray crystallography stands as the definitive method for elucidating the atomic-level details of molecular architecture and the subtle non-covalent interactions that govern crystal packing.[4][5][6] This knowledge is crucial for optimizing ligand-receptor interactions and designing next-generation therapeutics.
This guide provides an in-depth comparative analysis of the X-ray crystal structures of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives. We will dissect the experimental methodologies, from synthesis to structure refinement, and explore the intricate world of intermolecular forces that dictate their solid-state assemblies, offering field-proven insights for researchers, scientists, and drug development professionals.
Experimental Methodologies: A Self-Validating Workflow
The journey from a powdered compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which in turn validates the final structural model.
PART 1: Synthesis and Crystallization
The synthesis of these pyrazole derivatives typically follows a multi-step pathway, culminating in a final product that requires purification and crystallization.
Generalized Synthesis Protocol:
-
Condensation & Cyclization: The synthesis often begins with the reaction of a suitable precursor, such as an ethyl ester of difluoroacetoacetic acid, with reagents like triethyl orthoformate and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[7] This sequence builds the core pyrazole ring.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final carboxylic acid product.[7]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve the high purity (>95%) required for single crystal growth.
-
Crystallization: High-purity material is dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile, ethanol, DMF). Single crystals are then grown using methods like slow evaporation, where the solvent is allowed to evaporate over several days to weeks, leading to the gradual formation of diffraction-quality crystals.
Workflow for Crystal Structure Determination
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives as p38 MAP Kinase Inhibitors
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of in vitro potency to in vivo efficacy. This guide provides an in-depth comparative analysis of a prominent class of compounds derived from the 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold: the N-pyrazole, N'-aryl ureas, which have demonstrated significant potential as inhibitors of p38 MAP kinase. This kinase is a key player in inflammatory signaling pathways, making it a compelling target for a host of autoimmune and inflammatory diseases.
We will dissect the structure-activity relationships (SAR) that govern the potency of these compounds, compare their performance in biochemical and cellular assays with their efficacy in animal models of inflammation, and elucidate the experimental rationale behind the preclinical investigations that propelled a lead compound into clinical trials.
The Core Scaffold and its Therapeutic Promise
The this compound moiety serves as a versatile and highly valuable scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow for the precise orientation of substituents, enabling high-affinity interactions with biological targets. While derivatives of this core have been explored for various applications, including as fungicides and anticancer agents, a particularly fruitful avenue of research has been the development of anti-inflammatory agents targeting p38 MAP kinase.[1][2][3]
Targeting Inflammation: The p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a central node in the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] Activation of this pathway leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), driving the inflammatory cascade. The N-pyrazole, N'-aryl urea series of compounds act as potent inhibitors of p38 MAP kinase by binding to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the enzyme.[1][4]
Caption: p38 MAP Kinase Signaling Pathway in Inflammation.
In Vitro Efficacy: From Binding Affinity to Cellular Potency
The initial evaluation of the N-pyrazole, N'-aryl urea derivatives involved a tiered approach, starting with biochemical assays to determine their direct binding affinity for recombinant human p38 MAP kinase, followed by cell-based assays to assess their ability to inhibit the downstream effects of p38 activation.
A fluorescent binding assay was employed to measure the binding potency of the compounds. This assay provides a direct measure of the interaction between the inhibitor and the kinase. The structure-activity relationship studies revealed that substitution at the C-5 position of the pyrazole ring with a lipophilic group, such as a tert-butyl group, was crucial for high-affinity binding. Furthermore, replacing a phenyl group with a naphthalene ring on the urea moiety significantly enhanced the lipophilic interactions within a specific pocket of the kinase, leading to improved potency.
Cellular activity was subsequently assessed by measuring the inhibition of TNF-α production in a mouse model. This provides a more physiologically relevant measure of a compound's efficacy, as it takes into account cell permeability and metabolic stability.
Table 1: In Vitro Efficacy of Selected Pyrazole-Phenyl Urea Derivatives
| Compound | C-5 Pyrazole Substituent | N'-Aryl Group | p38 Binding Potency (IC50, nM) | Cellular TNF-α Inhibition (IC50, nM) |
| 16 | tert-Butyl | Phenyl | 40 | 1000 |
| 20 | tert-Butyl | 4-Methylphenyl | 20 | 500 |
| 45 (BIRB 796) | tert-Butyl | Naphthyl | 1 | 30 |
| 60 | Isopropyl | Phenyl | 100 | >10000 |
| 62 | Cyclohexyl | Phenyl | 500 | >10000 |
Data synthesized from information presented in the cited literature.
The data clearly demonstrates that while initial compounds showed promising binding affinity, significant improvements in cellular potency were achieved through structural modifications. Compound 45 (BIRB 796) , with its naphthyl urea group, emerged as a highly potent inhibitor in both biochemical and cellular assays.[1]
In Vivo Efficacy: Translating Cellular Potency to Animal Models
The ultimate test for any preclinical drug candidate is its efficacy in a living organism. The most promising compounds from the in vitro screens were advanced to in vivo models of inflammation. A key model used was the lipopolysaccharide (LPS)-stimulated TNF-α synthesis model in mice. In this model, mice are treated with the test compound prior to being challenged with LPS, a potent inducer of TNF-α.
The results from this model demonstrated a strong correlation between the in vitro cellular potency and the in vivo efficacy of the compounds.
Table 2: In Vivo Efficacy of Selected Pyrazole-Phenyl Urea Derivatives in a Mouse Model of LPS-Stimulated TNF-α Synthesis
| Compound | Dose (mg/kg, oral) | TNF-α Inhibition (%) |
| 78 | 30 | 53 |
| 78 | 100 | 90 |
| 45 (BIRB 796) | 10 | 65 |
Data synthesized from information presented in the cited literature.
Compound 45 (BIRB 796) , which exhibited superior in vitro and cellular activities, also demonstrated enhanced in vivo potency, showing significant inhibition of TNF-α synthesis at a much lower dose compared to other analogues. This compound was further evaluated in a more complex, 5-week model of established collagen-induced arthritis, where it also showed significant therapeutic effects. The superior in vivo profile of compound 45 led to its selection as a clinical candidate for the treatment of inflammatory diseases.[1]
Experimental Protocol: In Vivo Mouse Model of LPS-Stimulated TNF-α Synthesis
The following is a detailed protocol for a key in vivo experiment used to evaluate the efficacy of the p38 MAP kinase inhibitors.
Objective: To determine the in vivo efficacy of a test compound in inhibiting lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in mice.
Materials:
-
Test compound (e.g., N-pyrazole, N'-aryl urea derivative)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
ELISA kit for mouse TNF-α
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Compound Preparation: Prepare a suspension of the test compound in the vehicle at the desired concentrations.
-
Dosing:
-
Randomly assign mice to treatment groups (vehicle control, test compound at various doses).
-
Administer the test compound or vehicle orally via gavage.
-
-
LPS Challenge: One hour after compound administration, inject mice intraperitoneally with LPS (e.g., 20 mg/kg).
-
Blood Collection: Ninety minutes after the LPS challenge, collect blood samples from the mice via cardiac puncture or another approved method.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the mean TNF-α concentration for each treatment group.
-
Determine the percentage inhibition of TNF-α production for each compound-treated group relative to the vehicle-treated group.
-
Caption: Workflow for the in vivo mouse model of LPS-stimulated TNF-α synthesis.
Conclusion: From Benchtop to Preclinical Success
The development of N-pyrazole, N'-aryl urea inhibitors of p38 MAP kinase serves as an exemplary case study in the successful translation of in vitro findings to in vivo efficacy. Through a systematic approach of structure-based design, iterative chemical synthesis, and a well-defined preclinical testing funnel, researchers were able to significantly improve the potency and pharmacokinetic properties of this class of compounds. The strong correlation between the in vitro cellular data and the in vivo results in relevant animal models of inflammation provided the confidence to advance a lead candidate, BIRB 796, into clinical development. This guide underscores the importance of a multi-faceted approach to drug discovery, where a deep understanding of the underlying biology, coupled with robust and predictive preclinical models, is paramount for success.
References
-
Tong, L. et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
Pargellis, C. et al. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]
-
Regan, J. et al. 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]
-
Zhou, X. et al. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. [Link]
-
Gouda, M. A. et al. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. PubMed. [Link]
-
Tong, L. et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Schönthal, A. H. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. Semantic Scholar. [Link]
-
Lassen, K. et al. Potent, Selective, and Orally Efficacious Antagonists of Melanin-Concentrating Hormone Receptor 1. PubMed. [Link]
-
Regan, J. et al. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]
-
Gökçe, M. et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
Nagy, B. et al. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. MDPI. [Link]
-
Wang, Z. et al. Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate. [Link]
-
Gomaa, H. A. M. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. ResearchGate. [Link]
-
Al-Warhi, T. et al. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. [Link]
-
Lucas, M. C. et al. Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. ResearchGate. [Link]
-
Liu, X-H. et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
-
Dong, S. et al. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Wang, R. et al. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method. MDPI. [Link]
-
Li, J. et al. The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis. PubMed. [Link]
-
Kim, J. et al. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. [Link]
-
Al-Warhi, T. et al. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. An-Najah Staff. [Link]
-
Börjesson, L. et al. Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? PubMed. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
Pinto, D. J. et al. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]
-
Lucas, M. C. et al. Potent small molecule inhibitors of spleen tyrosine kinase (Syk). PubMed. [Link]
-
Currie, K. S. et al. Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors. Semantic Scholar. [Link]
-
PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the nuanced effects of structural modifications on biological activity. We will explore the causality behind experimental choices in analog design, present detailed protocols for synthesis and evaluation, and offer a comparative look at these compounds against various biological targets.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique electronic and steric profile, allowing for diverse interactions with biological macromolecules.[3] The introduction of a trifluoromethyl (CF3) group at the 1-position of the pyrazole ring is a common strategy in drug design. The high electronegativity and lipophilicity of the CF3 group can significantly enhance metabolic stability, membrane permeability, and binding affinity of the molecule.[4] This guide focuses specifically on analogs of this compound, a versatile core for developing potent and selective inhibitors of various enzymes.
Comparative SAR Analysis: Targeting Diverse Biological Pathways
The versatility of the this compound scaffold is evident in its ability to be tailored to inhibit a range of biological targets. Here, we compare the SAR of its analogs against three distinct enzyme classes: Cyclooxygenases (COX), fungal Succinate Dehydrogenase (SDH), and the DNA demethylase ALKBH1.
Cyclooxygenase (COX) Inhibition: A Focus on Anti-Inflammatory Activity
A series of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides have been synthesized and evaluated as inhibitors of COX-1 and COX-2, key enzymes in the inflammatory pathway.[5] The general structure of these analogs is depicted below.
Core Structure for COX Inhibitors
Caption: General structure of the trifluoromethyl-pyrazole-carboxamide COX inhibitors.
The SAR for this series reveals several key insights:
-
The Carboxamide Moiety is Crucial: The conversion of the carboxylic acid to a carboxamide is a critical step for activity. The amide nitrogen and its substituent can engage in key hydrogen bonding interactions within the active site of COX enzymes.
-
Aromatic Substituents on the Amide Nitrogen Modulate Potency and Selectivity: The nature and position of substituents on the anilide ring significantly impact both the potency and the selectivity for COX-2 over COX-1.
-
Electron-donating and Bulky Groups Enhance COX-2 Selectivity: The introduction of electron-donating groups (e.g., methoxy) and bulky groups on the anilide ring generally leads to increased selectivity for COX-2. This is likely due to the larger and more accommodating active site of COX-2 compared to COX-1.
Table 1: Comparative COX Inhibition Data for 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Analogs [5]
| Compound ID | R (Substituent on Anilide Ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 4-Biphenyl | 0.46 | 3.82 | 0.12 |
| 3d | 4-tert-Butyl | 5.62 | 4.92 | 1.14 |
| 3g | 4-(2-methoxyphenyl) | 4.45 | 2.65 | 1.68 |
| Ketoprofen | (Reference Drug) | 0.034 | 0.164 | 0.21 |
Fungal Succinate Dehydrogenase (SDH) Inhibition: Antifungal Activity
Analogs of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[6] While these compounds feature a difluoromethyl group, their SAR provides valuable insights for comparison with trifluoromethyl analogs.
Core Structure for SDH Inhibitors
Caption: General structure of the difluoromethyl-pyrazole-carboxamide antifungal agents.
The SAR for this class of compounds highlights the following:
-
Importance of the Amide Linker: Similar to the COX inhibitors, the carboxamide linker is essential for activity, likely participating in hydrogen bonding with amino acid residues in the SDH active site.[6]
-
Complex Aromatic Systems on the Amide Enhance Potency: The introduction of complex, bicyclic, or substituted aryl groups on the amide nitrogen generally leads to higher antifungal activity. This suggests that these larger moieties can occupy hydrophobic pockets within the enzyme's active site, leading to stronger binding.
-
Difluoromethyl vs. Trifluoromethyl: While direct comparative data is limited in the reviewed literature, the potent activity of the difluoromethyl analogs suggests that the trifluoromethyl counterparts would also be promising candidates for antifungal agents. The slightly lower lipophilicity of the difluoromethyl group may in some cases be advantageous for optimizing pharmacokinetic properties.
Table 2: Comparative Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs against various phytopathogenic fungi. [6]
| Compound ID | R (Substituent on Amide) | Gibberella zeae (% inhibition at 50 µg/mL) | Fusarium oxysporum (% inhibition at 50 µg/mL) |
| 9m | 2-(5-bromo-1H-indazol-1-yl)phenyl | 98.2 | 95.6 |
| Boscalid | (Reference Fungicide) | 85.4 | 82.1 |
DNA 6mA Demethylase (ALKBH1) Inhibition: A Novel Anticancer Strategy
Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA demethylase implicated in the progression of certain cancers. This provides a third, distinct biological target to understand the broader SAR of this scaffold.
Core Structure for ALKBH1 Inhibitors
Caption: General structure of the pyrazole-4-carboxylic acid ALKBH1 inhibitors.
The SAR for ALKBH1 inhibitors reveals:
-
The Carboxylic Acid is a Key Pharmacophore: Unlike the previous examples, the free carboxylic acid is essential for ALKBH1 inhibition, likely acting as a metal-chelating group in the enzyme's active site.
-
Substituents at the 1- and 3-Positions Drive Potency: The nature of the substituents at the 1- and 3-positions of the pyrazole ring are critical for high-affinity binding. Large, aromatic groups are generally favored.
-
The Trifluoromethyl Group is Not Always Optimal: Interestingly, in the context of ALKBH1 inhibition, a trifluoromethyl group at the 1-position is not a prerequisite for high potency. Other bulky aromatic groups can also lead to highly active compounds. This underscores the target-dependent nature of SAR.
Table 3: Comparative ALKBH1 Inhibition Data for 1H-Pyrazole-4-carboxylic Acid Analogs
| Compound ID | R1 (Substituent at N1) | R3 (Substituent at C3) | ALKBH1 IC50 (µM) |
| 3 | H | 4-(trifluoromethoxy)phenyl | 0.231 |
| 29 | 4-biphenyl | 4-(trifluoromethoxy)phenyl | 0.031 |
Experimental Protocols
Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
A robust and scalable synthesis for the core intermediate has been developed. The following is a generalized protocol based on reported methods.
Workflow for the Synthesis of the Core Pyrazole Intermediate
Caption: Synthetic workflow for the core pyrazole intermediate.
Step-by-Step Protocol:
-
Condensation: React sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This forms 3-(dimethylamino)acrylonitrile.
-
Acylation: Acylate the product from step 1 with trifluoroacetyl chloride in the presence of triethylamine as an acid scavenger.
-
Cyclization: React the acylated intermediate with methylhydrazine in a mixed solvent system of methanol and water to form the pyrazole ring.
-
Hydrolysis: Hydrolyze the resulting ester to yield the final product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
General Protocol for Amide Coupling
The synthesis of the carboxamide analogs typically involves a standard amide coupling reaction.[5]
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of pyrazole-4-carboxamide analogs.
Step-by-Step Protocol:
-
Dissolve the this compound analog in an anhydrous solvent such as dichloromethane (DCM).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of a base, like 4-dimethylaminopyridine (DMAP).
-
Add the desired aniline derivative to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to obtain the desired carboxamide.
In Vitro Enzyme Inhibition Assay (General Protocol)
The following is a generalized protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target enzyme. Specific conditions will vary depending on the enzyme.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in a suitable solvent, typically DMSO.
-
In a microplate, add the target enzyme solution and the test compound dilutions.
-
Pre-incubate the enzyme and compound mixture for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction for a set period at an optimal temperature.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The structure-activity relationship is highly dependent on the biological target. For COX and SDH inhibition, derivatization of the carboxylic acid to a carboxamide is essential, with the substituents on the amide nitrogen playing a key role in modulating potency and selectivity. In contrast, for ALKBH1 inhibition, the free carboxylic acid is a critical pharmacophoric element.
Future research in this area should focus on:
-
Expanding the range of biological targets: Investigating the activity of these analogs against other enzyme classes will further delineate the therapeutic potential of this scaffold.
-
Direct comparative studies: Synthesizing and testing trifluoromethyl and difluoromethyl analogs in parallel against the same targets will provide a clearer understanding of the role of the fluoroalkyl group.
-
Pharmacokinetic and in vivo studies: Promising in vitro candidates should be advanced to pharmacokinetic profiling and in vivo efficacy studies to assess their drug-like properties and therapeutic potential.
By systematically exploring the structure-activity relationships of these fascinating molecules, the scientific community can continue to develop novel and effective therapeutic agents for a wide range of diseases.
References
-
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
- Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
-
Angeli, A., et al. (2020). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
-
Karaaslan, C., & Çetin, A. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. [Link]
-
Zhao, W., et al. (2001). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Chinese Journal of Chemistry. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Semantic Scholar. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H‑Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. figshare. [Link]
-
Zhao, W., et al. (2010). Synthesis and Biological Activity of 3-Methyl-1H-pyrazole-4-carboxylic Ester Derivatives. ResearchGate. [Link]
-
Chen, Y., et al. (2024). ALKBH1: emerging biomarker and therapeutic target for cancer treatment. PubMed Central. [Link]
-
Zhang, Y., et al. (2016). Synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. ResearchGate. [Link]
-
Xiong, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ResearchGate. [Link]
-
Wu, G., et al. (2021). Combined structure–activity relationship (SAR) based on IC50 values and docking study. ResearchGate. [Link]
-
Biersack, B. (2020). Predicted IC50 values of test compounds obtained from the QSAR study. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. An-Najah Staff. [Link]
-
Wang, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]
-
Wang, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Comparing Pyrazole Isomers in Anti-Inflammatory Assays
Introduction: The Pyrazole Scaffold in Inflammation Research
In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2] Its derivatives have been instrumental in the development of a wide range of therapeutic agents, most notably in the realm of anti-inflammatory drugs.[3][4] The commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, cemented the importance of the pyrazole core in designing safer non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
Traditional NSAIDs, like ibuprofen and naproxen, non-selectively inhibit both COX-1 and COX-2 enzymes. While COX-2 is induced during inflammation and is a valid therapeutic target, the constitutive COX-1 enzyme plays a crucial role in protecting the gastrointestinal mucosa and maintaining platelet function.[3][7] Inhibition of COX-1 is therefore associated with common NSAID side effects like gastric ulcers.[8][9] The development of pyrazole-based selective COX-2 inhibitors was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[5][10]
This guide provides an in-depth comparison of pyrazole isomers' performance in key anti-inflammatory assays. We will move from foundational in vitro mechanistic studies (COX inhibition) to more complex cellular and in vivo models, elucidating the structure-activity relationships (SAR) that govern efficacy and selectivity. Every protocol is presented as a self-validating system, designed to yield robust and reproducible data for your drug development pipeline.
The Primary Mechanism: Cyclooxygenase (COX) Inhibition
The inhibition of cyclooxygenase enzymes is the cornerstone of the anti-inflammatory activity of most NSAIDs.[11] These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[10][12] Therefore, the primary screening for any potential pyrazole-based anti-inflammatory agent involves determining its potency and selectivity against COX-1 and COX-2.
Causality Behind Experimental Design
The goal is to identify compounds that potently inhibit the inducible COX-2 isoform while sparing the constitutive COX-1 isoform. A high COX-2 selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical determinant of a favorable gastrointestinal safety profile. The structure of pyrazole isomers, particularly the nature and position of substituents on the N1, C3, and C5 positions, dictates this selectivity. A common and highly effective motif for achieving COX-2 selectivity is the presence of a benzenesulfonamide group on one of the aryl rings attached to the pyrazole core, as seen in Celecoxib.[10][13][14] This group can insert into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[14]
The Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway.
Caption: The Cyclooxygenase (COX) Pathway.
Comparative Performance of Pyrazole Isomers in COX Inhibition Assays
The substitution pattern on the pyrazole ring dramatically influences potency and selectivity. Let's compare several structural classes based on published data.
| Compound/Isomer Class | Core Structure | R1 (at C5) | R2 (at C3) | IC50 COX-1 (nM) | IC50 COX-2 (nM) | Selectivity Index (SI) | Reference |
| Celecoxib (Standard) | 1,5-Diarylpyrazole | 4-Sulfonamidophenyl | 4-Trifluoromethylphenyl | 7600 | 50 | 152 | [13][14] |
| Compound 2a | 1,5-Diarylpyrazole | 4-Sulfonamidophenyl | 4-Fluorophenyl | >1000 | 19.87 | >50.3 | [13] |
| Compound 3b | 1,5-Diarylpyrazole | 4-Sulfonamidophenyl | 4-Chlorophenyl | 875.6 | 39.43 | 22.21 | [13] |
| Compound 5f | Pyrazole-Pyridazine Hybrid | 3-(6-chloropyridazin-3-yl) | 3,4,5-Trimethoxyphenyl | 14.32 (µM) | 1.50 (µM) | 9.55 | [12] |
| Compound 6f | Aminopyrazole-Pyridazine | 3-(6-chloropyridazin-3-yl) | 3,4,5-Trimethoxyphenyl | 9.56 (µM) | 1.15 (µM) | 8.31 | [12] |
| Compound 5u | Hybrid Pyrazole | 4-Sulfonamidophenyl | Ibuprofen Moiety | 130.2 (µM) | 1.79 (µM) | 72.73 | [14] |
Analysis of Structure-Activity Relationship (SAR):
-
Benzenesulfonamide Moiety: The data consistently shows that pyrazoles bearing a 4-sulfonamidophenyl group (like Celecoxib, 2a, 3b, and 5u) exhibit high selectivity for COX-2.[13][14][15] This group is critical for binding to the secondary pocket of the COX-2 enzyme.[14]
-
Substitution at C3: Comparing compounds 2a and 3b, we see that changing the substituent on the second aryl ring from a 4-fluorophenyl to a 4-chlorophenyl slightly decreases COX-2 potency and selectivity, demonstrating the electronic and steric sensitivity of this position.[13]
-
Hybrid Molecules: The pyrazole-pyridazine hybrids (5f, 6f) show that different heterocyclic systems can be used, although their selectivity in this series is less pronounced than the classic diarylpyrazoles.[12] Interestingly, the aminopyrazole scaffold (6f) was slightly more potent than the pyrazolone skeleton (5f).[12]
-
Prodrug/Hybrid Approach: Compound 5u, which links a pyrazole to an ibuprofen moiety, demonstrates a powerful strategy to create highly selective inhibitors.[14]
Cellular Efficacy: Inhibition of Pro-Inflammatory Cytokines
Beyond prostaglandins, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[12][16] Potent anti-inflammatory agents often modulate these pathways. A standard cellular model involves stimulating macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS) to induce a massive release of pro-inflammatory cytokines and then measuring the inhibitory effect of the test compounds.
Causality Behind Experimental Design
This assay provides a more systems-level view of a compound's anti-inflammatory potential than a simple enzyme inhibition assay. It helps identify compounds that may act on multiple pathways (e.g., COX inhibition and NF-κB pathway modulation) or have mechanisms of action independent of COX.[17] Comparing isomer performance here can reveal nuances in their biological activity that are not apparent from COX data alone.
Experimental Workflow: Cytokine Inhibition Assay
Caption: Workflow for LPS-induced cytokine inhibition assay.
Comparative Performance in Cytokine Inhibition
Different pyrazole structures can have markedly different effects on cytokine production.
| Compound | Core Structure | % TNF-α Inhibition (at 10 µM) | % IL-6 Inhibition (at 10 µM) | % NO Inhibition (at 10 µM) | Reference |
| Compound 9b | Pyrazole-Pyrazoline | 66.4% | Not Reported | Not Reported | [18] |
| Compound 4a | Pyrazole-Pyrazoline | ~50% (Comparable to DXMS) | Not Reported | Not Reported | [18] |
| Compound 5f | Pyrazole-Pyridazine | 65.3% | 61.2% | 68.4% | [12] |
| Compound 6f | Aminopyrazole-Pyridazine | 70.8% | 65.1% | 72.3% | [12] |
Analysis of SAR:
-
The pyrazole-pyridazine hybrids 5f and 6f, which were potent COX-2 inhibitors, also demonstrate significant inhibition of TNF-α, IL-6, and nitric oxide (NO) production.[12] This suggests their anti-inflammatory action is multi-faceted.
-
The aminopyrazole (6f) was again slightly more potent than the pyrazolone (5f) in inhibiting cytokine and NO release, reinforcing the observation from the COX assays.[12]
-
The pyrazole-pyrazoline derivatives (9b, 4a) also show strong TNF-α inhibition, with compound 9b outperforming the dexamethasone (DXMS) positive control.[18] This highlights that even without the classic COX-2 selective motifs, the pyrazole scaffold can effectively modulate inflammatory cytokine output.
In Vivo Confirmation: Carrageenan-Induced Paw Edema Model
An in vitro or cellular effect must translate to in vivo efficacy. The carrageenan-induced paw edema model in rodents is a classic, robust, and widely used acute inflammation assay to evaluate the in vivo performance of potential anti-inflammatory agents.[3][11]
Causality Behind Experimental Design
This model mimics the cardinal signs of acute inflammation (edema, hyperalgesia). Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely dependent on prostaglandin synthesis.[5] Therefore, a compound's ability to reduce paw volume at this stage is a strong indicator of its in vivo COX-2 inhibitory activity. This assay serves as a crucial validation step, integrating a compound's pharmacokinetics (absorption, distribution) and pharmacodynamics.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Comparative In Vivo Performance
| Compound | Core Structure | Dose (mg/kg) | % Edema Inhibition (at 3h) | Comparison Standard | Reference |
| Indomethacin | Standard NSAID | 10 | ~55% | - | [5] |
| Celecoxib | Standard COX-2 Inhibitor | 10 | 62.26% | - | [8] |
| Pyrazoline 2d | Pyrazoline | Not specified | High (More potent than Indomethacin) | Indomethacin | [3] |
| Pyrazoline 2e | Pyrazoline | Not specified | High (More potent than Indomethacin) | Indomethacin | [3] |
| Pyrazole 2c, 2f, 2g | Acetyl-substituted Pyrazole | Not specified | Medium activity | Indomethacin | [3] |
| Compound 5u | Hybrid Pyrazole | 10 | 80.63% (at 4h) | Ibuprofen (81.32%) | [14] |
| Compound N9 | Carboxyphenylhydrazone Pyrazole | Not specified | Potent (Relative activity 1.08 vs Celecoxib) | Celecoxib | [19] |
| Compound N8 | Chlorophenylhydrazone Pyrazole | Not specified | Low (Relative activity -0.13 vs Celecoxib) | Celecoxib | [19] |
Analysis of SAR:
-
Pyrazolines vs. Pyrazoles: A key finding is that in some series, the reduced pyrazoline derivatives (2d, 2e) exhibit higher in vivo anti-inflammatory activity than their aromatic pyrazole counterparts (2c, 2f, 2g).[3] This suggests that the flexibility and electronic nature of the pyrazoline ring can be more favorable for in vivo activity in certain contexts.
-
Impact of Substituents: The dramatic difference between N9 (carboxyphenyl) and N8 (chlorophenyl) underscores the profound impact of a single substituent on in vivo efficacy.[19] The carboxyphenyl group likely improves pharmacokinetic properties or binding interactions, leading to superior activity.
-
Hybrid Vigor: The hybrid pyrazole 5u demonstrates exceptionally high in vivo activity, nearly matching the potent standard ibuprofen, which aligns with its excellent in vitro COX-2 inhibition profile.[14]
Protocols for Self-Validating Systems
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol is based on a standard Cayman Chemical COX Inhibitor Screening Assay Kit.
-
Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer (100 mM Tris-HCl, pH 8.0, containing 2 mM phenol and 1 mM EDTA). Prepare heme and potassium hydroxide solutions as per the kit manual.
-
Compound Preparation: Prepare a 10 mM stock solution of each pyrazole isomer in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.01 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the respective enzyme (COX-1 or COX-2), and 10 µL of the diluted test compound. Include wells for a 100% initial activity control (with 10 µL DMSO) and a background control (no enzyme).
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells except the background.
-
Reaction Termination: Incubate for exactly 2 minutes at 37°C. Terminate the reaction by adding 50 µL of 1 M HCl.
-
Prostaglandin Quantification (ELISA): Add 50 µL of the reaction mixture from each well to a corresponding well of a goat anti-mouse IgG-coated plate. Add prostaglandin screening ELISA antiserum and a PGE2-acetylcholinesterase tracer. Incubate at room temperature for 18 hours.
-
Development & Reading: Wash the plate five times. Add Ellman's Reagent and incubate in the dark on a shaker for 60-90 minutes until the 100% initial activity wells show an absorbance of ~0.8 at 412 nm. Read the absorbance.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Plot percent inhibition versus log concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use male Wistar rats (180-200 g). Acclimatize them for one week with a 12h light/dark cycle and free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, allowing free access to water.
-
Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control (e.g., 0.5% CMC-Na), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups for each pyrazole isomer at desired doses.
-
Initial Paw Measurement (V0): Gently restrain each rat and immerse its left hind paw into the mercury reservoir of a plethysmometer up to a marked line. Record the displaced volume as the initial paw volume (V0).
-
Compound Administration: Administer the test compounds and controls via the desired route (e.g., oral gavage or intraperitoneal injection) 60 minutes before the carrageenan challenge.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the left hind paw of each rat.
-
Post-Induction Measurements (Vt): Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection using the same method as in step 4.
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V0.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Conclusion and Future Directions
The comparative analysis of pyrazole isomers reveals critical structure-activity relationships that govern anti-inflammatory efficacy. High COX-2 selectivity is consistently achieved with a 1,5-diarylpyrazole scaffold bearing a 4-sulfonamidophenyl substituent.[13][14] However, significant anti-inflammatory activity, both in vitro and in vivo, is also observed in pyrazole isomers lacking this classic motif, including pyrazolines and various hybrid structures, suggesting that modulation of other inflammatory pathways, such as cytokine and NO production, plays a crucial role.[3][12][18]
For drug development professionals, this guide underscores the necessity of a multi-assay approach. A promising hit from a COX-2 inhibition screen must be validated in cellular models to assess its impact on broader inflammatory signaling and subsequently confirmed in a relevant in vivo model to ensure it possesses favorable pharmacokinetic and pharmacodynamic properties. The observation that pyrazolines can be more potent than pyrazoles in vivo is a particularly salient point, urging researchers not to discount less-aromatic isomers in their screening funnels.[3] Future research should focus on developing dual-target inhibitors (e.g., COX-2/5-LOX or COX-2/sEH) to achieve broader and more potent anti-inflammatory effects with potentially enhanced safety profiles.[20][21]
References
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2020). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Kumari, S., & Gupta, H. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
-
Pountos, I., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Osman, E. M., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]
-
Kumari, S., & Gupta, H. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Sadhana Kumari. Available at: [Link]
-
Abdel-Aziz, M., et al. (2015). Synthesis and anti-inflammatory activity of some pyrazole derivatives. Medicinal Chemistry Research. Available at: [Link]
-
Chahal, V., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. Available at: [Link]
-
Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Med chem. Available at: [Link]
-
Chahal, V., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]
-
Tewari, A. K., et al. (2010). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Liu, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology. Available at: [Link]
-
Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry. Available at: [Link]
-
Eweas, A. F., et al. (2015). Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]
-
Vijesh, A. M., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Chinese Chemical Society. Available at: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link]
-
Osman, E. M., et al. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed. Available at: [Link]
-
Angeli, A., et al. (2021). Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]
-
Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. Available at: [Link]
-
Ansari, M. F., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
-
Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]
-
Sakya, S., et al. (2006). 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available at: [Link]
-
Nocentini, A., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Tacconelli, S., et al. (2004). Clinical pharmacology of celecoxib, a COX-2 selective inhibitor. Current Pharmaceutical Design. Available at: [Link]
-
Osman, E. M., et al. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of the anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ResearchGate. Available at: [Link]
-
Polumuri, S. K., et al. (2021). Therapeutic Potential of Combining IL-6 and TNF Blockade in a Mouse Model of Allergic Asthma. International Journal of Molecular Sciences. Available at: [Link]
-
Harizi, H., et al. (2003). Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells. Cellular Immunology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and anti-inflammatory activity of some pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Regioselectivity in Substituted Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. However, the synthesis of specifically substituted pyrazoles is often hampered by a lack of regioselectivity, leading to isomeric mixtures that are challenging and costly to separate. This guide provides an in-depth comparison of key synthetic strategies, offering insights into the causal factors that govern isomeric outcomes and providing field-proven protocols to achieve high regioselectivity.
The Enduring Challenge: Controlling Regioisomer Formation in Pyrazole Synthesis
The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While this method remains a cornerstone of pyrazole synthesis, the use of unsymmetrical 1,3-dicarbonyls introduces a significant challenge: the potential for two distinct regioisomers to form.[1][3] The precise control over which nitrogen atom of the hydrazine attacks which carbonyl group is the crux of achieving a regioselective synthesis. This control is paramount in drug development, where a specific regioisomer often possesses the desired biological activity while the other may be inactive or even exhibit off-target toxicity.
Comparative Analysis of Synthetic Methodologies
This guide will compare two fundamental and widely applicable approaches for the regioselective synthesis of substituted pyrazoles: the classic Knorr condensation of 1,3-dicarbonyl compounds and the reaction of α,β-unsaturated ketones with hydrazines. We will explore how reaction conditions and substrate electronics dictate the regiochemical outcome.
Method 1: The Knorr Pyrazole Synthesis with 1,3-Dicarbonyl Compounds
The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two regioisomeric pyrazoles. The outcome of this reaction is a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[3]
Mechanism and Factors Influencing Regioselectivity:
The reaction proceeds through the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, forming a hydrazone intermediate. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3] The initial point of attack determines the final regiochemistry.
Several factors can be manipulated to steer the reaction towards a desired isomer:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will favor the attack of the hydrazine at the less sterically hindered carbonyl group.[3]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by the nature of its substituent.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl.[3][4]
-
Solvent: The choice of solvent can have a dramatic effect on regioselectivity. As will be detailed below, fluorinated alcohols have proven to be particularly effective in enhancing the formation of a single regioisomer.[3][5][6]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can in turn affect the product ratio.[3]
Experimental Data: The Profound Impact of Fluorinated Solvents
Recent studies have highlighted the remarkable ability of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to dramatically improve regioselectivity in the Knorr synthesis.[5][6]
| 1,3-Dicarbonyl (R¹) | Hydrazine (R²) | Solvent | Isomer Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 1:1.3 | [6] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | TFE | 85:15 | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | HFIP | 97:3 | [5] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Low Selectivity | [3] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE/HFIP | up to 99:1 | [5][6] |
Isomer A: N-substituted nitrogen adjacent to R¹. Isomer B: N-substituted nitrogen adjacent to the other carbonyl group.
The data clearly demonstrates that transitioning from a conventional solvent like ethanol to a fluorinated alcohol can invert or significantly enhance the regioselectivity, often leading to a nearly exclusive formation of one isomer.[5][6] This effect is attributed to the unique properties of fluorinated alcohols, which can influence the stability of intermediates and transition states.
Experimental Protocol: Regioselective Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazoles
This protocol is adapted from methodologies that demonstrate high regioselectivity through the use of fluorinated solvents.[5][6]
-
Dissolution: Dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).
-
Addition: Add the substituted arylhydrazine hydrochloride (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,5-diaryl-3-(trifluoromethyl)pyrazole.
Method 2: Synthesis from α,β-Unsaturated Ketones and Hydrazines
An alternative powerful strategy for constructing the pyrazole ring involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[7][8] This approach can offer excellent regioselectivity, particularly when steric and electronic factors of the substituents are well-differentiated.
Mechanism and Regiocontrol:
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline. Subsequent oxidation, which can occur in situ or as a separate step, yields the aromatic pyrazole. The regioselectivity is primarily determined by the initial Michael addition step.
Key Factors for High Regioselectivity:
-
Substituent Effects: The electronic nature of the substituents on the α,β-unsaturated ketone plays a crucial role. Electron-withdrawing groups can influence the electrophilicity of the β-carbon, directing the nucleophilic attack of the hydrazine.
-
Oxidation Conditions: In some cases, the choice of oxidizing agent can influence the final product distribution, although the initial cyclization is the primary determinant of regiochemistry.
Experimental Protocol: Regioselective Synthesis of 1,3,5-Triarylpyrazoles from Chalcones
This protocol is based on established methods for the synthesis of triarylpyrazoles from chalcones and arylhydrazines.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) and the arylhydrazine hydrochloride (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-triarylpyrazole.
Modern Synthetic Approaches
While the classical methods remain prevalent, modern organic synthesis has introduced novel strategies for achieving high regioselectivity. These include:
-
Catalytic Methods: The use of transition metal catalysts, such as copper and silver, has enabled the development of highly regioselective pyrazole syntheses from various starting materials, including ynones and hydrazines.[1][9]
-
Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient and atom-economical route to complex pyrazoles, often with excellent control over regioselectivity.[10][11]
-
1,3-Dipolar Cycloadditions: The reaction of nitrile imines with alkynes or alkenes provides a powerful method for constructing the pyrazole ring with predictable regiochemistry.[9][12]
These advanced methods often provide access to pyrazole scaffolds that are difficult to obtain through traditional means and can offer improved functional group tolerance and milder reaction conditions.
Conclusion: A Strategic Approach to Regiocontrol
The regioselective synthesis of substituted pyrazoles is a critical consideration in the development of new pharmaceuticals and agrochemicals. A thorough understanding of the underlying reaction mechanisms and the factors that govern regioselectivity is essential for designing efficient and successful synthetic routes. While the Knorr synthesis remains a workhorse in the field, the judicious choice of solvent, particularly the use of fluorinated alcohols, can provide a simple yet powerful tool for controlling the isomeric outcome. For other substitution patterns, the reaction of α,β-unsaturated ketones with hydrazines offers a reliable and highly regioselective alternative. Furthermore, the exploration of modern catalytic and multicomponent strategies can open new avenues for the construction of novel and complex pyrazole derivatives with high precision. By carefully considering the electronic and steric properties of the substrates and optimizing the reaction conditions, researchers can navigate the challenges of regioselectivity and efficiently access the desired pyrazole isomers.
References
-
ResearchGate. Modern Approaches to the Synthesis of Pyrazoles (A Review). [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Ingenta Connect. Recent Advances in the Regioselective Synthesis of Pyrazoles. [Link]
-
ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
Ewha Womans University. Recent advances in the regioselective synthesis of Pyrazoles. [Link]
-
ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
ResearchGate. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. [Link]
-
MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β-Thioalkyl-α,β-unsaturated Ketones with Hydrazines. [Link]
-
NIH. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
PMC - NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
ResearchGate. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]
-
PMC - NIH. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
A Researcher's Guide to Computational Exploration of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for drug design. This guide provides a comparative overview of the computational strategies employed to investigate these derivatives, offering insights into the rationale behind methodological choices and their synergy with experimental validation.
The Synergy of Bits and Beakers: A Comparative Overview of Computational Methodologies
Computational studies are instrumental in accelerating the drug discovery pipeline by providing predictive models of biological activity, binding interactions, and pharmacokinetic properties. For this compound derivatives, a multi-faceted computational approach is often employed, integrating various techniques to build a comprehensive understanding of their structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR): Predicting Potency
QSAR modeling is a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[4][5] This allows for the prediction of the activity of novel, un-synthesized derivatives, thereby prioritizing synthetic efforts.
For pyrazole derivatives, both 3D-QSAR and machine learning-based QSAR models have been successfully developed.[1][4] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bonding properties are critical for activity.[4] This provides intuitive guidance for modifying the lead structure to enhance potency.
Machine learning algorithms, such as Multiple Linear Regression (MLR) and Random Forest, offer an alternative approach, often using a wider range of molecular descriptors to build predictive models.[4][5] These models have demonstrated robust predictive capabilities for the hypoglycemic and anticancer activities of pyrazole derivatives.[4][5][6]
Causality in QSAR Model Selection: The choice between 3D-QSAR and machine learning models often depends on the research objective. 3D-QSAR provides visually interpretable results that are highly valuable for lead optimization. In contrast, machine learning models can sometimes achieve higher predictive accuracy by exploring a more diverse chemical space and a larger number of descriptors, making them well-suited for virtual screening of large compound libraries.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This provides invaluable insights into the binding mode and the key molecular interactions driving affinity and selectivity. For this compound derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various targets, including:
-
Aurora-A Kinase: Docking simulations have been used to position pyrazole derivatives into the active site of Aurora-A kinase, a key target in cancer therapy, revealing the probable binding models for potent inhibitors.[7]
-
Cyclooxygenase (COX) Enzymes: To rationalize the anti-inflammatory activity of these derivatives, molecular docking has been employed to study their interactions with COX-1 and COX-2 enzymes.[8][9][10] These studies have helped in designing derivatives with improved selectivity for COX-2, potentially reducing gastrointestinal side effects.[8][10]
-
Microbial Targets: The antimicrobial potential of pyrazole derivatives has been explored through docking studies against essential microbial enzymes, such as sterol 14-alpha demethylase (CYP51) in fungi.[11]
Trustworthiness of Docking Protocols: The reliability of docking results is highly dependent on the accuracy of the protein structure, the chosen docking algorithm, and the scoring function. A self-validating docking protocol often involves redocking a known co-crystallized ligand to ensure the docking software can reproduce the experimentally observed binding mode.
Density Functional Theory (DFT): Probing Electronic Landscapes
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[12][13][14] For this compound derivatives, DFT calculations provide insights into:
-
Molecular Geometry and Stability: Optimization of the molecular geometry at a given level of theory (e.g., B3LYP/6-31G*) helps in determining the most stable conformation of the molecule.[14]
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the molecule's electron-donating and accepting abilities, which are crucial for understanding its reactivity and interaction with biological targets.[14]
-
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting regions that are prone to electrostatic interactions with the receptor.
Expertise in DFT Calculations: The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. The B3LYP functional is a popular choice for organic molecules as it provides a good balance between accuracy and computational cost. The 6-31G* basis set is commonly used for geometry optimization and electronic property calculations of molecules containing second-row elements.
Integrating Computational and Experimental Data: A Comparative Analysis
The true power of computational studies lies in their integration with experimental research. The following table provides a comparative summary of reported biological activities for various this compound derivatives, alongside the computational methods used to rationalize these findings.
| Derivative Class | Biological Activity | Target | Computational Methods Employed | Key Findings |
| Pyrazole-carboxamides | Anticancer | Aurora-A Kinase | Molecular Docking, Western Blot | Identification of potent inhibitors with IC50 values in the sub-micromolar range. Docking revealed key interactions in the ATP-binding pocket.[7] |
| Trifluoromethyl-pyrazole-carboxamides | Anti-inflammatory | COX-1/COX-2 | Molecular Docking, In vitro inhibition assays, ADMET prediction | Discovery of selective COX-2 inhibitors with favorable pharmacokinetic profiles.[8][9][10] |
| Pyrazole-benzimidazolone hybrids | Herbicidal | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | QSAR, Molecular Docking | Development of a predictive QSAR model and identification of key structural features for HPPD inhibition.[15] |
| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Antifungal | Sterol 14-alpha demethylase (CYP51) | Molecular Docking, DFT, Molecular Dynamics, ADME/Tox | The compound showed promising antifungal activity and favorable drug-like properties.[11] |
Visualizing the Computational Workflow
A typical computational workflow for the design and evaluation of novel this compound derivatives can be visualized as follows:
Caption: A generalized workflow for computational drug design of pyrazole derivatives.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
To provide a practical understanding, here is a detailed protocol for performing a molecular docking study, a common and crucial step in the computational analysis of this compound derivatives.
Objective: To predict the binding mode of a novel 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide derivative with its protein target (e.g., Aurora-A Kinase).
Materials:
-
Protein Data Bank (PDB) for the crystal structure of the target protein.
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio).
-
A 3D structure of the ligand (can be built using software like ChemDraw and energy minimized).
Protocol:
-
Protein Preparation: a. Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 2W1G for Aurora-A Kinase). b. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. c. Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools. d. Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or a known active site.
-
Ligand Preparation: a. Draw the 2D structure of the 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide derivative and convert it to a 3D structure. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
Molecular Docking: a. Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations. b. Run the docking simulation using software like AutoDock Vina. The program will generate a set of possible binding poses for the ligand within the protein's active site, ranked by their predicted binding affinity (docking score).
-
Analysis of Results: a. Visualize the docked poses using molecular graphics software like PyMOL or Discovery Studio. b. Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. c. Compare the binding mode of your novel derivative with that of known inhibitors to understand the structural basis for its predicted activity.
Caption: A step-by-step workflow for a typical molecular docking experiment.
Conclusion and Future Perspectives
Computational studies have proven to be an indispensable tool in the exploration and development of this compound derivatives as potential therapeutic agents. The integration of QSAR, molecular docking, and DFT provides a holistic understanding of their structure-activity relationships, guiding the design of more potent and selective compounds. As computational power and algorithmic accuracy continue to improve, we can expect even more sophisticated in silico methods, such as molecular dynamics simulations and free energy calculations, to play an increasingly prominent role in the preclinical development of this promising class of molecules. The synergy between computational prediction and experimental validation will undoubtedly continue to accelerate the journey from a virtual hit to a viable drug candidate.
References
-
Vujasinović, I., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. [Link]
-
ResearchGate. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]
-
Tice, C. M., et al. (2002). Design, Synthesis, and Biological Evaluation of a Library of 1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. ACS Publications. [Link]
-
Global Academia. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]
-
Tice, C. M., et al. (2002). Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. PubMed. [Link]
-
Ghodran, A., et al. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA. [Link]
-
Scientific Reports. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed. [Link]
-
ResearchGate. (2023). (PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. ResearchGate. [Link]
-
ResearchGate. (2015). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]
-
R Discovery. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. R Discovery. [Link]
-
Hawash, M., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Semantic Scholar. [Link]
-
Hawash, M., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
National Institutes of Health. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]
-
An-Najah Staff. (n.d.). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. An-Najah Staff. [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
Zhang, X., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]
-
MDPI. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
-
PubMed. (2024). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed. [Link]
-
National Institutes of Health. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. NIH. [Link]
-
ResearchGate. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. [Link]
-
OUCI. (2024). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. [Link]
-
Mapana Journal of Sciences. (2024). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
Sources
- 1. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human verification [recaptcha.cloud]
- 6. Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.najah.edu [staff.najah.edu]
- 11. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
As a Senior Application Scientist, it is understood that rigorous science extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1402664-77-0), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is a compound that demands careful handling due to its specific hazard profile.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
The trifluoromethyl group, a common moiety in modern pharmaceuticals, imparts unique properties to the molecule. While enhancing metabolic stability and potency in drug candidates, this fluorinated functional group also necessitates special consideration during waste disposal. Fluorinated organic compounds can be persistent in the environment, and their improper disposal is strictly regulated. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated organic chemicals, highlighting the regulatory scrutiny these compounds are under.[3][4][5]
Therefore, the primary directive for the disposal of this compound is to treat it as hazardous chemical waste .[6] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer system.[6][7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The causality is simple: effective PPE creates a barrier between you and the chemical, mitigating the risk of exposure and injury.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile or neoprene) | To prevent skin contact and subsequent irritation.[10] |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and dust, preventing serious eye irritation.[2][10] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[10] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][10][11] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. This system is designed to be self-validating, ensuring that each step logically follows from the previous one to maintain a secure chain of custody for the hazardous waste.
Step 1: Waste Segregation
-
Rationale: Preventing accidental chemical reactions is a cornerstone of laboratory safety. Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[10] Mixing this waste with other streams can lead to exothermic reactions or the release of hazardous gases.
-
Procedure:
-
Designate a specific waste container solely for this compound and structurally similar halogenated organic compounds.
-
Do not mix this waste with inorganic acids, bases, solvents, or other organic waste streams.[10]
-
Step 2: Containerization
-
Rationale: Proper containment is critical to prevent leaks and spills during accumulation and transport. The container must be compatible with the chemical waste to avoid degradation.
-
Procedure:
-
Select a leak-proof, sealable container made of a compatible material such as high-density polyethylene (HDPE) or glass.[10]
-
Ensure the container is in good condition, free from cracks or defects.
-
Place the waste directly into the designated container.[6] For solid waste, use a scoop or spatula. For solutions, pour carefully to avoid splashing.
-
Keep the container closed at all times, except when adding waste.[12]
-
Step 3: Labeling
-
Rationale: Accurate and clear labeling is a regulatory requirement and essential for communicating hazards to all personnel and waste handlers.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6][13]
-
Clearly write the full chemical name: "this compound".[6]
-
List all constituents of the waste, including any solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Corrosive," "Irritant").[10]
-
Record the date when the first waste was added to the container.
-
Step 4: Storage
-
Rationale: Safe storage minimizes the risk of spills, fires, and accidental exposure.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[6]
-
This area should be secure, well-ventilated, and away from incompatible materials and sources of ignition.[6][11]
-
Ensure secondary containment is in place to capture any potential leaks.[12]
-
Step 5: Final Disposal
-
Rationale: The final disposal must be handled by professionals equipped to manage and treat hazardous chemical waste in compliance with all local, state, and federal regulations.
-
Procedure:
-
Once the container is full (no more than 90% capacity), or as per your institution's policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][14]
-
Do not attempt to treat or neutralize this chemical waste yourself unless you have a specific, validated protocol approved by your EHS office.[6] The recommended disposal method is to "Dispose of contents/container to an approved waste disposal plant".[1][9][11] This typically involves high-temperature incineration.[7][15]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Minor Spill (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[10]
-
Carefully collect the absorbed material using spark-proof tools and place it in your designated hazardous waste container.[7]
-
Decontaminate the area with a suitable cleaning agent and wipe it down.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Follow your institution's emergency procedures, which may involve contacting the EHS office or emergency response team.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- This compound Safety Data Sheet. AK Scientific, Inc.
- How to Minimize Toxic Emissions in Carboxylic Acid Production?. Patsnap Eureka.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Fisher Scientific.
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets. Echemi.
- Recovery Techniques Enabling Circular Chemistry from Wastewater. PMC - NIH.
- Safety Data Sheet - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Aaron Chemicals.
- Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. U.S. Department of Energy.
- EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
- Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook.
- Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
- Per- and Polyfluoroalkyl Substances (PFAS) in Pesticide and Other Packaging. U.S. Environmental Protection Agency (EPA).
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
- 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. BLDpharm.
- SAFETY DATA SHEET - 3-Methyl-5-(trifluoromethyl)pyrazole. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- SAFETY DATA SHEET - Pyrazole. Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet - 1-(Prop-2-yn-1-yl)-1H-pyrazole. CymitQuimica.
- Hazardous Materials Disposal Guide. Nipissing University.
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. epa.gov [epa.gov]
- 4. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nswai.org [nswai.org]
- 14. aaronchem.com [aaronchem.com]
- 15. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1402664-77-0). As a compound frequently utilized in research and development, a comprehensive understanding of its hazard profile is paramount for ensuring personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard procedural lists.
Immediate Safety Profile
Before handling this compound, it is critical to recognize its inherent hazards. Based on the Globally Harmonized System (GHS), this compound is classified with the following warnings.[1]
-
Signal Word: Warning
Hazard Statements:
These classifications mandate the use of specific engineering controls and personal protective equipment (PPE) to mitigate exposure risks.
Comprehensive PPE Protocol
The selection of PPE is not merely a procedural step but a direct response to the specific hazards posed by the chemical. The following table outlines the required PPE, the rationale for its use based on the compound's hazard profile, and recommended specifications.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles conforming to ANSI Z.87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation.[4] | Primary Hazard: Causes serious eye irritation (H319).[1][2][3] Goggles provide a complete seal around the eyes to protect against dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile). | Primary Hazard: Causes skin irritation (H315) and is potentially harmful in contact with skin.[1][2] Gloves must be inspected for integrity before use and replaced immediately if contaminated.[4][5] |
| Body Protection | A chemical-resistant or flame-retardant lab coat, fully buttoned. Fully enclosed shoes made of a chemical-resistant material are mandatory.[4] | Primary Hazard: Prevents incidental skin contact from spills or dust.[6] Lab coats shield personal clothing and skin from contamination.[4][7] |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[4][8] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[4][7] | Primary Hazard: May cause respiratory irritation (H335).[1][2][3] As a powder, this compound can easily become airborne, posing a significant inhalation risk.[4] |
Step-by-Step Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control dust and vapor.[8][9]
-
Ventilation Check: Before beginning work, ensure the chemical fume hood is functioning correctly and providing adequate airflow.
-
Surface Preparation: Cover the work surface with absorbent bench paper to contain any potential spills and simplify cleanup.[9]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste receptacles are within the fume hood before introducing the chemical.
Handling and Weighing the Solid Compound
The primary risk during handling is the generation of airborne dust.
-
Container Handling: Keep the chemical container tightly closed as much as possible.[9] Open the container slowly and carefully on a stable surface within the fume hood.
-
Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid pouring the powder from a height, which can create dust clouds.[4] Weigh boats are recommended to minimize the chance of spills.[9]
-
Post-Weighing: Once the desired amount is weighed, securely close the primary container.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Operational and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[10]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, absorbent pads, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[4][11] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[12]
Containerization and Labeling
-
Container Choice: Use a sealable, puncture-proof, and chemically compatible container for solid waste.[10][11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][13]
Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated accumulation area, away from incompatible materials.[10][11]
-
Final Disposal: Arrange for waste collection through your institution's EHS department or a licensed professional waste disposal company.[6][11] The ultimate disposal should be handled by a licensed facility, often via high-temperature incineration.[11]
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of exposure or a spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[1]
-
Spill: Evacuate the area and ensure it is well-ventilated. For a small powder spill, cover with a plastic sheet to minimize spreading.[7] Use an inert absorbent material for liquid spills. Collect the spilled material and any contaminated absorbent into a sealed container for disposal as hazardous waste.[10][12]
Always consult your institution's specific emergency response protocols and the manufacturer's Safety Data Sheet (SDS) before working with any chemical.[14]
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
- Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Benchchem.
- This compound Safety Data Sheet. AK Scientific, Inc.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem.
- Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. Benchchem.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
- WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety.
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets. Echemi.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
- SAFETY DATA SHEET for 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Santa Cruz Biotechnology.
- What PPE Should You Wear When Handling Acid? LeelineWork.
- SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid. Fisher Scientific.
- General Rules for Working with Chemicals. Compliance and Risk Management, The University of Texas at Dallas.
- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
